2,6-Dibromohydroquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromobenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELUPRVYGHTVHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186956 | |
| Record name | 2,6-Dibromohydroquinone | |
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Molecular Weight |
267.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3333-25-3 | |
| Record name | 2,6-Dibromohydroquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3333-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,6-Dibromohydroquinone | |
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| Record name | 3333-25-3 | |
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| Record name | 2,6-Dibromohydroquinone | |
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| Record name | 2,6-dibromohydroquinone | |
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| Record name | 2,6-Dibromohydroquinone | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dibromohydroquinone: Core Properties and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromohydroquinone is a halogenated aromatic organic compound belonging to the hydroquinone family. Characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 4, and two bromine atoms at the ortho-positions 2 and 6, this molecule serves as a versatile intermediate in organic synthesis and a subject of interest in medicinal chemistry. Its unique electronic and steric properties, conferred by the interplay of the electron-donating hydroxyl groups and the electron-withdrawing, sterically bulky bromine atoms, govern its reactivity and biological activity.
This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and reactivity. Furthermore, it delves into its applications, particularly its role as a precursor for bioactive molecules and its potential in drug discovery and development. The information presented herein is intended to equip researchers and professionals with the core knowledge required to effectively utilize this compound in their scientific endeavors.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its handling, application in reactions, and for the interpretation of experimental data.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄Br₂O₂ | [1] |
| Molecular Weight | 267.90 g/mol | [1] |
| CAS Number | 3333-25-3 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 164 °C | [1] |
| Boiling Point | 283 °C | [1] |
| IUPAC Name | 2,6-dibromobenzene-1,4-diol | [2] |
| Synonyms | 1,3-Dibromo-2,5-dihydroxybenzene, 2,6-Dibromo-1,4-benzenediol | [1] |
Synthesis of this compound
A plausible synthetic route, based on established bromination procedures for phenols and hydroquinones, is outlined below. It is important to note that this is a generalized protocol and may require optimization.
Experimental Protocol: Synthesis of Dibromohydroquinone Isomers
This protocol is adapted from the synthesis of 2,5-dibromohydroquinone and serves as a foundational method.[3]
Materials:
-
Hydroquinone
-
Glacial Acetic Acid
-
Bromine
-
Ice
-
Water
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a gas outlet, dissolve hydroquinone in glacial acetic acid.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred hydroquinone solution. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.
-
Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid and unreacted bromine.
-
The crude product, a mixture of dibrominated isomers, can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to isolate the desired this compound.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as a polar protic solvent that can dissolve both hydroquinone and bromine, facilitating the reaction.
-
Ice Bath: The bromination of phenols is an exothermic reaction. Cooling the reaction mixture helps to control the reaction rate and minimize the formation of side products.
-
Slow Addition of Bromine: This is crucial to prevent a rapid temperature increase and to control the extent of bromination, reducing the likelihood of forming over-brominated products.
-
Recrystallization: This purification technique relies on the differential solubility of the desired product and impurities in a given solvent system at different temperatures, allowing for the isolation of pure this compound.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups, likely broadened due to hydrogen bonding. Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring will likely be observed in the 1450-1600 cm⁻¹ region. Finally, the C-Br stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent and should appear as a singlet. The electron-donating hydroxyl groups will shield these protons, while the electron-withdrawing bromine atoms will deshield them. The net effect will determine the final chemical shift, which is expected to be in the aromatic region (δ 6.5-8.0 ppm). The hydroxyl protons will also give rise to a signal, the chemical shift of which is dependent on concentration, solvent, and temperature, and it will typically be a broad singlet.
-
¹³C NMR: The ¹³C NMR spectrum is expected to show three distinct signals for the carbon atoms of the aromatic ring due to the molecule's symmetry. The carbon atoms attached to the hydroxyl groups (C-OH) will be significantly deshielded and appear at a higher chemical shift compared to the carbon atoms bearing the bromine atoms (C-Br) and the protonated carbons (C-H).
Mass Spectrometry
The mass spectrum of this compound will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes in nearly 1:1 natural abundance). This will result in a molecular ion cluster with peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1. The exact mass can be used to confirm the elemental composition.
Chemical Reactivity and Mechanisms
The reactivity of this compound is primarily dictated by the interplay of its hydroxyl groups and the bromine substituents on the aromatic ring.
Acidity and Reactivity of Hydroxyl Groups
The hydroxyl groups of this compound are acidic and can be deprotonated by a base to form the corresponding phenoxide ions. The electron-withdrawing nature of the two bromine atoms increases the acidity of the hydroxyl groups compared to unsubstituted hydroquinone.
A key aspect of its reactivity is the selective mono-O-alkylation, which has been demonstrated to be dependent on the reaction conditions.[4][5] The monoanion, formed with one equivalent of base, preferentially alkylates at the more sterically hindered oxygen atom (at position 1), while the dianion, formed with two equivalents of base, favors alkylation at the less hindered oxygen atom (at position 4).[4] This selectivity is influenced by solvation effects, with solvents like dimethyl sulfoxide (DMSO) enhancing the selectivity.[4]
Oxidation-Reduction Chemistry
Like other hydroquinones, this compound can undergo oxidation to form the corresponding p-benzoquinone, 2,6-dibromo-p-benzoquinone. This reversible two-electron, two-proton redox process is fundamental to the biological activity of many quinone-based compounds. The redox potential of this transformation is influenced by the electronic effects of the bromine substituents.
Applications in Research and Drug Development
This compound's structure makes it a valuable building block in medicinal chemistry and a tool for studying biological processes.[1]
Precursor for Bioactive Molecules
The reactivity of the hydroxyl groups and the potential for substitution of the bromine atoms make this compound an attractive starting material for the synthesis of a variety of derivatives. These derivatives are often investigated for their potential biological activities.[1] For instance, the synthesis of amino-substituted bromo-benzoquinones, which can be derived from the corresponding dibromohydroquinones, has been explored for the development of novel antimicrobial agents.[6] The rationale behind this is that the quinone scaffold is a common feature in many natural and synthetic compounds with antimicrobial properties.
Role in Structure-Activity Relationship (SAR) Studies
This compound and its derivatives are utilized as reference compounds in structure-activity relationship studies.[1] By systematically modifying the structure of the hydroquinone core and evaluating the corresponding changes in biological activity, researchers can gain insights into the key structural features required for a desired therapeutic effect. This information is crucial for the rational design of more potent and selective drug candidates.
Potential as a Bioactive Molecule
This compound itself is investigated for its potential antimicrobial, antioxidant, and enzyme-modulating properties.[1] The hydroquinone moiety can participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress in cells. This mechanism is often exploited in the design of anticancer and antimicrobial agents. Furthermore, the specific arrangement of the hydroxyl and bromine groups can facilitate interactions with the active sites of enzymes, leading to their inhibition.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1]
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
Storage:
Store in a well-ventilated place. Keep the container tightly closed. It is recommended to store at temperatures between 10°C and 25°C.[1]
Conclusion
This compound is a multifaceted chemical compound with a rich chemistry and significant potential in various scientific fields, particularly in medicinal chemistry and drug development. Its unique structural features provide a platform for the synthesis of diverse derivatives with a range of biological activities. While further research is needed to fully elucidate its mechanisms of action and to develop specific therapeutic applications, the fundamental properties and reactivity profile outlined in this guide provide a solid foundation for researchers to explore the potential of this intriguing molecule. As with any chemical reagent, adherence to proper safety and handling procedures is essential when working with this compound.
References
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Dorman, L. C. (1966). Selective Mono-O-alkylation of this compound. The Journal of Organic Chemistry, 31(10), 3666–3668. [Link]
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ACS Publications. (n.d.). Selective Mono-O-alkylation of this compound. The Journal of Organic Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Supporting information. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Introduction: The Significance of 2,6-dibromobenzene-1,4-diol in Modern Research
An In-depth Technical Guide to the Synthesis and Characterization of 2,6-dibromobenzene-1,4-diol
2,6-dibromobenzene-1,4-diol, also known as 2,6-dibromohydroquinone, is a halogenated aromatic compound of significant interest to the scientific community. Its unique chemical structure, featuring a hydroquinone core flanked by two bromine atoms, makes it a valuable intermediate in organic synthesis. For researchers and professionals in drug development, materials science, and chemical manufacturing, this compound serves as a versatile building block for creating more complex molecules.[1][2] The introduction of bromine atoms into a molecular structure is a recognized strategy in drug design, potentially enhancing the therapeutic properties of a compound.[3][4]
This guide provides a comprehensive overview of the synthesis and characterization of 2,6-dibromobenzene-1,4-diol, offering field-proven insights and detailed protocols to ensure scientific integrity and reproducibility.
Part 1: Synthesis of 2,6-dibromobenzene-1,4-diol
The most common and direct method for synthesizing 2,6-dibromobenzene-1,4-diol is through the electrophilic bromination of hydroquinone. This section will delve into the mechanism, a detailed experimental protocol, and a visual representation of the synthesis workflow.
Underlying Principles: The Mechanism of Bromination
The synthesis of 2,6-dibromobenzene-1,4-diol from hydroquinone is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl (-OH) groups on the hydroquinone ring are strong activating groups, meaning they increase the electron density of the benzene ring, making it more susceptible to electrophilic attack. These hydroxyl groups are ortho-, para- directing. In the case of hydroquinone, the positions ortho to each hydroxyl group are at carbons 2, 3, 5, and 6. The positions para to the hydroxyl groups are already occupied by the other hydroxyl group. Therefore, substitution will occur at the ortho positions.
The reaction proceeds by the direct addition of bromine (Br₂) to a solution of hydroquinone. The bromine molecule becomes polarized, and the electrophilic bromine atom is attacked by the electron-rich benzene ring. A carbocation intermediate is formed, and the subsequent loss of a proton restores the aromaticity of the ring, resulting in a brominated hydroquinone. To achieve di-substitution at the 2 and 6 positions, a sufficient molar equivalent of bromine must be used.
While the reaction seems straightforward, controlling the reaction conditions is crucial to prevent the formation of unwanted byproducts. Over-bromination can lead to the formation of tetrabromohydroquinone, and oxidation of the hydroquinone can produce p-benzoquinone.[5] The choice of solvent is also critical; for instance, using solvents like chloroform or carbon tetrachloride can lead to the precipitation of partially brominated hydroquinones, which can halt the reaction.[5]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a reliable method for the synthesis of 2,6-dibromobenzene-1,4-diol.
Materials and Reagents:
-
Hydroquinone (C₆H₆O₂)
-
Bromine (Br₂)
-
Glacial Acetic Acid (CH₃COOH)
-
Sodium bisulfite (NaHSO₃) solution (saturated)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
Dissolution of Hydroquinone: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroquinone in a suitable amount of glacial acetic acid.
-
Addition of Bromine: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine (2 molar equivalents) dissolved in glacial acetic acid to the hydroquinone solution using a dropping funnel. Maintain the temperature below 10°C during the addition to control the reaction rate and minimize side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching the Reaction: Once the reaction is complete, pour the mixture into a beaker containing cold deionized water. This will cause the crude product to precipitate.
-
Removal of Excess Bromine: To remove any unreacted bromine, add a saturated solution of sodium bisulfite until the characteristic orange color of bromine disappears.
-
Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any remaining acetic acid and salts.
-
Purification by Recrystallization: Purify the crude 2,6-dibromobenzene-1,4-diol by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot solvent, and then allow it to cool slowly to form pure crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature.
Visualizing the Workflow: Synthesis of 2,6-dibromobenzene-1,4-diol
Caption: Workflow for the synthesis of 2,6-dibromobenzene-1,4-diol.
Part 2: Characterization of 2,6-dibromobenzene-1,4-diol
After synthesis and purification, it is imperative to characterize the product to confirm its identity, purity, and structure. The following spectroscopic and spectrometric techniques are standard for this purpose.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
¹H NMR spectroscopy provides information about the number and electronic environment of hydrogen atoms in a molecule. For 2,6-dibromobenzene-1,4-diol, the spectrum is expected to be relatively simple due to the molecule's symmetry.
-
Aromatic Protons: The two protons on the benzene ring (at positions 3 and 5) are chemically equivalent and should appear as a single singlet. The electron-withdrawing bromine atoms and the electron-donating hydroxyl groups will influence the chemical shift of this signal.
-
Hydroxyl Protons: The two hydroxyl protons are also equivalent and will typically produce a broad singlet. The chemical shift of this peak is highly dependent on the solvent, concentration, and temperature, and it can be confirmed by D₂O exchange.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of 2,6-dibromobenzene-1,4-diol, the ¹³C NMR spectrum is expected to show three distinct signals for the aromatic carbons.
-
C-OH Carbons: The two carbons bonded to the hydroxyl groups (C1 and C4) are equivalent.
-
C-Br Carbons: The two carbons bonded to the bromine atoms (C2 and C6) are equivalent.
-
C-H Carbons: The two carbons bonded to the hydrogen atoms (C3 and C5) are equivalent.
FTIR (Fourier-Transform Infrared) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of 2,6-dibromobenzene-1,4-diol will exhibit characteristic absorption bands.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) groups.
-
Aromatic C-H Stretch: A weaker absorption band usually appears just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: One or more medium to strong absorption bands in the 1400-1600 cm⁻¹ region correspond to the carbon-carbon double bonds in the aromatic ring.
-
C-O Stretch: A strong absorption band in the 1200-1300 cm⁻¹ region is indicative of the carbon-oxygen single bond of the phenol group.
-
C-Br Stretch: A medium to strong absorption band in the fingerprint region, typically below 800 cm⁻¹, corresponds to the carbon-bromine bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2,6-dibromobenzene-1,4-diol (267.90 g/mol ).[6]
-
Isotopic Pattern: A key feature will be the characteristic isotopic pattern for a compound containing two bromine atoms. Due to the presence of two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion will appear as a cluster of three peaks: M⁺, (M+2)⁺, and (M+4)⁺, with a relative intensity ratio of approximately 1:2:1.[7]
-
Fragmentation: Common fragmentation patterns may include the loss of a bromine atom (-Br), a hydroxyl group (-OH), or carbon monoxide (-CO).
Summary of Characterization Data
| Property/Technique | Expected Result for 2,6-dibromobenzene-1,4-diol |
| Molecular Formula | C₆H₄Br₂O₂[6] |
| Molecular Weight | 267.90 g/mol [6] |
| Melting Point | 164 °C[1] |
| ¹H NMR | Aromatic H: singlet; OH: broad singlet |
| ¹³C NMR | Three signals for aromatic carbons |
| FTIR (cm⁻¹) | ~3200-3600 (O-H stretch), ~1400-1600 (C=C stretch), ~1200-1300 (C-O stretch), <800 (C-Br stretch) |
| Mass Spectrometry | Molecular ion peaks at m/z ~266, 268, 270 (ratio ~1:2:1) |
Conclusion
The synthesis and characterization of 2,6-dibromobenzene-1,4-diol are fundamental processes for its application in advanced scientific research. The direct bromination of hydroquinone offers a reliable synthetic route, provided that the reaction conditions are carefully controlled to ensure high purity and yield. Subsequent characterization using a combination of NMR and FTIR spectroscopy, along with mass spectrometry, provides a self-validating system to unequivocally confirm the structure and purity of the synthesized compound. This guide offers the necessary foundational knowledge and practical protocols for researchers to confidently synthesize and characterize 2,6-dibromobenzene-1,4-diol for their research endeavors.
References
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ResearchGate. (2025). Kinetics and Mechanism of Oxidation of Hydroquinone by Tetrabutylammonium Tribromide Ion in Aqueous Acetic Acid. Retrieved from [Link]
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PubChem. (n.d.). Acetic acid;2,6-dibromobenzene-1,4-diol. Retrieved from [Link]
- Google Patents. (1964). Process for making tetrabromohydroquinone.
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The Royal Society of Chemistry. (n.d.). Supporting Information - Effect of ambient environment on light-induced degradation of organic solar cells based on a benzodithiophene-quinoxaline copolymer in air. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037). Retrieved from [Link]
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ACS Publications. (2008). Nonlinear phenomena in light-mediated bromate-hydroquinone-benzoquinone reactions. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). Hydro-Bromination Product 1,4-Benzoquinone. Retrieved from [Link]
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The Royal Society of Chemistry. (2012). Supporting information. Retrieved from [Link]
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Blogger. (n.d.). Exploring the Potential: 2,5-Dibromobenzene-1,4-diol in Chemical Research. Retrieved from [Link]
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Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Academic Journals. (2009). Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. Retrieved from [Link]
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AOBChem. (n.d.). 2,6-dibromobenzene-1,4-diol. Retrieved from [Link]
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The Pherobase. (n.d.). Semiochemical compound: 2,6-Dibromo-1,4-benzenediol. Retrieved from [Link]
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Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
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MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Retrieved from [Link]
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ResearchGate. (n.d.). Vibrational spectroscopic investigation (FT-IR and FT-Raman) on 1,2-dibromobenzene by HF and hybrid (LSDA and B3LYP) calculations. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzene, 1,4-dibromo-. Retrieved from [Link]
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ATB. (n.d.). 1,4-Dibromobenzene. Retrieved from [Link]
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Wikipedia. (n.d.). 1,4-Dibromobenzene. Retrieved from [Link]
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PubMed. (2005). FTIR and FT-Raman Spectra, Vibrational Assignments and Density Functional Theory Calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of 1,4‐dibromobutane, 1,4‐diazidobutane, BDTDO‐1 and.... Retrieved from [Link]
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IPL.org. (n.d.). Purification Of 4-Dibromobenzene. Retrieved from [Link]
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NIST WebBook. (n.d.). 1,4-Benzenediol, 2,6-dimethyl-. Retrieved from [Link]
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SpectraBase. (n.d.). 1,4-Dibromobenzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzene, 1,4-dibromo-. Retrieved from [Link]
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Semantic Scholar. (n.d.). Preparation of 2,6-dialkoxybenzaldehydes. Retrieved from [Link]
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An In-depth Technical Guide to 2,6-Dibromohydroquinone (CAS 3333-25-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromohydroquinone, identified by the CAS number 3333-25-3, is a halogenated aromatic organic compound. Structurally, it is a derivative of hydroquinone with two bromine atoms substituted at the second and sixth positions of the benzene ring.[1][2] This substitution pattern confers specific chemical and physical properties that make it a molecule of interest in various fields of chemical research. As a brominated hydroquinone, it is functionally related to hydroquinone and may participate in similar redox processes.[2][3] Its potential applications are being explored in areas such as the synthesis of more complex molecules and as a bioactive compound.[4] In scientific research, this compound is utilized for its potential antimicrobial, antioxidant, and enzyme-modulating properties.[4]
This guide provides a comprehensive overview of the key properties and spectral characteristics of this compound, offering a technical resource for professionals in research and development.
Physicochemical Properties
This compound is a solid at room temperature.[1] The introduction of two bromine atoms significantly influences its molecular weight, melting point, boiling point, and polarity compared to the parent hydroquinone molecule. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 3333-25-3 | [1][2] |
| Molecular Formula | C₆H₄Br₂O₂ | [1][2][4] |
| Molecular Weight | 267.90 g/mol | [2][4] |
| IUPAC Name | 2,6-dibromobenzene-1,4-diol | [2] |
| Synonyms | 1,3-Dibromo-2,5-dihydroxybenzene, 2,6-Dibromo-1,4-benzenediol | [1][4] |
| Appearance | Solid | [1] |
| Melting Point | 164 °C | [4] |
| Boiling Point | 283 °C | [4] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 40.5 Ų | [1][2] |
Synthesis
-
Hydroquinone is dissolved in glacial acetic acid in a reaction flask.
-
A stoichiometric amount of bromine is added dropwise to the solution, often at a controlled temperature to manage the exothermic reaction and improve selectivity.
-
After the addition is complete, the reaction mixture is stirred for a period to ensure complete conversion.
-
The product, being less soluble in the reaction medium, may precipitate and can be isolated by filtration.
-
The crude product can be further purified by recrystallization.
A similar procedure is documented for the synthesis of the isomer 2,5-dibromohydroquinone, which involves dissolving hydroquinone in glacial acetic acid and slowly adding bromine.[5]
Spectroscopic Properties
The structural elucidation of this compound relies on various spectroscopic techniques. While detailed experimental spectra are not widely published, the expected characteristics can be inferred from the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the substitution pattern of the benzene ring.
¹H NMR Spectroscopy
Due to the symmetry of the this compound molecule, the two protons on the benzene ring (at positions 3 and 5) are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to be simple, showing a single singlet for these two aromatic protons. The electron-withdrawing nature of the two bromine atoms and two hydroxyl groups would deshield these protons, causing their signal to appear downfield. For comparison, the protons of the parent hydroquinone molecule appear at approximately 6.8 ppm.[6] The signal for the hydroxyl protons is expected to be a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to symmetry, only three distinct signals are expected for the six carbons of the benzene ring:
-
One signal for the two carbons bearing the hydroxyl groups (C1 and C4).
-
One signal for the two carbons bearing the bromine atoms (C2 and C6).
-
One signal for the two carbons bearing the hydrogen atoms (C3 and C5).
The carbons attached to the electronegative oxygen and bromine atoms will be significantly deshielded and appear at higher chemical shifts. For reference, the carbon atoms of hydroquinone show signals at approximately 151.7 ppm (for the carbons attached to the hydroxyl groups) and 119.1 ppm (for the carbons attached to the hydrogens).[6]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions are detailed in Table 2. A study on the related compound 2-bromohydroquinone showed evidence of O-H---O bonding with a characteristic band around 3200 cm⁻¹.[7]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching, hydrogen-bonded | 3200 - 3600 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=C (aromatic) | Stretching | 1500 - 1600 |
| C-O | Stretching | 1200 - 1300 |
| C-Br | Stretching | 500 - 650 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will exhibit a distinctive isotopic pattern for a compound containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. This will result in a characteristic M, M+2, and M+4 peak cluster for the molecular ion, with relative intensities of approximately 1:2:1. The fragmentation of the molecular ion would likely involve the loss of bromine atoms and potentially molecules such as carbon monoxide (CO).
Experimental Workflows
The acquisition of spectral data is a fundamental process in the characterization of chemical compounds. Below is a generalized workflow for obtaining an NMR spectrum, represented as a Graphviz diagram.
Caption: A generalized workflow for NMR spectroscopic analysis.
The following diagram illustrates the relationship between the structure of this compound and its key analytical data.
Caption: Key properties and spectral features of this compound.
Safety and Handling
As a chemical intermediate, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General handling guidelines include using personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
Conclusion
This compound is a valuable compound for chemical synthesis and research. Its symmetrical structure leads to relatively simple, predictable NMR and IR spectra. The presence of two bromine atoms provides a clear isotopic signature in mass spectrometry. This guide has synthesized the available technical information to provide a solid foundation for researchers and professionals working with this compound, highlighting its key physical and spectral properties.
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Introduction: The Chemical Versatility and Biological Potential of Brominated Hydroquinones
An In-depth Technical Guide to the Biological Activity of 2,6-Dibromohydroquinone Derivatives
Hydroquinone and its derivatives represent a fascinating class of aromatic compounds with a rich history in both industrial and biological applications. The core structure, a benzene ring di-hydroxylated at positions 1 and 4, endows it with potent redox properties, allowing it to act as a reducing agent and a scavenger of free radicals.[1] The introduction of halogen substituents, particularly bromine, onto the hydroquinone scaffold dramatically modulates its electronic properties and steric profile. This alteration significantly enhances its reactivity and biological efficacy, leading to a diverse range of activities.
This compound (2,6-DBHQ) is a specialized chemical compound that serves as a key precursor and reference in the study of halogenated quinones.[2] While 2,6-DBHQ itself is a subject of research, its derivatives, particularly those synthesized from its oxidized form, 2,6-dibromo-p-benzoquinone, are of profound interest to the drug development community.[3][4] The electrophilic nature of the quinone ring, combined with the reactivity of the bromine atoms, allows for facile nucleophilic substitution, creating a vast library of derivatives with tuned biological functions.[4]
This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound derivatives. We will dissect their antimicrobial, antioxidant, and anticancer properties, grounding the discussion in mechanistic insights and field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this chemical class.
Part 1: Antimicrobial Activity and Mechanism
The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents.[3] Brominated quinones and their derivatives have emerged as a promising class of compounds, demonstrating significant activity against a spectrum of Gram-positive and Gram-negative bacteria.[3]
Mechanism of Action: A Multi-pronged Attack
The antimicrobial efficacy of this compound derivatives, particularly amino-substituted benzoquinones, is not attributed to a single target but rather a multifactorial assault on bacterial physiology, primarily centered on the induction of overwhelming oxidative stress.[3]
-
Generation of Reactive Oxygen Species (ROS): The core mechanism involves the redox cycling of the quinone moiety within the bacterial cell. This process generates highly reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[3] This surge in ROS overwhelms the bacterium's antioxidant defenses, leading to widespread damage of critical biomolecules.
-
Macromolecular Damage: ROS indiscriminately attacks cellular components. This includes the peroxidation of lipids in the cell membrane, leading to loss of integrity and leakage of intracellular contents. DNA and essential proteins, such as enzymes involved in metabolism and replication, are also damaged, ultimately inhibiting bacterial growth and leading to cell death.[5]
-
Enzyme Inhibition: Beyond generalized oxidative stress, these compounds may directly inhibit key bacterial enzymes, such as DNA gyrase or topoisomerases, or interfere with the electron transport chain, further disrupting cellular function.[3]
Evaluating Antimicrobial Efficacy: The Broth Microdilution Method
To quantify the antimicrobial potency of a compound, the Minimum Inhibitory Concentration (MIC) is determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[6] The broth microdilution method is a standardized and widely used technique for this purpose due to its accuracy, efficiency, and suitability for testing multiple compounds simultaneously.[7][8]
This protocol outlines the steps for determining the MIC of a 2,6-DBHQ derivative against a bacterial strain like Staphylococcus aureus.
I. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the synthesized derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Bacterial Culture: Grow the test bacterial strain in an appropriate liquid medium (e.g., Mueller-Hinton Broth - MHB) to the mid-logarithmic phase of growth.[9]
-
Media & Plates: Use sterile Mueller-Hinton Broth (MHB) and sterile 96-well microtiter plates.[3]
II. Assay Procedure:
-
Plate Preparation: Dispense 100 µL of MHB into all wells of a 96-well plate.[9]
-
Compound Dilution:
-
Add 100 µL of the 2x concentrated test compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10.[9]
-
This creates a gradient of decreasing compound concentrations. Column 11 serves as the positive control (bacteria, no compound), and column 12 serves as the negative/sterility control (broth only).[9]
-
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture with sterile broth to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[10]
-
Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control wells). The final volume in each well will be uniform.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[7]
III. Data Interpretation:
-
Visual Assessment: After incubation, determine the MIC by identifying the lowest concentration of the compound at which there is no visible turbidity or bacterial growth.[8]
-
Spectrophotometric Reading (Optional): For a quantitative measure, read the optical density (OD) of the plates at 600 nm using a microplate reader. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the positive control.[9]
Part 2: Antioxidant Properties
The hydroquinone structure is intrinsically linked to antioxidant activity. The two hydroxyl groups on the aromatic ring can readily donate hydrogen atoms to neutralize free radicals, converting the hydroquinone to a stable benzoquinone in the process.[1] This free radical scavenging ability is a key therapeutic property, as oxidative stress is implicated in a wide range of diseases.[11]
Mechanisms of Antioxidant Action
Antioxidant activity can be broadly categorized into two main mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching it. This is a key mechanism for scavenging peroxyl radicals. Assays like ORAC (Oxygen Radical Absorbance Capacity) are based on this principle.[11]
-
Single Electron Transfer (SET): The antioxidant donates an electron to reduce a radical, oxidant, or metal ion. Assays like DPPH, ABTS, and FRAP (Ferric Reducing Antioxidant Power) rely on this mechanism. The reaction rate is pH-dependent.[11]
It is crucial for researchers to employ multiple assays based on different mechanisms to gain a comprehensive understanding of a compound's antioxidant profile, as the activity can vary significantly depending on the assay used.[12]
Evaluating Antioxidant Activity: In Vitro Assays
In vitro assays are rapid, cost-effective methods for the initial screening and characterization of the antioxidant potential of compounds.[13]
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is one of the most common methods. DPPH is a stable free radical with a deep purple color. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.[13]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in methanol or ethanol.
-
Prepare a solution of DPPH in methanol (e.g., 0.1 mM). Store in the dark.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound at various concentrations to different wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a blank (methanol only) and a control (methanol + DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.[13]
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The results are often expressed as an IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
Part 3: Anticancer and Cytotoxic Potential
Hydroquinone and its derivatives have demonstrated significant in vitro and in vivo anti-cancer activity.[14][15] Their ability to induce cell death in various cancer cell lines makes them attractive candidates for oncological drug development. Substituted benzoquinones, which can be derived from 2,6-DBHQ, have been shown to suppress cancer cell growth and migration.[16]
Mechanism of Action: Induction of Apoptosis and Signaling Pathway Interference
The anticancer effects of these compounds are often mediated by their ability to induce apoptosis (programmed cell death) and interfere with critical cellular signaling pathways that govern cell proliferation and survival.
-
Induction of Cell Death: Hydroquinone has been shown to significantly induce the death of various cancer cells, including melanoma and breast cancer lines.[14]
-
Signaling Pathway Modulation: Derivatives like 2,6-dimethoxy-1,4-benzoquinone can suppress cancer cell growth by inhibiting key signaling pathways such as the mTOR/AKT and p38 MAPK pathways.[16] These pathways are often hyperactivated in cancer, promoting uncontrolled cell proliferation and survival. By inhibiting these pathways, the compounds can effectively halt the cancer cell cycle and trigger apoptosis.
Evaluating Cytotoxicity: The MTT Assay
The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17][18] It is a cornerstone assay in drug discovery for screening the cytotoxic effects of compounds on cancer cell lines.
This protocol describes the evaluation of a 2,6-DBHQ derivative's cytotoxicity against a human cancer cell line (e.g., A431, MDA-MB-231).[14]
I. Preparation:
-
Cell Culture: Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for cell adhesion.[17]
-
Compound Preparation: Prepare serial dilutions of the test compound in a cell culture medium.
II. Assay Procedure:
-
Treatment: Remove the old medium from the wells and add the medium containing various concentrations of the test compound. Include untreated control wells (cells + medium) and solvent control wells.
-
Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[17]
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[19]
-
Remove the treatment media and add fresh medium containing MTT (final concentration ~0.5 mg/mL) to each well.[20]
-
Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]
-
-
Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent, such as DMSO or a specialized solubilization solution, to each well to dissolve the formazan crystals.[17] Mix thoroughly to ensure complete dissolution.
-
Measurement: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer, typically at a wavelength of 540-570 nm.[17][19]
III. Data Analysis:
-
Calculate Viability: Cell viability is expressed as a percentage relative to the untreated control cells.
-
Determine IC50: Plot the cell viability against the compound concentration and determine the IC50 value—the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion and Future Directions
This compound and its derivatives constitute a versatile and potent class of bioactive molecules. Their efficacy stems from fundamental chemical properties—redox activity and susceptibility to nucleophilic substitution—which translate into powerful antimicrobial, antioxidant, and anticancer activities. The mechanisms, often involving the induction of oxidative stress and modulation of critical cellular signaling pathways, provide a solid foundation for rational drug design.
The experimental protocols detailed in this guide represent the industry-standard methodologies for validating these biological activities. For drug development professionals, the path forward involves leveraging the 2,6-dibromo-p-benzoquinone scaffold to synthesize novel derivatives, followed by rigorous screening using these assays. Structure-activity relationship (SAR) studies will be paramount in optimizing potency and selectivity while minimizing off-target toxicity, ultimately paving the way for the development of next-generation therapeutics to combat infectious diseases and cancer.
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An In-Depth Technical Guide to the In Vitro Antioxidant Potential of 2,6-Dibromohydroquinone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive exploration of the in vitro antioxidant potential of 2,6-dibromohydroquinone. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of its antioxidant activity, the causal logic behind experimental design, and the practical application of key assays. Herein, we synthesize established biochemical principles with actionable, field-proven methodologies to empower researchers in their evaluation of this and similar phenolic compounds. This guide is structured to serve as a self-validating framework for experimental design, data interpretation, and contextual understanding of the broader implications for drug discovery and development.
Part 1: Foundational Understanding of this compound as an Antioxidant
Chemical Identity and Rationale for Antioxidant Investigation
This compound is a halogenated derivative of hydroquinone, a well-established class of antioxidant compounds.[1] Its chemical structure, characterized by a benzene ring with two hydroxyl groups in the para position and two bromine atoms, is central to its redox properties.[1] The hydroxyl groups are the primary functional moieties responsible for antioxidant activity, capable of donating hydrogen atoms to neutralize free radicals.[2] The presence of electron-withdrawing bromine atoms can modulate the electrochemical potential of the molecule, influencing its reactivity and interaction with biological systems.[2][3] The investigation into its antioxidant potential is driven by the continual search for novel therapeutic agents that can mitigate oxidative stress, a key pathological factor in a myriad of human diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.
Core Mechanisms of Antioxidant Action
The antioxidant capacity of this compound is predicated on two primary mechanisms:
-
Direct Radical Scavenging: The phenolic hydroxyl groups can directly donate a hydrogen atom to a reactive oxygen species (ROS), thus neutralizing the radical and terminating the damaging chain reaction. This process transforms the hydroquinone into a more stable, less reactive semiquinone radical. This direct scavenging activity is the basis for several of the in vitro assays discussed in this guide.
-
Indirect Cellular Antioxidant Effects via Nrf2 Pathway Activation: Hydroquinones are known to be proelectrophilic compounds that can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and detoxification enzymes, collectively known as the "antioxidant response element" (ARE) gene battery.[5][6] Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of genes encoding for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). This cellular defense mechanism provides a more sustained and amplified antioxidant effect compared to direct scavenging alone. The oxidation of hydroquinones to their corresponding quinones is often a rate-limiting step in Nrf2 activation.[5]
Part 2: A Practical Guide to Key In Vitro Antioxidant Assays
The following section details the protocols for a selection of robust and widely accepted in vitro assays for assessing antioxidant potential. The choice of multiple assays is critical, as each provides a different perspective on the antioxidant mechanism.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and straightforward method to evaluate the radical scavenging capacity of a compound.[7][8] It measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is quantified spectrophotometrically.[7][9]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the this compound stock solution to create a range of concentrations for testing.
-
A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner for comparison.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each concentration of the this compound solution, the standard antioxidant, and the solvent (as a blank).
-
To each well, add 180 µL of the 0.1 mM DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the DPPH solution with the solvent blank, and Asample is the absorbance of the DPPH solution with the test compound.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Causality Behind Experimental Choices: The use of methanol as a solvent is common due to its ability to dissolve both the DPPH radical and many phenolic compounds.[7] The 30-minute incubation period allows for the reaction to reach a stable endpoint for most antioxidants.[10] The measurement at 517 nm corresponds to the maximum absorbance of the DPPH radical.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants and is less susceptible to interference from colored compounds than the DPPH assay.[9]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
On the day of the assay, dilute the ABTS•+ stock solution with ethanol or a phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare a range of concentrations of this compound and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each concentration of the test compound, standard, or solvent blank.
-
Add 180 µL of the diluted ABTS•+ working solution to each well.
-
Incubate the plate in the dark at room temperature for 6-10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Causality Behind Experimental Choices: The generation of the ABTS radical cation via oxidation with potassium persulfate provides a stable radical for the assay.[2] The wavelength of 734 nm is the maximum absorbance for the ABTS•+. The short incubation time is sufficient for the rapid reaction between the antioxidant and the ABTS radical.[2]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe3+) to ferrous iron (Fe2+) at a low pH.[10] The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically. This assay provides a direct measure of the total antioxidant power of a sample.
Experimental Protocol:
-
Reagent Preparation:
-
The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a series of concentrations of this compound and a standard, typically FeSO4.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test compound, standard, or solvent blank.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 593 nm.
-
Create a standard curve using the absorbance values of the known concentrations of FeSO4.
-
Determine the FRAP value of the this compound samples by comparing their absorbance to the standard curve. Results are typically expressed as µM Fe(II) equivalents per µg or µM of the compound.
-
Causality Behind Experimental Choices: The acidic pH of the FRAP reagent is crucial for iron to remain soluble and for the reduction reaction to occur efficiently. The incubation at 37°C helps to accelerate the reaction. The absorbance is measured at 593 nm, the wavelength of maximum absorbance for the ferrous-TPTZ complex.[10]
Data Presentation: A Comparative Summary
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (µM Fe(II)/µM) |
| This compound | e.g., 45.8 | e.g., 22.3 | e.g., 1.8 |
| Ascorbic Acid (Standard) | e.g., 28.5 | e.g., 15.1 | e.g., 1.0 |
| Trolox (Standard) | e.g., 50.2 | e.g., 25.6 | e.g., 1.0 |
Note: The above data is hypothetical and for illustrative purposes only. Actual experimental results will vary.
Visualization of Experimental Workflows
Caption: Workflow diagrams for the DPPH, ABTS, and FRAP antioxidant assays.
Part 3: Cellular Antioxidant Activity (CAA) Assay
While informative, the aforementioned assays are purely chemical in nature. The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant potential by assessing the ability of a compound to mitigate oxidative stress within a cellular environment. This assay accounts for factors such as cell uptake, metabolism, and localization of the antioxidant.[4]
The assay typically utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable.[5] Once inside the cell, it is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[4] The antioxidant activity of this compound is measured by its ability to inhibit the formation of DCF induced by a free radical generator.
Experimental Protocol:
-
Cell Culture:
-
Seed adherent cells (e.g., HepG2 or Caco-2) in a 96-well black, clear-bottom microplate and culture until they reach confluence.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells gently with a buffered salt solution (e.g., DPBS or HBSS).
-
Treat the cells with various concentrations of this compound and a standard antioxidant (e.g., quercetin) in the presence of the DCFH-DA probe. Incubate at 37°C for 1 hour to allow for cellular uptake.
-
Wash the cells to remove the excess probe and test compound.
-
Induce oxidative stress by adding a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for a specified period (e.g., 1 hour) using a microplate reader maintained at 37°C.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.
-
Determine the percentage of inhibition of DCF formation for each concentration of this compound.
-
The results can be expressed as CAA units, where one CAA unit is the concentration of the test compound that produces a 50% inhibition of DCF formation.
-
Causality Behind Experimental Choices: The use of a cell-based model provides a more physiologically relevant system to study antioxidant activity. DCFH-DA is a widely used and well-characterized probe for detecting intracellular ROS. AAPH is a common free radical initiator that generates peroxyl radicals at a constant rate.
Caption: Workflow diagram for the Cellular Antioxidant Activity (CAA) assay.
Part 4: The Nrf2 Signaling Pathway: A Deeper Mechanistic Insight
As previously mentioned, a key aspect of the antioxidant potential of hydroquinones is their ability to activate the Nrf2 pathway.[4][6] This indirect antioxidant mechanism can be investigated through various molecular biology techniques.
Caption: Simplified Nrf2 activation pathway by this compound.
Part 5: Safety and Handling Considerations
As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for the 2,6-isomer may not be readily available, information for the closely related 2,5-dibromohydroquinone provides a useful guide.
-
Hazard Identification: May cause skin and eye irritation, and respiratory tract irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Always consult the most up-to-date SDS for the specific compound being used.
Part 6: Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the methodologies and underlying principles for evaluating the in vitro antioxidant potential of this compound. By employing a multi-assay approach that combines direct radical scavenging assays with a more biologically relevant cellular antioxidant activity assay, researchers can obtain a robust and nuanced understanding of a compound's antioxidant profile. Furthermore, investigating the activation of the Nrf2 pathway can provide critical insights into its mechanism of action at the cellular level.
Future research should aim to generate specific quantitative data for this compound in these assays to definitively characterize its antioxidant capacity relative to other known antioxidants. Further studies could also explore its effects on specific antioxidant enzyme expression and activity in various cell lines, and ultimately, its efficacy in in vivo models of oxidative stress-related diseases.
References
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- Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay.
- Wang, Y., et al. (2010). Activation of the NRF2 signaling pathway by copper-mediated redox cycling of para- and ortho-hydroquinones. Free Radical Biology and Medicine, 48(3), 439-447.
- Satoh, T., et al. (2015). Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential. ASN NEURO, 7(4).
- Apak, R., et al. (2007). Comparative evaluation of various total antioxidant capacity assays applied to phenolic compounds with the CUPRAC assay. Molecules, 12(7), 1496-1547.
- Satoh, T., et al. (2015). Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential. Taylor & Francis Online, 7(4).
- Sigma-Aldrich. (n.d.). 2,5-Dibromohydroquinone 97.
- Fisher Scientific. (2024). Safety Data Sheet - 2,5-Dibromohydroquinone.
- ResearchGate. (n.d.). Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential.
- Benchchem. (n.d.). Application Notes and Protocols for 2,6-Dimethylhydroquinone as an Antioxidant.
- ResearchGate. (n.d.). Category of antioxidant activity strength in vitro against DPPH.
- Giner, R. M., Ríos, J. L., & Máñez, S. (2022). Antioxidant Activity of Natural Hydroquinones. Antioxidants, 11(2), 343.
- Biosynth. (n.d.). This compound.
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- Elabscience. (n.d.). DPPH Free Radical Scavenging Capacity Colorimetric Assay Kit.
- BioAssay Systems. (n.d.). QuantiChrom™ ABTS Antioxidant Assay Kit.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). ISSN: 0975-8585.
- Salehi, B., et al. (2019). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Molecules, 24(21), 3973.
- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.
- Thaipong, K., et al. (2006). Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. Journal of food composition and analysis, 19(6-7), 669-675.
- Liu, Q., et al. (2018). Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg. Oxidative medicine and cellular longevity, 2018.
- Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412-422.
- ResearchGate. (n.d.). Antioxidant Activity of Natural Hydroquinones.
- Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237.
- Santa Cruz Biotechnology. (n.d.). 2,5-Dibromohydroquinone.
- Schaich, K. M., Tian, X., & Xie, J. (2015). Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays. Journal of functional foods, 14, 111-125.
- Zhang, L., Wang, Y., & Xu, M. (2014). In vitro and in vivo antioxidant and antimicrobial activities of extracts from Platycarya strobilacea infructescence. Food Science and Technology Research, 20(5), 1039-1046.
- Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of agricultural and food chemistry, 55(22), 8896-8907.
- Bading, T. K., et al. (2021). Evaluation of the in vitro and in vivo antioxidant potentials of food grade Phycocyanin. Journal of Functional Foods, 86, 104728.
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Methodological & Application
Compound Profile: Physicochemical Properties and Safety
An In-Depth Technical Guide to the Purification of 2,6-Dibromohydroquinone
This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development on the effective purification of this compound. As a specialized chemical compound utilized for its potential antimicrobial, antioxidant, and enzyme-modulating properties, achieving high purity is paramount for reliable and reproducible experimental results[1]. This guide provides a detailed examination of the principal purification techniques, grounded in both theoretical principles and practical, field-proven insights.
A thorough understanding of a compound's properties is the foundation of any successful purification strategy. This compound is a derivative of hydroquinone, and its purification is often necessitated by the presence of unreacted starting materials, isomeric side-products (e.g., 2,5-dibromohydroquinone), or products of over-bromination from its synthesis[2].
Physicochemical Data
The selection of an appropriate purification method is dictated by properties such as solubility and vapor pressure. Key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 3333-25-3 | [1][3] |
| Molecular Formula | C₆H₄Br₂O₂ | [1][3] |
| Molecular Weight | 267.90 g/mol | [1][3] |
| Appearance | White to light yellow crystalline solid | [4][5] |
| Melting Point | 164 °C | [1] |
| Boiling Point | 283 °C | [1] |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and ether.[5][6] |
Critical Safety Precautions
Handling this compound and the associated solvents requires strict adherence to safety protocols. The related isomer, 2,5-dibromohydroquinone, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[7].
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield[8][9].
-
Ventilation: All procedures should be performed within a certified chemical fume hood to avoid inhalation of dust or solvent vapors[8][10].
-
Handling: Avoid generating dust. Wash hands thoroughly after handling. Prevent contact with skin, eyes, and clothing[8][9][10].
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances[1][10].
-
Disposal: Dispose of chemical waste according to institutional and local regulations[8][9].
Purification Technique I: Recrystallization
Recrystallization is a fundamental and highly effective technique for purifying crystalline solids. It is often the first method of choice after synthesis due to its scalability and efficiency in removing a wide range of impurities.
Principle of Recrystallization
This technique leverages the differences in solubility between the target compound and its impurities in a selected solvent at varying temperatures. The crude material is dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of this compound decreases, causing it to crystallize out in a purer form, while the impurities, present in lower concentrations, remain dissolved in the cold mother liquor[11].
Application Notes: The Scientist's Perspective
-
Solvent Selection is Critical: The ideal solvent should dissolve this compound poorly at low temperatures but readily at high temperatures. Given the two polar hydroxyl groups, polar protic solvents are excellent candidates. An ethanol/water or methanol/water mixture often provides the ideal solubility gradient. Start with pure ethanol or methanol and add water dropwise to the hot solution until turbidity (cloudiness) just begins to appear, then add a few drops of the alcohol to redissolve it. This ensures the solution is perfectly saturated.
-
Promote Purity with Slow Cooling: The rate of cooling directly impacts crystal size and purity. Rapid cooling can trap impurities within the crystal lattice. Allowing the heated flask to cool slowly to room temperature on a countertop, followed by further cooling in an ice bath, promotes the formation of larger, purer crystals[11].
-
Mitigating Oxidation: Hydroquinones are susceptible to oxidation, especially when heated in the presence of air, which can result in colored (often pink or brown) impurities. While not always necessary for routine purification, performing the recrystallization under an inert atmosphere (e.g., Nitrogen or Argon) can improve the color and purity of the final product.
Experimental Protocol for Recrystallization
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar and the chosen primary solvent (e.g., ethanol) in small portions.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue adding the solvent portion-wise until the solid is completely dissolved at the solvent's boiling point. Aim for the minimum volume of solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool undisturbed to room temperature. Once at ambient temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator under vacuum until a constant weight is achieved.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound via recrystallization.
Purification Technique II: Flash Column Chromatography
For mixtures where recrystallization is ineffective, such as separating compounds with very similar solubility profiles (e.g., isomers), flash column chromatography is the method of choice.
Principle of Chromatography
This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a liquid mobile phase (the eluent). This compound, being a polar molecule due to its hydroxyl groups, will adsorb strongly to the polar silica gel. By flowing a solvent of appropriate polarity through the column, compounds are eluted at different rates. Less polar impurities will travel down the column faster, while the more polar hydroquinone is retained longer, allowing for its separation[12].
Application Notes: The Scientist's Perspective
-
Stationary and Mobile Phase Selection: For normal-phase chromatography, silica gel is the standard stationary phase. The mobile phase (eluent) must be chosen to provide good separation. A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is typical. A good starting point for this compound is a 70:30 mixture of hexanes:ethyl acetate, with the polarity adjusted based on initial Thin Layer Chromatography (TLC) analysis.
-
Dry Loading vs. Wet Loading: For compounds like this compound that may have limited solubility in the initial, less polar eluent, dry loading is superior. This involves pre-adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column. This prevents dissolution issues at the top of the column and leads to sharper bands and better separation.
-
Monitoring the Separation: The progress is monitored by collecting fractions and analyzing them by TLC. This allows for the pooling of pure fractions and the identification of fractions containing mixtures or impurities. An HPLC method using a reverse-phase column can also be used for precise analysis of the collected fractions[13].
Experimental Protocol for Flash Chromatography
-
Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with silica gel (slurry-packed with the initial eluent or carefully dry-packed). Add another layer of sand on top to protect the silica bed.
-
Equilibration: Pass several column volumes of the initial, low-polarity eluent (e.g., 90:10 hexanes:ethyl acetate) through the column until the silica bed is fully saturated and stable.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Carefully add the eluent to the column. Apply gentle positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate. Start with a low-polarity eluent and gradually increase the polarity (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis: Spot each fraction (or every few fractions) on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots (e.g., under UV light).
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Column Chromatography Workflow Diagram
Caption: Workflow for the purification of this compound via column chromatography.
Purification Technique III: Vacuum Sublimation
Sublimation is an elegant technique that purifies compounds by transitioning them directly from a solid to a gas, leaving non-volatile impurities behind. It is particularly effective as a final purification step for removing salts or polymeric material.
Principle of Sublimation
Under reduced pressure, the boiling point of a substance is significantly lowered. For some compounds, the boiling point can be lowered to below their melting point. When such a solid is heated under vacuum, it develops a sufficient vapor pressure to turn directly into a gas (sublime). This vapor then crystallizes (deposits) back into a pure solid upon contact with a cold surface[14].
Application Notes: The Scientist's Perspective
-
Optimal Conditions: The sublimation of hydroquinone derivatives is best performed at temperatures below the melting point to avoid any liquid phase. For this compound (m.p. 164 °C), an operating temperature in the range of 130-150 °C under high vacuum is effective[15].
-
Apparatus: This method requires specialized glassware, typically consisting of a vessel to hold the crude solid and an internal "cold finger" condenser. The efficiency of the process depends heavily on the vacuum level and the temperature gradient between the heating source and the cold finger.
-
Scope of Use: Sublimation is not suitable for separating volatile impurities from the target compound. It is most effective when the impurities are essentially non-volatile (e.g., inorganic salts, baseline material from chromatography). It is an excellent method for obtaining ultra-pure, solvent-free material for analytical standards or sensitive biological assays[14].
Experimental Protocol for Vacuum Sublimation
-
Loading: Place the crude or partially purified this compound into the bottom of the sublimation apparatus.
-
Assembly: Carefully insert the cold finger condenser and ensure all joints are properly sealed.
-
Evacuation: Connect the apparatus to a high-vacuum pump and evacuate the system to the lowest possible pressure.
-
Cooling: Begin circulating a coolant (e.g., cold water) through the cold finger.
-
Heating: Gently and slowly heat the bottom of the apparatus (using a heating mantle or oil bath) to the desired sublimation temperature (e.g., 140 °C).
-
Deposition: The this compound will sublime from the heated surface and deposit as pure crystals on the cold finger.
-
Completion: Once sublimation is complete (no more solid is observed transferring), turn off the heat and allow the apparatus to cool completely to room temperature while still under vacuum.
-
Isolation: Slowly and carefully vent the apparatus to return it to atmospheric pressure. Remove the cold finger and scrape the pure, crystalline product onto a clean surface.
Sublimation Workflow Diagram
Caption: Workflow for the purification of this compound via vacuum sublimation.
Assessment of Purity
Following any purification protocol, the purity of the resulting this compound must be verified.
-
Melting Point Analysis: A pure substance will have a sharp melting point that matches the literature value (164 °C)[1]. A broad or depressed melting range indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate. This is also used to compare the purified material against the crude starting material and reference standards.
-
High-Performance Liquid Chromatography (HPLC): For quantitative assessment, HPLC is the preferred method. A pure sample will show a single, sharp peak[13].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect any proton- or carbon-containing impurities.
By selecting the appropriate technique based on the nature of the impurities and the desired scale, researchers can confidently obtain high-purity this compound for their scientific investigations.
References
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SIELC Technologies (n.d.). Separation of this compound on Newcrom R1 HPLC column. [Link]
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PubChem (n.d.). This compound. National Center for Biotechnology Information. [Link]
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PubChem (n.d.). 2,5-Dibromohydroquinone. National Center for Biotechnology Information. [Link]
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Cole-Parmer (n.d.). 2,6-Dibromo-N-Chloro-P-Benzoquinoneimine, 97% (UV-Vis) Safety Data Sheet. [Link]
-
Organic Syntheses (n.d.). 2,6-dibromoquinone-4-chloroimide. [Link]
-
Penta chemicals (2023). Hydroquinone - SAFETY DATA SHEET. [Link]
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Chemistry Online @ UTSC (n.d.). Sublimation Theory. [Link]
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-
Organic Chemistry at SD Miramar College (2017). Recrystallization - Organic Chemistry Lab Technique. YouTube. [Link]
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Organic Syntheses (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
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Wikipedia (n.d.). 2,6-Dibromoquinonechlorimide. [Link]
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PubChem (n.d.). 2,6-Dibromophenol. National Center for Biotechnology Information. [Link]
-
ResearchGate (2015). Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K. [Link]
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Application Notes & Protocols: Leveraging 2,6-Dibromohydroquinone in Advanced Organic Synthesis
Introduction: The Synthetic Potential of a Versatile Building Block
2,6-Dibromohydroquinone is a halogenated aromatic compound featuring a hydroquinone core flanked by two bromine atoms.[1] This specific substitution pattern imparts a unique combination of reactivity and functionality, establishing it as a valuable and versatile intermediate in modern organic synthesis. Its chemical formula is C₆H₄Br₂O₂, and it has a molecular weight of approximately 267.90 g/mol .[1][2]
The molecule's utility stems from three key features:
-
The Hydroquinone Core: The two hydroxyl groups can be readily oxidized to the corresponding 1,4-benzoquinone, a powerful electrophile and dienophile. This redox capability is central to its role in bio-inspired chemistry and materials science.[3]
-
The Bromine Substituents: The bromine atoms are excellent leaving groups in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This provides a direct pathway to highly substituted aromatic structures.
-
Symmetry and Steric Hindrance: The C₂v symmetry and the steric bulk of the bromine atoms can influence the regioselectivity of subsequent reactions, offering a degree of control in complex syntheses.
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the practical applications of this compound, complete with detailed, field-proven protocols for its key transformations. The focus is not merely on procedural steps but on the underlying chemical principles that govern reaction outcomes, empowering users to adapt and innovate.
Critical Safety & Handling Protocols
Proper handling of this compound is paramount for ensuring laboratory safety. The compound is classified as a skin and serious eye irritant and may cause respiratory irritation.[4]
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. When handling the solid powder, use a dust mask or work in a fume hood to prevent inhalation.[5]
-
Ventilation: All manipulations should be performed in a well-ventilated laboratory fume hood to minimize exposure to dust or vapors.[4][5]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong acids, and strong bases.[5] Refrigeration is recommended for long-term storage.[5]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Handle uncleaned containers as you would the product itself.[4][6]
| Hazard Classification | Precautionary Statements |
| Skin Irritant (Category 2) | P264: Wash hands thoroughly after handling. P280: Wear protective gloves. |
| Eye Irritant (Category 2) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| STOT SE (Category 3) | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
Application I: Oxidation to 2,6-Dibromo-1,4-benzoquinone
One of the most fundamental transformations of this compound is its oxidation to the corresponding p-benzoquinone. This conversion transforms the electron-rich hydroquinone into a highly electron-deficient quinone, which is a potent electrophile and dienophile for reactions like Michael additions and Diels-Alder cycloadditions.[7] Cerium(IV) ammonium nitrate (CAN) is an effective and reliable oxidant for this purpose, offering a clean and high-yielding reaction under mild conditions.[8]
Causality of Reagent Choice:
-
Cerium(IV) Ammonium Nitrate (CAN): CAN is a powerful single-electron oxidant. The reaction proceeds via a two-step single-electron transfer mechanism, which is highly efficient for the oxidation of hydroquinones. It is preferred over harsher oxidants that might lead to ring degradation or unwanted side reactions.
-
Acetonitrile/Water Solvent System: This solvent mixture provides good solubility for both the organic substrate and the inorganic oxidant, facilitating a homogeneous reaction environment for rapid and complete conversion.
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Application Notes & Protocols: 2,6-Dibromohydroquinone in Polymer Synthesis
Introduction: The Strategic Value of 2,6-Dibromohydroquinone as a Monomer
This compound (DBH) is a halogenated aromatic diol with the chemical structure 2,6-dibromobenzene-1,4-diol.[1] Its strategic importance as a monomer stems from the unique combination of its functional groups: two reactive hydroxyl (-OH) groups capable of participating in step-growth polymerization, and two bromine (Br) atoms that impart valuable properties onto the resulting polymer backbone.
While hydroquinone itself is a well-known monomer, the bromine substituents on DBH serve two primary purposes. First, they sterically hinder the hydroxyl groups, influencing the regioselectivity and kinetics of polymerization. Second, and more critically for commercial applications, they introduce intrinsic flame retardancy and enhance the thermal stability of the final polymer. This makes polymers derived from DBH highly sought after for applications in high-performance thermoplastics, electronics, and automotive components where fire safety is paramount.[2][3][4]
This guide provides a comprehensive overview of the use of this compound in polymerization, focusing on the most common synthetic route—oxidative coupling—to produce poly(2,6-dibromophenylene oxide). It offers detailed protocols for synthesis and characterization, intended for researchers in polymer chemistry, materials science, and drug development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2,6-dibromobenzene-1,4-diol | [1] |
| CAS Number | 3333-25-3 | [1] |
| Molecular Formula | C₆H₄Br₂O₂ | [1] |
| Molecular Weight | 267.90 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 184-188 °C | [1] |
Polymerization Mechanisms: Building Polymers with DBH
The bifunctional nature of this compound allows it to undergo polymerization through several step-growth mechanisms. The most prominent and industrially relevant method is oxidative coupling polymerization.
Oxidative Coupling Polymerization
Oxidative coupling is the cornerstone of synthesizing poly(phenylene oxide)s (PPOs), a class of high-performance engineering plastics.[2] This reaction involves the oxidation of phenols to form phenoxy radicals, which then couple to create ether linkages, propagating the polymer chain. For 2,6-disubstituted phenols like DBH, the coupling occurs selectively at the para-position, leading to the formation of linear poly(2,6-dibromo-1,4-phenylene oxide).
The mechanism is typically catalyzed by a copper-amine complex, such as copper(I) bromide with an amine like pyridine or N,N-dimethylbutylamine (DMBA).[6] The catalyst facilitates the transfer of electrons from the phenol to an oxidant, usually molecular oxygen, which is bubbled through the reaction mixture.
Key Mechanistic Steps:
-
Coordination: The phenolic hydroxyl group coordinates to the Cu(I) center of the catalyst.
-
Oxidation & Radical Formation: The Cu(I) is oxidized to Cu(II), and the phenol is converted into a phenoxy radical.
-
C-O Coupling: The phenoxy radical undergoes resonance, and coupling with another radical forms a quinone ketal dimer.
-
Rearrangement (Tautomerization): The dimer rearranges to form a more stable di-ether linkage, regenerating a phenolic end group.
-
Propagation: This process repeats, adding monomer units to the growing polymer chain.
Caption: Simplified mechanism of oxidative coupling polymerization of DBH.
Polycondensation Reactions
While less common for producing PPO-type structures, the diol functionality of DBH makes it a suitable monomer for polycondensation reactions.[7] In this approach, DBH can be reacted with a bifunctional comonomer, such as a diacyl chloride (e.g., terephthaloyl chloride) or a diisocyanate, to form polyesters or polyurethanes, respectively. These reactions typically require a base to act as an acid scavenger and are often performed at elevated temperatures. This route allows for the creation of a different class of polymers where the bromine atoms are pendant to an ester or urethane backbone.
Application Focus: Brominated Poly(phenylene oxide) as a Flame Retardant
The primary application of polymers derived from DBH is as high-performance, additive-free flame retardants. Brominated poly(phenylene oxide) (BrPPO) is blended with other thermoplastics (such as polyamides or polystyrenes) to enhance their fire safety without significantly compromising their mechanical properties.[3][8]
Mechanism of Flame Retardancy: During combustion, the C-Br bonds in the polymer backbone break at high temperatures, releasing bromine radicals (Br•) into the gas phase. These radicals act as scavengers, interrupting the highly exothermic chain reactions of combustion.
-
Initiation: High heat breaks down the polymer, releasing combustible gases.
-
Propagation (Fire Cycle): Highly reactive H• and OH• radicals drive the combustion of these gases.
-
Inhibition: The released Br• radicals react with the key H• and OH• radicals, forming less reactive species (HBr) and terminating the fire cycle.
This "gas-phase" mechanism is highly efficient, allowing for lower loadings of the flame retardant compared to other systems, which helps preserve the host polymer's original physical properties.[3]
Detailed Experimental Protocols
Disclaimer: All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
Protocol 1: Synthesis of Poly(2,6-dibromo-1,4-phenylene oxide) via Oxidative Coupling
This protocol is adapted from established methods for the synthesis of poly(phenylene oxide)s.[6][9]
Materials:
-
This compound (DBH) (M.W. 267.90 g/mol )
-
Copper(I) bromide (CuBr)
-
N,N-Dimethylbutylamine (DMBA)
-
Toluene (anhydrous)
-
Methanol
-
Oxygen (gas cylinder with regulator and sparging tube)
-
Three-neck round-bottom flask with magnetic stirrer, condenser, and gas inlet
Caption: Experimental workflow for the synthesis of BrPPO.
Procedure:
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas inlet adapter connected to a nitrogen/oxygen line.
-
Inert Atmosphere: Purge the entire system with dry nitrogen for 15-20 minutes to remove air and moisture.
-
Reagent Charging: Under a positive flow of nitrogen, add this compound (13.4 g, 0.05 mol), anhydrous toluene (100 mL), and N,N-dimethylbutylamine (DMBA) (0.81 g, 0.008 mol). Stir the mixture until the monomer dissolves.
-
Catalyst Addition: Add copper(I) bromide (0.036 g, 0.00025 mol) to the solution. The solution should turn from colorless to a light green or blue, indicating the formation of the copper-amine complex.
-
Reaction Initiation: Begin bubbling oxygen through the solution via a sparging tube at a slow but steady rate. Heat the reaction mixture to 50-60°C using an oil bath.
-
Polymerization: Continue stirring under a constant oxygen flow. The viscosity of the solution will gradually increase as the polymer forms. Allow the reaction to proceed for 4-6 hours.
-
Precipitation: After the reaction period, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing 800 mL of vigorously stirring methanol. A fibrous white or off-white precipitate will form immediately.
-
Isolation and Washing: Continue stirring for 30 minutes to ensure complete precipitation. Collect the polymer by vacuum filtration. Wash the polymer cake thoroughly with fresh methanol (3 x 100 mL) to remove any residual catalyst and unreacted monomer.
-
Drying: Transfer the purified polymer to a vacuum oven and dry at 60°C overnight or until a constant weight is achieved. The typical yield is 85-95%.
Protocol 2: Characterization of the Synthesized Polymer
Proper characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized poly(2,6-dibromophenylene oxide).[10]
1. Structural Verification (¹H NMR Spectroscopy):
-
Dissolve a small sample (10-15 mg) of the dried polymer in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire the ¹H NMR spectrum. The spectrum should show characteristic aromatic proton signals for the polymer backbone, while the signal for the phenolic -OH protons of the monomer (typically around 5-6 ppm) should be absent or significantly diminished.
2. Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Prepare a dilute solution of the polymer (approx. 1 mg/mL) in a suitable solvent like tetrahydrofuran (THF) or chloroform.
-
Analyze the solution using a GPC system calibrated with polystyrene standards.
-
This analysis will provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A higher molecular weight generally corresponds to better mechanical properties.
3. Thermal Properties Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC): Use DSC to determine the glass transition temperature (Tg) of the amorphous polymer. A high Tg (often >200°C for PPOs) is indicative of a rigid polymer backbone and good thermal stability.[2]
-
Thermogravimetric Analysis (TGA): Use TGA to assess the thermal decomposition temperature (Td). This is crucial for flame-retardant materials. The analysis is typically run under a nitrogen atmosphere, and the temperature at which 5% weight loss occurs is often reported as Td.
Table 2: Typical Polymerization Conditions & Expected Results
| Parameter | Condition / Value | Rationale |
| Monomer:Catalyst Ratio | 200:1 | Ensures efficient catalysis without excessive metal contamination. |
| Monomer:Amine Ratio | ~6:1 | The amine acts as a ligand and a base to facilitate the reaction. |
| Solvent | Toluene | A non-polar solvent that dissolves the monomer and polymer. |
| Temperature | 50-60°C | Balances reaction rate with minimizing side reactions. |
| Expected Polymer Properties | ||
| Mn (GPC) | 15,000 - 30,000 g/mol | Dependent on reaction time and purity of reagents. |
| PDI (GPC) | 2.0 - 3.5 | Typical for step-growth polymerizations. |
| Tg (DSC) | > 210°C | High value indicates a rigid, high-performance material.[2] |
| Td (5% loss, TGA) | > 400°C | Demonstrates excellent thermal stability. |
Conclusion
This compound is a highly effective monomer for synthesizing specialty polymers with built-in flame retardancy and high thermal stability. Through oxidative coupling polymerization, it can be readily converted into poly(2,6-dibromophenylene oxide), a material of significant commercial interest. The protocols detailed in this guide provide a robust framework for the synthesis and characterization of these valuable materials, enabling further research and development in the field of high-performance polymers.
References
- CN1255453C - Brominated polyphenylene oxide and brominated polyphenylene oxide series flame retardant made up by using it - Google P
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PubChem. This compound. National Center for Biotechnology Information. (URL: [Link])
- Biosynth. This compound | 3333-25-3. (URL: )
-
Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. MDPI. (URL: [Link])
-
Preparation and characterization of poly[oxy(2,6‐dimethyl‐1,4‐phenylene)] with functional end groups. ResearchGate. (URL: [Link])
- Bromination degree of PPO in the different positions as function of molar ratio NBS/Polymer.
-
A New Method for Synthesis of Poly(2,6-dimethyl-1,4-phenylene oxide) and Poly(2,6-diphenyl-1,4-phenyl oxide). ResearchGate. (URL: [Link])
-
Poly(p-phenylene oxide) - Wikipedia. (URL: [Link])
- WO2008073163A2 - Brominated polyphenylene oxide and its use as flame retardant - Google P
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Polyphenylene Oxide (PPO) Modified - Properties and Applications. AZoM. (URL: [Link])
- Synthesis of poly (2,6-dimethyl-1,4-phenylene oxide) by double-step polymerization in supercritical carbon dioxide. Tokyo University of Science. (URL: )
-
Poly(2,6-Dimethyl-1,4-Phenylene Oxide)-Based Hydroxide Exchange Separator Membranes for Zinc–Air Battery. MDPI. (URL: [Link])
- Lecture #9: Polycondensation reactions. Farabi University. (URL: )
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Oxidative Coupling Polymerization of 2,6-Dihydroxynaphthalene in Basic Water. ResearchGate. (URL: [Link])
-
Polycondensation - an overview. ScienceDirect Topics. (URL: [Link])
-
Molecular Characterization of Polymer Networks. PubMed. (URL: [Link])
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Application Notes and Protocols for the Electrochemical Polymerization of 2,6-Dibromohydroquinone
This guide provides a comprehensive overview and detailed protocols for the electrochemical polymerization of 2,6-dibromohydroquinone. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of novel polymer films with tailored redox properties. This document offers full editorial control to present the information in a logical and scientifically rigorous manner, emphasizing the causality behind experimental choices and ensuring the trustworthiness of the protocols.
Introduction: The Rationale for Poly(this compound)
Hydroquinone and its derivatives are fundamental building blocks in the development of redox-active materials. Their ability to undergo reversible oxidation to quinones makes them highly attractive for applications in energy storage, catalysis, and electrochemical sensing. The electrochemical polymerization of these monomers offers a facile and controllable method to deposit thin, uniform polymer films directly onto conductive substrates.
This guide focuses specifically on this compound, a halogenated derivative of hydroquinone.[1] The introduction of two bromine atoms onto the hydroquinone ring is anticipated to significantly modulate the electronic properties, redox potential, and reactivity of the monomer. This, in turn, is expected to influence the polymerization process and the properties of the resulting polymer, poly(this compound). The bromine substituents may enhance the polymer's stability, alter its solubility, and provide sites for further functionalization, thereby expanding its potential applications.
While specific literature on the electrochemical polymerization of this compound is not abundant, this guide provides a robust starting point by adapting well-established protocols for the electropolymerization of the parent hydroquinone molecule.[2] The underlying principles and the proposed reaction mechanism are discussed in detail to provide a strong theoretical foundation for the experimental work.
Theoretical Background and Mechanistic Insights
The electrochemical polymerization of hydroquinone and its derivatives is an oxidative process. The proposed mechanism for hydroquinone polymerization provides a valuable framework for understanding the polymerization of this compound.[2]
The Proposed Polymerization Mechanism
The electropolymerization is initiated by the oxidation of the monomer at the electrode surface. The process is thought to proceed through the following key steps[2]:
-
Initial Oxidation: The this compound monomer is first oxidized to a cation radical. The applied potential must be sufficient to overcome the oxidation potential of the monomer.
-
Electrophilic Attack: The generated cation radical is a highly reactive electrophile. It attacks a neutral this compound monomer in the solution.
-
Dimer Formation and Re-aromatization: This attack leads to the formation of a dimer, which then undergoes deprotonation to re-establish its aromaticity.
-
Polymer Chain Propagation: The resulting dimer has a lower oxidation potential than the monomer, meaning it is more easily oxidized. Consequently, the dimer is oxidized to its cation radical, which can then react with another monomer, leading to the propagation of the polymer chain.
-
Film Deposition: As the polymer chain grows, it becomes insoluble in the electrolyte solution and deposits onto the electrode surface as a thin film.
The presence of the electron-withdrawing bromine atoms is expected to make the this compound monomer more difficult to oxidize compared to unsubstituted hydroquinone. Therefore, a higher initial oxidation potential may be required.
Proposed Polymerization Mechanism of this compound
Caption: Proposed mechanism for the electrochemical polymerization of this compound.
Experimental Protocols
The following protocols are based on established methods for hydroquinone polymerization and should be considered a starting point for the optimization of poly(this compound) synthesis.[2]
Materials and Equipment
| Item | Specification |
| Monomer | This compound (≥97% purity) |
| Solvent | Phosphate Buffer Solution (PBS), 0.1 M, pH 7.0 |
| Supporting Electrolyte | Included in PBS (e.g., sodium and potassium phosphates) |
| Working Electrode | Glassy Carbon Electrode (GCE), Platinum (Pt) disk, or Indium Tin Oxide (ITO) coated glass |
| Counter Electrode | Platinum wire or mesh |
| Reference Electrode | Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) |
| Potentiostat/Galvanostat | Capable of cyclic voltammetry, chronoamperometry, and chronopotentiometry |
| Electrochemical Cell | Standard three-electrode glass cell |
| Polishing Materials | Alumina slurries (1.0, 0.3, and 0.05 µm) and polishing pads |
Electrode Preparation
Proper preparation of the working electrode is crucial for obtaining a uniform and adherent polymer film.
-
Polishing: Polish the working electrode surface with decreasing sizes of alumina slurry (1.0, 0.3, and finally 0.05 µm) on a polishing pad to achieve a mirror-like finish.
-
Sonication: Sonicate the polished electrode in deionized water for 5 minutes to remove any adhered alumina particles.
-
Drying: Dry the electrode under a stream of nitrogen gas.
Solution Preparation
-
Prepare a 0.1 M Phosphate Buffer Solution (PBS) with a pH of 7.0.
-
Dissolve the this compound monomer in the PBS to the desired concentration. A starting concentration of 1-10 mM is recommended. Ensure the monomer is fully dissolved. Gentle warming or sonication may be necessary.
Electrochemical Polymerization Procedure
The polymerization can be carried out using several electrochemical techniques. Cyclic voltammetry is often preferred as it allows for simultaneous polymerization and monitoring of the film growth.
-
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and reference electrode.
-
Deoxygenation: Purge the monomer solution with nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain a nitrogen blanket over the solution during the experiment.
-
Cyclic Voltammetry (CV) Polymerization:
-
Set the potential window. A suggested starting range is from -0.2 V to +1.5 V vs. SCE. This range may need to be adjusted based on the observed oxidation potential of the monomer.
-
Set the scan rate. A typical scan rate is 50-100 mV/s.
-
Run a desired number of cycles (e.g., 10-20 cycles). An increase in the peak currents with each cycle indicates the deposition of a conductive polymer film.
-
-
Post-Polymerization Rinsing: After polymerization, carefully remove the modified electrode from the cell and rinse it thoroughly with deionized water to remove any unreacted monomer and electrolyte.
-
Drying: Dry the polymer-coated electrode under a gentle stream of nitrogen.
Experimental Workflow for Poly(this compound) Synthesis
Caption: Workflow for the synthesis of poly(this compound) modified electrodes.
Characterization of the Polymer Film
After synthesis, the poly(this compound) film should be characterized to understand its electrochemical properties and morphology.
Electrochemical Characterization
-
Cyclic Voltammetry (CV): Transfer the polymer-coated electrode to a monomer-free electrolyte solution (e.g., 0.1 M PBS). Run CV scans to observe the redox behavior of the polymer film. The presence of well-defined redox peaks confirms the successful deposition of an electroactive polymer.
-
Electrochemical Impedance Spectroscopy (EIS): EIS can provide information about the charge transfer resistance and capacitive properties of the polymer film.[2]
Spectroscopic and Microscopic Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and thickness of the polymer film.
Potential Applications
Poly(this compound) modified electrodes have potential applications in several fields:
-
Electrochemical Sensors: The redox activity of the polymer can be exploited for the detection of various analytes.
-
Electrocatalysis: The polymer film may catalyze specific electrochemical reactions.
-
Energy Storage: The quinone-hydroquinone redox couple is a classic system for charge storage, suggesting potential use in supercapacitors or batteries.[2]
-
Drug Development: As a functional coating for drug delivery systems, leveraging the bioactive nature of quinone-like structures.[1]
Troubleshooting and Key Insights
-
No Polymer Film Formation: This could be due to an insufficient oxidation potential. Try increasing the upper potential limit of the CV scan. Also, ensure the monomer is fully dissolved and the solution is properly deoxygenated.
-
Poorly Adherent Film: This may be caused by inadequate electrode preparation. Ensure the electrode is thoroughly polished and cleaned. The scan rate during polymerization can also affect film adhesion.
-
Overoxidation: Applying too high of an oxidation potential can lead to degradation of the polymer film, resulting in a loss of electrochemical activity. This can be identified by a decrease in peak currents during polymerization.
References
-
Wang, G., & Feng, C. (2017). Electrochemical Polymerization of Hydroquinone on Graphite Felt as a Pseudocapacitive Material for Application in a Microbial Fuel Cell. MDPI. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 2,5-Dibromohydroquinone. National Center for Biotechnology Information. Available at: [Link]
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PubMed. (1999). Fully reversible redox cycling of 2,6-dimethoxy-1,4-benzoquinone induced by ascorbate. National Center for Biotechnology Information. Available at: [Link]
-
Volkov, A. I., et al. (2021). Direct electrochemical co-polymerization of EDOT and hydroquinone. Journal of Materials Chemistry A. Available at: [Link]
-
ResearchGate. (2018). Electrochemical Initiation of Nucleophilic Substitution of Hydroquinone with 4, 6-Dimethylpyrimidine-2-thiol. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C6H4Br2O2). Available at: [Link]
-
NIH. (2021). Electrosynthesis of Electrochromic Polymer Membranes Based on 3,6-Di(2-thienyl)carbazole and Thiophene Derivatives. National Center for Biotechnology Information. Available at: [Link]
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Introduction: The Versatility of a Brominated Phenolic Building Block
An In-Depth Technical Guide to the Application of 2,6-Dibromohydroquinone in Materials Science
This compound is a halogenated aromatic compound belonging to the hydroquinone family.[1] Its structure, featuring a benzene ring substituted with two hydroxyl groups at positions 1 and 4, and two bromine atoms at positions 2 and 6, endows it with a unique combination of reactivity and functionality. The hydroxyl groups provide sites for condensation polymerization and redox activity, while the bromine atoms are amenable to a variety of cross-coupling reactions, making it a highly versatile precursor in the synthesis of advanced materials. This guide provides an in-depth exploration of its applications in materials science, complete with detailed protocols for its utilization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2,6-dibromobenzene-1,4-diol | [1] |
| Molecular Formula | C₆H₄Br₂O₂ | [1] |
| Molecular Weight | 267.90 g/mol | [1] |
| Melting Point | 164 °C | [2] |
| Boiling Point | 283 °C | [2] |
| Appearance | White to off-white powder/crystals | [3] |
| CAS Number | 3333-25-3 |[1] |
Core Applications in Advanced Materials
The strategic placement of reactive sites on the this compound scaffold allows for its integration into several classes of high-performance materials. Its primary applications stem from its utility as a monomer in polymer synthesis, a building block for organic electronics, and as a reactive flame retardant.
High-Performance Polymers and Conjugated Systems
The bifunctional nature of this compound, with its two hydroxyl groups and two bromine atoms, makes it an ideal candidate for synthesizing a variety of polymers. The choice of reaction conditions and co-monomers dictates the final polymer architecture and properties.
Causality Behind Experimental Choices: The two primary routes for polymerization involve either the hydroxyl groups or the bromine atoms.
-
Polycondensation via Hydroxyl Groups: The phenolic hydroxyl groups can readily undergo etherification or esterification reactions with suitable di-electrophiles (e.g., dihaloalkanes or diacyl chlorides) to form polyethers or polyesters. This approach leverages well-established polymerization chemistry to incorporate the hydroquinone moiety into the polymer backbone.
-
Cross-Coupling via Bromine Atoms: The C-Br bonds can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This is the preferred method for creating fully conjugated polymers, where the aromatic core of the this compound is linked to other aromatic units, leading to materials with interesting optoelectronic properties.
A generalized workflow for synthesizing a conjugated polymer using this compound as a monomer is depicted below.
Caption: Workflow for Suzuki cross-coupling polymerization.
Building Block for Organic Electronics
While direct applications of this compound in organic electronics are still emerging, its structural analogues, such as 2,6-dibromoanthraquinone, are utilized in the synthesis of semiconducting materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and photocatalysts.[4] The electron-deficient nature of the quinone system, which can be derived from hydroquinone, combined with the potential for extending conjugation through its bromine positions, makes this compound a promising precursor.
Mechanistic Insight: The conversion of the hydroquinone to a quinone introduces a redox-active core. By using cross-coupling reactions at the 2 and 6 positions, this core can be flanked with electron-donating or electron-accepting moieties. This "D-A-D" or "A-D-A" molecular design is a cornerstone of tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for controlling charge injection, transport, and emission properties in organic electronic devices.[5]
Caption: Pathway to D-A-D molecules for organic electronics.
Reactive Flame Retardant for Polymer Systems
Brominated compounds are widely recognized for their efficacy as flame retardants.[6] They function by interrupting the combustion cycle in the gas phase. Upon heating, the C-Br bonds cleave, releasing bromine radicals. These radicals act as scavengers for the high-energy H• and OH• radicals that propagate fire, thus quenching the flame.
This compound can be employed as a reactive flame retardant. Unlike additive flame retardants, which are physically blended into a polymer, reactive flame retardants are chemically incorporated into the polymer backbone. This covalent bonding prevents leaching of the flame retardant over the lifetime of the material, addressing environmental and health concerns associated with some additive types. The hydroxyl groups of this compound provide the handles for this covalent integration into polymer systems like polyesters, polyurethanes, and epoxies.
Detailed Experimental Protocols
The following protocols are provided as representative examples of how this compound can be utilized in a laboratory setting. Researchers should adapt these procedures based on their specific co-monomers and target materials.
Protocol 1: Synthesis of a Flame-Retardant Polyester via Polycondensation
This protocol describes the incorporation of this compound into a polyester backbone through solution polycondensation with an acyl chloride.
Objective: To synthesize a polyester containing covalently bonded this compound units for inherent flame retardancy.
Materials and Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity |
|---|---|---|---|
| This compound | 3333-25-3 | 267.90 | 2.68 g (10 mmol) |
| Terephthaloyl chloride | 100-20-9 | 203.02 | 2.03 g (10 mmol) |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | 5 mL |
| N-Methyl-2-pyrrolidone (NMP, anhydrous) | 872-50-4 | 99.13 | 50 mL |
| Methanol | 67-56-1 | 32.04 | 250 mL |
Procedure:
-
Reactor Setup: A 100 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, and a condenser. The glassware must be dried in an oven and assembled hot under a stream of dry nitrogen.
-
Dissolution of Monomers: this compound (2.68 g, 10 mmol) is added to the flask, followed by 50 mL of anhydrous NMP. The mixture is stirred at room temperature until the monomer is fully dissolved.
-
Addition of Base and Acyl Chloride: Anhydrous pyridine (5 mL) is added to the solution to act as an acid scavenger. The solution is cooled to 0 °C in an ice bath. Terephthaloyl chloride (2.03 g, 10 mmol) is added portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Polymerization: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then heated to 80 °C and stirred under nitrogen for 24 hours. An increase in viscosity is typically observed.
-
Precipitation and Purification: The reaction mixture is cooled to room temperature and poured slowly into 250 mL of vigorously stirring methanol. The precipitated fibrous polymer is collected by vacuum filtration.
-
Washing: The collected polymer is washed thoroughly with hot methanol (3 x 50 mL) and then with deionized water (2 x 50 mL) to remove unreacted monomers, oligomers, and salts.
-
Drying: The purified polymer is dried in a vacuum oven at 60 °C overnight to a constant weight.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of ester linkages (C=O stretch around 1720 cm⁻¹) and the disappearance of the hydroxyl peak from the hydroquinone.
-
NMR Spectroscopy: ¹H and ¹³C NMR (in a suitable deuterated solvent like DMSO-d₆) to verify the polymer structure.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and char yield, which are indicators of flame retardant efficacy.
Protocol 2: Synthesis of a Conjugated Small Molecule via Suzuki Cross-Coupling
This protocol details the synthesis of a model conjugated compound by reacting this compound with an arylboronic acid, demonstrating the reactivity of the C-Br bonds. The hydroxyl groups are protected prior to the coupling reaction.
Objective: To functionalize the 2- and 6-positions of the hydroquinone core via palladium-catalyzed Suzuki coupling.
Materials and Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity |
|---|---|---|---|
| 2,6-Dibromo-1,4-bis(methoxymethoxy)benzene* | (Synthesized) | 356.00 | 3.56 g (10 mmol) |
| 4-Methylphenylboronic acid | 5720-05-8 | 135.96 | 3.26 g (24 mmol) |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.23 g (0.2 mmol) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 4.15 g (30 mmol) |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 60 mL |
| Ethanol | 64-17-5 | 46.07 | 15 mL |
| Water (degassed) | 7732-18-5 | 18.02 | 15 mL |
*Note: 2,6-Dibromo-1,4-bis(methoxymethoxy)benzene is prepared by protecting this compound with methoxymethyl chloride (MOM-Cl) under basic conditions.
Procedure:
-
Reactor Setup: A 250 mL Schlenk flask is charged with 2,6-dibromo-1,4-bis(methoxymethoxy)benzene (3.56 g, 10 mmol), 4-methylphenylboronic acid (3.26 g, 24 mmol), Pd(PPh₃)₄ (0.23 g, 0.2 mmol), and K₂CO₃ (4.15 g, 30 mmol).
-
Solvent Addition: The flask is evacuated and backfilled with argon three times. Anhydrous toluene (60 mL), ethanol (15 mL), and degassed deionized water (15 mL) are added via cannula.[5]
-
Coupling Reaction: The reaction mixture is heated to 90 °C and stirred vigorously under an argon atmosphere for 48 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the protected coupled product.
-
Deprotection (if required): The methoxymethyl (MOM) protecting groups can be removed by treatment with acid (e.g., HCl in methanol) to yield the final functionalized hydroquinone.
Characterization:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the successful coupling and the structure of the final product.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
Conclusion and Future Outlook
This compound is a potent and versatile building block for the modern materials scientist. Its dual reactivity allows for precise control over the final material architecture, enabling the synthesis of polymers and small molecules with tailored properties. From enhancing the fire safety of everyday plastics to forming the core of next-generation electronic devices, the applications of this compound are both significant and expanding. Future research will likely focus on developing more complex, multifunctional materials derived from this scaffold, further unlocking its potential in advanced technological applications.
References
- Vertex AI Search. (2026). The Role of 2,6-Dihydroxyanthraquinone in Modern Organic Electronics.
-
PubChem. (2026). This compound. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of some 2,5-diamino-3,6-dibromo-1,4-benzoquinones. Retrieved from [Link]
-
Organic Syntheses. (2026). 2,6-dibromoquinone-4-chloroimide. Retrieved from [Link]
-
PubChem. (2026). 2,5-Dibromohydroquinone. Retrieved from [Link]
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: 2,6-Dibromo-p-benzoquinone in Organic Synthesis.
- Google Patents. (2014). US9944577B2 - Hydroquinone compounds for inhibiting monomer polymerization.
-
PMC. (2021). Bottlebrush Polymers with Discrete Sidechains Display Stereochemistry- and Conformation-Dependent Biological Properties. Retrieved from [Link]
-
Academic Journals. (2011). Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. Retrieved from [Link]
-
PubChem. (2026). 2,6-Dibromoanthraquinone. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to 2,6-Dibromo-p-benzoquinone: Chemical Properties and Structure.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for 2,6-Dimethoxy-1,4-Benzoquinone in Organic Synthesis.
- LANXESS. (2026). Bromine Solutions – Flame retardants product guide.
- Google Patents. (2013). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
- ChemicalBook. (2025).
Sources
Application Notes and Protocols: 2,6-Dibromohydroquinone as a Versatile Building Block for Suprolecular Structures
For inquiries, please contact:
Introduction: Unlocking Supramolecular Design with 2,6-Dibromohydroquinone
Supramolecular chemistry, a field focused on the intricate dance of molecules to form complex and functional assemblies, relies on the precise control of non-covalent interactions.[1] These interactions, including hydrogen bonding and halogen bonding, are the invisible threads that weave molecules into ordered, hierarchical structures.[1] Within the vast toolkit of molecular building blocks, this compound emerges as a uniquely versatile component for the rational design and construction of novel supramolecular architectures.[2] Its strategic placement of two hydroxyl groups and two bromine atoms on a hydroquinone scaffold provides a rich interplay of hydrogen bond donors and acceptors, as well as potent halogen bond donors.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the unique properties of this compound in the burgeoning field of crystal engineering.[5][6] We will delve into the fundamental principles governing its self-assembly, provide detailed protocols for the synthesis of co-crystals, and explore the potential applications of the resulting supramolecular structures. By understanding the causality behind experimental choices, researchers can harness the power of this remarkable molecule to create functional materials with tailored properties.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in supramolecular synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₄Br₂O₂ | PubChem[3] |
| Molecular Weight | 267.90 g/mol | PubChem[3] |
| IUPAC Name | 2,6-dibromobenzene-1,4-diol | PubChem[3] |
| CAS Number | 3333-25-3 | PubChem[3] |
| Melting Point | 164 °C | Biosynth[2] |
| Boiling Point | 283 °C | Biosynth[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
The Power of Non-Covalent Interactions: Hydrogen and Halogen Bonding
The utility of this compound as a supramolecular building block stems from its capacity to engage in strong and directional non-covalent interactions.
Hydrogen Bonding
The two hydroxyl groups of this compound act as excellent hydrogen bond donors, while the oxygen atoms can also serve as hydrogen bond acceptors. This dual nature allows for the formation of robust and predictable hydrogen-bonded networks, a cornerstone of supramolecular assembly.[7] The interplay of these interactions is crucial in dictating the final crystal packing and overall architecture of the resulting supramolecular structure.[4]
Halogen Bonding
A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (in this case, bromine) and a nucleophilic site.[8] The electron-withdrawing nature of the hydroquinone ring enhances the electrophilicity of the bromine atoms in this compound, making them potent halogen bond donors. This interaction can be exploited to assemble molecules with remarkable precision and has gained significant traction in the field of crystal engineering and materials science.[4][8]
Experimental Protocols: Building Supramolecular Structures with this compound
The following protocols provide detailed methodologies for the synthesis of supramolecular structures, specifically co-crystals, using this compound. Co-crystallization is a powerful technique for modifying the physicochemical properties of active pharmaceutical ingredients (APIs) and other functional molecules without altering their covalent structure.[9]
General Workflow for Co-crystallization
The process of forming co-crystals with this compound generally follows a multi-step workflow, from the preparation of the starting materials to the characterization of the final product.
Caption: General workflow for the synthesis and characterization of co-crystals.
Protocol 1: Co-crystallization by Slow Evaporation
This is a straightforward and widely used method for growing high-quality single crystals suitable for X-ray diffraction.
Materials:
-
This compound
-
Co-former of interest
-
Suitable solvent (e.g., ethanol, methanol, acetonitrile, ethyl acetate)
-
Small vials or beakers
-
Filter paper
Procedure:
-
Solubility Assessment: Determine the solubility of both this compound and the co-former in a range of solvents to identify a suitable system where both components are reasonably soluble.
-
Solution Preparation: Prepare a saturated or near-saturated solution by dissolving stoichiometric amounts (e.g., 1:1 or 1:2 molar ratio) of this compound and the co-former in the chosen solvent. Gentle heating may be required to facilitate dissolution.
-
Filtration: Filter the solution while warm to remove any particulate matter.
-
Crystallization: Cover the vial or beaker with a piece of filter paper or parafilm with a few small perforations to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
Isolation: Once suitable crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent.
-
Drying: Allow the crystals to air dry or dry under a gentle stream of nitrogen.
Protocol 2: Co-crystallization by Vapor Diffusion
Vapor diffusion is a sensitive technique that often yields high-quality crystals, especially when only small amounts of material are available.[10]
Materials:
-
This compound
-
Co-former of interest
-
Solvent in which both components are soluble (the "drop solution")
-
A less volatile solvent in which the components are less soluble (the "reservoir solution")
-
Crystallization plates (sitting or hanging drop)[10]
-
Micropipettes
Procedure:
-
Prepare the Drop Solution: Dissolve stoichiometric amounts of this compound and the co-former in the chosen solvent to create the drop solution.
-
Prepare the Reservoir Solution: Fill the reservoir of the crystallization plate with the less volatile solvent.
-
Set up the Drop:
-
Equilibration: Over time, the more volatile solvent from the drop will slowly diffuse into the reservoir, increasing the concentration of the solutes in the drop and inducing crystallization.
-
Monitoring and Harvesting: Monitor the drops for crystal growth under a microscope. Once crystals have reached a suitable size, they can be carefully harvested.
Characterization of Supramolecular Structures
The successful formation of a co-crystal and the elucidation of its structure require a combination of analytical techniques.
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the three-dimensional arrangement of atoms in a crystal, providing unequivocal evidence of co-crystal formation and revealing the intricate network of non-covalent interactions.
-
Powder X-ray Diffraction (PXRD): Used to analyze the bulk sample and confirm the formation of a new crystalline phase that is distinct from the starting materials.
-
Differential Scanning Calorimetry (DSC): Provides information on the melting point and thermal stability of the co-crystal, which is typically different from that of the individual components.
-
Spectroscopic Techniques (FT-IR, Raman): Can be used to probe changes in the vibrational modes of the functional groups involved in hydrogen and halogen bonding.
Applications in Drug Development and Materials Science
The ability of this compound to form robust supramolecular assemblies opens up a wide range of potential applications.
Pharmaceutical Co-crystals
A primary application lies in the development of pharmaceutical co-crystals. By co-crystallizing an active pharmaceutical ingredient (API) with this compound, it is possible to modify key physicochemical properties such as:
-
Solubility and Dissolution Rate: Enhancing the solubility of poorly soluble drugs, which can lead to improved bioavailability.[9]
-
Stability: Improving the chemical and physical stability of the API.[9]
-
Mechanical Properties: Modifying properties such as tabletability for improved manufacturing processes.
Functional Materials
The ordered arrangement of molecules in co-crystals can give rise to novel materials with interesting optical, electronic, or magnetic properties. The directional nature of the interactions involving this compound allows for the engineering of materials with anisotropic properties.
Visualizing the Supramolecular Synthon
The interaction between this compound and a co-former can be conceptualized as the formation of a "supramolecular synthon," a robust and predictable structural unit that guides the assembly of the larger structure.
Caption: Interaction motifs of this compound with a co-former.
Conclusion
This compound stands as a powerful and versatile building block in the field of supramolecular chemistry and crystal engineering. Its unique combination of hydrogen and halogen bonding capabilities provides a reliable platform for the rational design and synthesis of a diverse array of supramolecular structures. The protocols and insights provided in these application notes are intended to empower researchers to explore the vast potential of this molecule in developing novel pharmaceutical formulations and advanced functional materials. The continued exploration of such fundamental building blocks will undoubtedly pave the way for exciting innovations in both medicine and materials science.
References
- Benchchem. (n.d.). Application Notes and Protocols for Co-crystallization of C15H22ClNS with Target Proteins.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- ScienceOpen. (n.d.). Crystallization of protein-ligand complexes - co-crystallization and crystal soaking.
-
Aher, S. K., Dhumal, S. S., Mahadik, K. R., & Paradkar, A. R. (2010). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. Indian Journal of Pharmaceutical Sciences, 72(5), 571–577. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dibromohydroquinone. National Center for Biotechnology Information. Retrieved from [Link]
- Wolf, M. B. (2024). Supramolecular Chemistry: From Molecular Recognition to Self-Assembly. Journal of Applied Science and Technology, 1(1), 1-3.
-
PubMed. (2024). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Halogen Bonding Organocatalysis Enhanced through Intramolecular Hydrogen Bonds. Retrieved from [Link]
-
ResearchGate. (2024). Revealing protein structures: crystallization of protein-ligand complexes – co-crystallization and crystal soaking. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dibromoanthraquinone. National Center for Biotechnology Information. Retrieved from [Link]
- Bauer, J. O., Koschabek, S., & Falk, A. (2021). Interplay of Hydrogen and Halogen Bonding in the Crystal Structures of 2,6-Dihalogenated Phenols. ChemistrySelect, 6(33), 8736–8740.
-
Wikidata. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase. Retrieved from [Link]
-
Academic Journals. (2009). Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Dibromoquinonechlorimide. Retrieved from [Link]
-
MDPI. (n.d.). The Role of H-Bonds in the Excited-State Properties of Multichromophoric Systems: Static and Dynamic Aspects. Retrieved from [Link]
-
ResearchGate. (n.d.). Five application domains of the field of Crystal Engineering. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Supramolecular Biofunctional Materials. Retrieved from [Link]
-
Western University. (2023). Application of Crystal Engineering in Multicomponent Pharmaceutical Crystals: A Study of Theory and Practice. Retrieved from [Link]
-
IVL Svenska Miljöinstitutet. (2024). Crystal Engineering for Water Treatment. Retrieved from [Link]
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Application Note: A Validated RP-HPLC Method for Monitoring the Synthesis of 2,6-Disubstituted Amino-p-benzoquinones from 2,6-Dibromohydroquinone
Abstract
This application note presents a detailed and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the qualitative and quantitative analysis of 2,6-Dibromohydroquinone and its key reaction products. Specifically, we address the monitoring of a two-step synthesis: the oxidation of this compound to 2,6-Dibromo-1,4-benzoquinone, followed by a nucleophilic substitution to yield a 2,6-diamino-p-benzoquinone derivative. This guide provides a comprehensive protocol, from sample preparation to data analysis, and explains the scientific rationale behind the methodological choices to ensure robust and reliable results.
Introduction: The Importance of Monitoring Brominated Hydroquinone Reactions
This compound is a versatile chemical intermediate with applications in organic synthesis, serving as a precursor for various bioactive molecules and materials.[1] Its derivatives, particularly substituted benzoquinones, are of significant interest in medicinal chemistry due to their potential biological activities.[2] The synthesis of these derivatives often involves multiple steps, including oxidation and nucleophilic substitution, making in-process monitoring crucial for reaction optimization, yield maximization, and impurity profiling.
High-performance liquid chromatography (HPLC) is an indispensable analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3] This application note provides a robust RP-HPLC method to effectively separate and quantify this compound, its oxidized intermediate 2,6-Dibromo-1,4-benzoquinone, and a representative final product, a 2,6-diamino-p-benzoquinone derivative.
Reaction Pathway and Analytical Strategy
The synthetic route addressed in this application note is a common pathway for generating substituted benzoquinones.[2] Understanding this pathway is fundamental to developing an effective analytical method.
Reaction Scheme
The overall reaction involves two key steps:
-
Oxidation: this compound is oxidized to the corresponding 2,6-Dibromo-1,4-benzoquinone.
-
Nucleophilic Substitution: The bromine atoms on the quinone ring are displaced by a primary or secondary amine to form a 2,6-diamino-p-benzoquinone derivative.
Caption: Synthetic pathway from this compound.
Analytical Challenges and Methodological Rationale
The primary analytical challenge is to achieve baseline separation of the starting material, the intermediate, and the final product, which may have different polarities. A reverse-phase HPLC method is well-suited for this purpose, as it separates compounds based on their hydrophobicity. A C18 column is a standard choice for such separations, offering excellent retention and selectivity for a wide range of organic molecules.[4]
The mobile phase composition is critical for achieving optimal separation. A gradient elution with an organic modifier (e.g., acetonitrile or methanol) and an aqueous phase, often acidified to improve peak shape, is typically employed.[5][6] UV detection is appropriate for these aromatic compounds, which exhibit strong absorbance in the UV region.
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
2,6-Dibromo-1,4-benzoquinone (Reference Standard)
-
Synthesized 2,6-diamino-p-benzoquinone derivative (Reference Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (0.1% in water, v/v)
-
Phosphoric acid (optional, for pH adjustment)
HPLC System and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax SB-C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12-13 min: 80-30% B; 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV Diode Array Detector (DAD) at 290 nm |
Rationale for Method Parameters:
-
C18 Column: Provides excellent hydrophobic retention for the aromatic analytes.
-
Acidified Mobile Phase: The use of 0.1% formic acid helps to suppress the ionization of the hydroxyl groups on the hydroquinone, leading to sharper, more symmetrical peaks.[2]
-
Gradient Elution: Necessary to elute compounds with a range of polarities within a reasonable timeframe while maintaining good resolution.
-
Detection Wavelength: 290 nm was chosen as a compromise wavelength to achieve good sensitivity for all three compounds of interest. A DAD allows for the acquisition of the full UV spectrum of each peak for identity confirmation.
Standard and Sample Preparation
3.3.1. Standard Stock Solutions (1000 µg/mL)
-
Accurately weigh approximately 10 mg of each reference standard (this compound, 2,6-Dibromo-1,4-benzoquinone, and the diamino-derivative) into separate 10 mL volumetric flasks.
-
Dissolve the standards in methanol and make up to the mark.
-
Sonicate for 5 minutes to ensure complete dissolution.
3.3.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase (initial conditions: 70% A, 30% B) to cover the expected concentration range of the reaction samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3.3.3. Reaction Sample Preparation
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture at specified time points.
-
Immediately quench the reaction by diluting the aliquot in a known volume of cold mobile phase (e.g., 900 µL in an HPLC vial) to stop the reaction and prevent further degradation.
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.45 µm syringe filter into a clean HPLC vial before injection.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline separation of all compounds of interest.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting peak area against concentration, and a correlation coefficient (r²) > 0.999 is typically desired.[5]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Data Analysis and Interpretation
Peak Identification
Identify the peaks in the chromatograms of the reaction samples by comparing their retention times with those of the injected reference standards.
Quantification
The concentration of each component in the reaction mixture can be calculated using the calibration curve generated from the working standard solutions.
Example Calculation:
Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / slope
The progress of the reaction can be monitored by plotting the concentration of the reactant (this compound), intermediate (2,6-Dibromo-1,4-benzoquinone), and product (2,6-diamino-p-benzoquinone derivative) as a function of reaction time.
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample collection to data analysis.
Caption: HPLC analysis workflow for reaction monitoring.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust tool for monitoring the synthesis of 2,6-diamino-p-benzoquinone derivatives from this compound. The method is specific, linear, and suitable for in-process control and final product analysis. By following the outlined protocols, researchers can gain valuable insights into their reaction kinetics, optimize process parameters, and ensure the quality and purity of their synthesized compounds.
References
-
Espinosa-Mansilla, A., et al. (2014). Development and validation of a new RP-HPLC method for the simultaneous determination of hydroquinone, kojic acid, octinoxate, avobenzone, BHA and BHT in skin-whitening cream. RSC Publishing. Retrieved from [Link]
-
Shaikh, S., et al. (2022). A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Allantoin, Hydroquinone and Tretinoin in a Cream Formulation. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]
-
Rahmayuni, et al. (2018). Development and Validation Method for Simultaneous Analysis of Retinoic Acid, Hydroquinone and Corticosteroid in Cream Formula by High-Performance Liquid Chromatography. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
Dorman, L. C. (1966). Selective Mono-O-alkylation of this compound. The Journal of Organic Chemistry. Retrieved from [Link]
-
El-Sadek, M. M., et al. (2009). Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. African Journal of Pure and Applied Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Novel features in the oxidation of dihydroxy benzenes by 2,6-dichloroquinone-4-chloro-imide in acetic acid and sodium acetate buffer medium. Retrieved from [Link]
-
Patil, P. S., et al. (2012). A Stability Indicating Hplc Method For The Determination Of Hydroquinone In The Presence Of Its Degradation Products. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dibromohydroquinone
Welcome to the technical support guide for the synthesis of 2,6-Dibromohydroquinone (CAS 3333-25-3). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on maximizing yield and purity. This guide provides in-depth, experience-based solutions to frequently encountered problems.
Foundational Synthesis Protocol
Before troubleshooting, it is essential to have a reliable baseline procedure. The direct bromination of hydroquinone is the most common route. The following protocol, adapted from established methodologies, serves as an excellent starting point.
Step-by-Step Baseline Protocol: Bromination in Dichloromethane
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, dissolve hydroquinone (1.0 eq) in dichloromethane.
-
Cooling: Cool the solution to 0-5 °C using an ice bath. Maintaining a low temperature is critical for selectivity.
-
Bromine Addition: Slowly add a solution of bromine (2.0-2.2 eq) in dichloromethane dropwise via the dropping funnel over 1-2 hours. The reaction is exothermic; ensure the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess bromine by slowly adding a saturated aqueous solution of sodium bisulfite until the reddish-brown color of bromine disappears.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a crystalline solid.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, explaining the underlying chemical principles and providing actionable solutions.
Q1: My overall yield is consistently low (<50%). What are the most likely causes and how can I fix them?
Low yield is the most frequent complaint and can stem from several factors, primarily related to reaction control and product stability.
Root Cause Analysis:
-
Incomplete Reaction: Insufficient reaction time or inadequate temperature can lead to a significant amount of unreacted hydroquinone or mono-brominated intermediates.
-
Over-bromination: The formation of tri- and tetra-brominated hydroquinones is a major competitive pathway, especially if local concentrations of bromine are too high or the temperature is not controlled. The hydroxyl groups are strongly activating ortho-, para-directors, making the ring highly susceptible to further electrophilic substitution.[1]
-
Product Oxidation: Hydroquinones are highly susceptible to oxidation, especially during workup and in the presence of air, converting them into the corresponding quinones, which are often colored impurities.[2][3][4][5][6] This oxidation can be catalyzed by trace metals and is more rapid at higher pH.[4][6]
Solutions & Protocols:
| Corrective Action | Detailed Protocol & Explanation |
| Optimize Stoichiometry & Addition | Protocol: Use a slight excess of bromine (2.1-2.2 equivalents). Dilute the bromine in the reaction solvent and add it slowly using a syringe pump or dropping funnel to maintain a low, constant concentration and prevent localized overheating. Causality: Slow, controlled addition is the most critical factor for preventing over-bromination. It ensures the electrophile (Br₂) reacts with the available di-substituted product before attacking the highly activated mono-substituted intermediate again. |
| Strict Temperature Control | Protocol: Maintain the internal reaction temperature strictly between 0-5 °C throughout the bromine addition. Use a reliable thermometer and an efficient cooling bath (ice/salt if necessary). Causality: Electrophilic aromatic substitution is an exothermic process.[1] Lower temperatures reduce the reaction rate, which significantly enhances selectivity for the desired 2,6-isomer over thermodynamic byproducts like the tetrabromo- species. |
| Preventing Oxidation During Workup | Protocol: 1. Degas all aqueous solutions (water, brine, bisulfite solution) by bubbling with nitrogen or argon for 15-20 minutes before use. 2. After quenching with sodium bisulfite, perform the aqueous workup as quickly as possible. 3. Consider adding a small amount of a reducing agent like sodium dithionite or ascorbic acid to the wash solutions. Causality: Removing dissolved oxygen from the workup solutions minimizes the primary oxidant.[4] The hydroquinone/quinone redox couple is reversible, and maintaining a reducing environment shifts the equilibrium toward the desired hydroquinone product.[3][5] |
Q2: My final product is a mixture of isomers (e.g., 2,5- and 2,6-dibromo) and is difficult to purify. How can I improve regioselectivity?
Achieving high regioselectivity is key to simplifying purification and maximizing the yield of the target 2,6-isomer.
Root Cause Analysis:
The hydroxyl groups on hydroquinone direct incoming electrophiles to the ortho positions. Since all four positions are activated, a mixture of 2,3-, 2,5-, and 2,6-dibrominated isomers is possible, along with the starting material and mono-brominated intermediate. The product distribution is highly dependent on the reaction solvent and conditions.
Solutions & Protocols:
| Parameter | Recommendation & Rationale |
| Solvent Choice | Recommendation: Use a non-polar, aprotic solvent like dichloromethane or chloroform. While some procedures use acetic acid, this can sometimes promote the formation of byproducts.[7] A patent for the synthesis of tetrabromohydroquinone notes that solvents like chloroform can cause the precipitation of lower brominated intermediates, potentially halting the reaction if not managed.[8] For the dibromo- stage, this can sometimes be leveraged to improve selectivity. Rationale: Solvent polarity can influence the reactivity of the electrophile and the stability of the reaction intermediates (arenium ions). Non-polar solvents often provide better selectivity in electrophilic halogenations of activated rings. |
| Brominating Agent | Recommendation: While elemental bromine (Br₂) is standard, consider alternative brominating agents for difficult cases. N-Bromosuccinimide (NBS) can be a milder source of electrophilic bromine, potentially offering different selectivity profiles, although it may require an acid catalyst.[9][10] Rationale: Different brominating agents have different reactivities. A less reactive electrophile will be more selective, favoring reaction at the most activated sites and potentially reducing the formation of undesired isomers. |
Workflow for Optimizing Selectivity
The following diagram illustrates the critical control points in the synthesis to favor the formation of this compound over undesired side products.
Caption: Key parameter control for maximizing this compound yield.
Q3: My product darkens significantly during purification and storage. How can I obtain and maintain a pure, colorless solid?
Product discoloration is a clear indicator of oxidation to the corresponding 2,6-dibromo-p-benzoquinone, which is a colored compound.[11] This compromises purity and can affect downstream applications.
Root Cause Analysis:
The hydroquinone moiety is electron-rich and readily oxidized by atmospheric oxygen.[4][6] This process can be accelerated by light, heat, and the presence of basic residues or metal impurities.
Solutions & Protocols:
-
Purification via Recrystallization:
-
Solvent Selection: Choose a solvent system in which the product has high solubility when hot and low solubility when cold. Common systems include ethanol/water, toluene, or petroleum ether.
-
Inert Atmosphere: Perform the recrystallization under a nitrogen or argon atmosphere to minimize contact with oxygen. Dissolve the crude product in the minimum amount of hot, degassed solvent.
-
Use of Reducing Agents: Add a small amount of a reducing agent, such as sodium dithionite (Na₂S₂O₄) or a few drops of a saturated sodium bisulfite solution, to the hot solution. This will help reduce any quinone that has formed back to the hydroquinone, often indicated by the disappearance of color.
-
Cooling & Isolation: Allow the solution to cool slowly to form well-defined crystals, then cool further in an ice bath to maximize recovery. Collect the crystals by vacuum filtration, wash with a small amount of cold, degassed solvent, and dry thoroughly under vacuum.
-
-
Purification via Sublimation:
-
For small scales and high purity requirements, sublimation can be an excellent alternative to recrystallization.[12]
-
Procedure: Place the crude, dry material in a sublimation apparatus. Heat gently under a high vacuum. The pure this compound will sublime and deposit on the cold finger as pure, often colorless crystals, leaving non-volatile impurities behind.[12]
-
-
Storage:
-
Store the final, pure product in an amber vial under an inert atmosphere (nitrogen or argon).
-
Store in a cool, dark place, preferably in a refrigerator or freezer, to slow down any potential long-term degradation.
-
General Experimental Workflow
This diagram outlines the complete process from reaction to pure, stable product, incorporating the key troubleshooting steps.
Caption: Recommended workflow for high-yield, high-purity synthesis.
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]
-
2,6-dibromoquinone-4-chloroimide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]
-
Hydroquinone to Quinone, Oxidation or reduction? (2021, March 14). Reddit. Retrieved January 15, 2026, from [Link]
-
16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2022, September 24). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
dbhda - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]
- US3143576A - Process for making tetrabromohydroquinone. (n.d.). Google Patents.
-
This compound | C6H4Br2O2 | CID 76852. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Oxidation And Reduction Hydroquinones Ubiquinones Biological 2e Redox Centers. (n.d.). Jack Westin. Retrieved January 15, 2026, from [Link]
-
Electrochemical Synthesis of Quinones and Hydroquinones. (2024, October 3). ACS Electrochemistry. Retrieved January 15, 2026, from [Link]
-
Electrophilic Activation of Molecular Bromine Mediated by I(III). (n.d.). ChemRxiv. Retrieved January 15, 2026, from [Link]
-
Kinetics of oxidation of hydroquinones by molecular oxygen. Effect of superoxide dismutase. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
electrophilic aromatic bromination with N-bromosuccinimide. (2021, February 11). YouTube. Retrieved January 15, 2026, from [Link]
-
Oxidation of Quinones. (2023, January 22). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Nonlinear Phenomena in Light-Mediated Bromate-Hydroquinone-Benzoquinone Reactions. (2008, July 17). The Journal of Physical Chemistry A. Retrieved January 15, 2026, from [Link]
-
Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. (n.d.). Academic Journals. Retrieved January 15, 2026, from [Link]
-
Hydroquinone (EHC 157, 1994). (n.d.). Inchem.org. Retrieved January 15, 2026, from [Link]
-
Facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones using NBS: fine-tuned control over bromination and oxidation reactions. (2001, February 8). PubMed. Retrieved January 15, 2026, from [Link]
-
Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds. (2022, December 1). PubMed. Retrieved January 15, 2026, from [Link]
-
Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? (2016, September 29). Reddit. Retrieved January 15, 2026, from [Link]
-
2,5-Dibromohydroquinone | C6H4Br2O2 | CID 280945. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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Technical Support Center: Polymerization of 2,6-Dibromohydroquinone
Welcome to the technical support resource for the polymerization of 2,6-dibromohydroquinone. This guide is designed for researchers, chemists, and materials scientists engaged in the synthesis of poly(2,6-dibromo-1,4-phenylene oxide) and related materials. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to support your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the synthesis and handling of poly(2,6-dibromo-1,4-phenylene oxide).
Q1: What is the primary method for polymerizing this compound?
A1: The most effective and widely used method is oxidative coupling polymerization . This reaction typically involves a copper-based catalyst in the presence of an amine ligand and an oxygen source to form C-O bonds between the monomer units, yielding poly(2,6-dibromo-1,4-phenylene oxide).[1][2] The bulky bromine atoms at the ortho-positions to the hydroxyl group sterically hinder C-C coupling, favoring the desired ether linkage at the para-position.
Q2: Why is my polymer insoluble in common organic solvents?
A2: Poly(phenylene oxide)s (PPOs), especially those with heavy halogen substituents, often exhibit limited solubility. The high bromine content and rigid backbone of poly(2,6-dibromo-1,4-phenylene oxide) contribute to strong intermolecular forces and poor solvation. While it may be insoluble in solvents like methanol or acetone, it is expected to have some solubility in chlorinated solvents (chloroform, chlorobenzene) or high-boiling point aromatic solvents (toluene, xylene) at elevated temperatures.[3][4] If solubility remains an issue, it could indicate excessive molecular weight or potential cross-linking side reactions.
Q3: How can I control the molecular weight of the final polymer?
A3: Controlling molecular weight in oxidative coupling polymerization is a multifaceted challenge. Key factors include:
-
Monomer Purity: Impurities can act as chain terminators.
-
Catalyst-to-Monomer Ratio: Adjusting the catalyst concentration can influence polymerization rate and chain length.
-
Reaction Time: Longer reaction times generally lead to higher molecular weights, until side reactions or catalyst deactivation become dominant.[5]
-
Temperature: Higher temperatures can increase reaction rates but may also promote side reactions that limit chain growth.[5]
-
Chain Stopper: Introducing a small amount of a monofunctional phenol can be used to cap growing chains and control the final molecular weight.[5]
Q4: What are the common side reactions, and how can I minimize them?
A4: A primary side reaction in the oxidative polymerization of substituted phenols is the formation of a diphenoquinone (DPQ) dimer.[6] This C-C coupled species is brightly colored (often red or orange) and is catalytically inactive, effectively terminating two growing chains. Minimizing DPQ formation can be achieved by:
-
Maintaining a controlled, steady supply of oxygen.
-
Using an appropriate copper-to-amine ligand ratio to ensure the catalyst remains in its active state.
-
Avoiding excessively high temperatures which can favor DPQ formation.
Q5: What are the essential safety precautions when working with this compound and its polymerization?
A5: this compound is a halogenated aromatic compound and should be handled with care.[7][8]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the solid monomer and conduct the polymerization reaction in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.
-
Catalyst Handling: Copper salts and amine ligands (like pyridine) can be toxic and should be handled with appropriate caution.
-
Oxygen: When using pure oxygen, ensure the system is free of flammable solvents in the gas path and that the flow rate is controlled to prevent creating a fire hazard.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental problems.
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common issues encountered during polymerization.
Caption: Troubleshooting decision tree for this compound polymerization.
Problem: Low or No Polymer Yield
| Possible Cause | Underlying Rationale | Recommended Action |
| Inactive Catalyst | The Cu(I) species is the active catalyst. Oxidation to Cu(II) before the reaction starts, or moisture poisoning the catalyst complex, will prevent initiation. | Use fresh, high-purity copper salt and amine ligand. Ensure all solvents are anhydrous and the reaction is assembled under an inert atmosphere (e.g., Nitrogen or Argon) before introducing oxygen. |
| Monomer Impurity | Hydroquinones can oxidize over time to quinones, which will not polymerize. Other impurities may act as poisons to the copper catalyst.[5] | Recrystallize the this compound monomer from a suitable solvent system (e.g., toluene/hexanes) before use. Verify purity via melting point, ¹H NMR, and elemental analysis. |
| Insufficient Oxygen | Oxygen is the terminal oxidant required to regenerate the catalyst and drive the polymerization. Poor mass transfer of oxygen into the solution will stall the reaction. | Ensure vigorous stirring to create a vortex that draws oxygen into the solution. Use a sparging tube to bubble oxygen directly through the reaction mixture. Check for leaks in the gas delivery system. |
| Incorrect Temperature | The reaction may have a specific activation temperature. If the temperature is too low, the reaction rate will be negligible. | Gradually increase the reaction temperature. A typical starting point for copper-catalyzed oxidative polymerizations is 30-60 °C.[9] |
Problem: Polymer has Low Molecular Weight (Verified by GPC)
| Possible Cause | Underlying Rationale | Recommended Action |
| Premature Precipitation | If the growing polymer chain becomes insoluble in the reaction solvent, it will precipitate out, preventing further chain growth. | Switch to a better solvent for the polymer, such as chlorobenzene or NMP, which may require higher reaction temperatures. Alternatively, run the reaction at a more dilute concentration. |
| High Diphenoquinone (DPQ) Formation | As mentioned in the FAQ, DPQ formation acts as a chain termination step, consuming two polymer chains and producing one inactive molecule, thus limiting the average molecular weight.[6] | Optimize the reaction conditions to disfavor DPQ formation. This often involves lowering the reaction temperature and ensuring a well-controlled, not excessive, oxygen supply. |
| Reaction Time Too Short | Step-growth polymerizations require high conversion (>99%) to achieve high molecular weight. Insufficient reaction time will result in a product dominated by oligomers.[5] | Increase the reaction time significantly (e.g., from 4 hours to 24 hours). Monitor the reaction's progress by periodically taking samples and observing the increase in solution viscosity. |
Problem: Product is Insoluble or Gels During Reaction
| Possible Cause | Underlying Rationale | Recommended Action |
| Cross-linking Side Reactions | While the bulky bromine atoms strongly direct para-coupling, under harsh conditions (e.g., very high temperature or with certain catalyst systems), minor C-C coupling at other sites or reactions involving the bromine atoms could lead to branching and eventual cross-linking. | Reduce the reaction temperature. Screen different amine ligands for the copper catalyst, as the ligand can significantly influence selectivity.[10] Reduce the monomer concentration to decrease the probability of intermolecular side reactions. |
| Excessively High Molecular Weight | In some cases, the polymerization may be highly successful, leading to a polymer with a molecular weight that is simply too high to remain soluble in the chosen solvent. | If GPC analysis confirms very high MW, this is a successful outcome. For processing, consider using higher boiling point solvents like dichlorobenzene or blending the polymer with another more soluble polymer like polystyrene.[11] |
Part 3: Experimental Protocols & Data
General Polymerization Workflow
The diagram below illustrates the standard sequence of operations for synthesizing and isolating poly(2,6-dibromo-1,4-phenylene oxide).
Caption: Standard experimental workflow for oxidative coupling polymerization.
Protocol: Synthesis of Poly(2,6-dibromo-1,4-phenylene oxide)
This protocol is an illustrative example. Researchers must optimize conditions based on their specific equipment and desired polymer characteristics.
-
Monomer and Reagent Preparation:
-
Recrystallize this compound (1.0 eq) to high purity. Dry under vacuum.
-
Use anhydrous toluene as the solvent.
-
Prepare the catalyst solution: In a separate flask under nitrogen, dissolve copper(I) bromide (0.02 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.02 eq) in a small amount of anhydrous toluene.
-
-
Polymerization Setup:
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet/outlet. Allow to cool under a stream of dry nitrogen.
-
Charge the flask with the purified this compound and anhydrous toluene (to achieve a concentration of ~0.5 M).
-
Stir the mixture to dissolve the monomer.
-
-
Reaction Execution:
-
Using a cannula, transfer the prepared catalyst solution into the monomer solution.
-
Replace the nitrogen inlet with an oxygen line connected to a bubbler. Begin bubbling a slow, steady stream of oxygen through the solution while stirring vigorously.
-
Heat the reaction mixture to 50 °C.
-
Allow the reaction to proceed for 12-24 hours. An increase in viscosity is typically observed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature. Stop the oxygen flow.
-
Pour the viscous polymer solution slowly into a large beaker containing rapidly stirring methanol (at least 10x the volume of the reaction solvent).
-
A fibrous white or off-white precipitate should form.
-
Continue stirring for 30 minutes, then collect the polymer by vacuum filtration.
-
Wash the polymer thoroughly with fresh methanol to remove residual catalyst and unreacted monomer.
-
Dry the polymer in a vacuum oven at 60 °C overnight to a constant weight.
-
-
Characterization:
-
Assess solubility in various solvents (e.g., CHCl₃, Toluene).
-
Determine molecular weight (Mₙ, Mₙ) and dispersity (Đ) using Gel Permeation Chromatography (GPC) with a suitable solvent.
-
Confirm the chemical structure using ¹H NMR and FTIR spectroscopy.
-
References
-
Finkbeiner, H., Hay, A. S., Blanchard, H. S., & Endres, G. F. (1966). Polymerization by Oxidative Coupling. The Function of Copper in the Oxidation of 2,6-Dimethylphenol. The Journal of Organic Chemistry. [Link]
-
Allen, S. E., Walvoord, R. R., Padilla-Salinas, R., & Kozlowski, M. C. (2013). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Journal of the American Chemical Society. [Link]
-
Bennett Jr., J. G., & Cooper, G. D. (1968). Mechanism of oxidative polymerization of 2,6-disubstituted phenols. Structure of polymers from mixed dimers of 2,6-dimethylphenol and 2,6-diphenylphenol. The Journal of Organic Chemistry. [Link]
-
Hay, A. S., & Bennett Jr., J. G. (1971). Polymerization by oxidative coupling. II. Co-redistribution of poly(2,6-diphenyl-1,4-phenylene ether) with phenols. Polymer Preprints, Division of Polymer Chemistry, American Chemical Society. [Link]
-
Wikipedia contributors. (2023). Oxidative coupling of phenols. Wikipedia, The Free Encyclopedia. [Link]
-
Lin, C. H., et al. (2022). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. MDPI. [Link]
-
Engle, K. M., & Gurnani, P. (2020). Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending. PMC, NIH. [Link]
-
Percec, V., & Wang, J. H. (1990). Preparation and characterization of poly[oxy(2,6-dimethyl-1,4-phenylene)] with functional end groups. Die Makromolekulare Chemie, Macromolecular Symposia. [Link]
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Pahlevan, M., et al. (2021). Poly(2,6-Dimethyl-1,4-Phenylene Oxide)-Based Hydroxide Exchange Separator Membranes for Zinc–Air Battery. MDPI. [Link]
-
Sharma, R., & Saxena, R. (2011). A New Method for Synthesis of Poly(2,6-dimethyl-1,4-phenylene oxide) and Poly(2,6-diphenyl-1,4-phenyl oxide). Journal of Macromolecular Science, Part A. [Link]
- Waddell, W. A., & Forman, J. B. (1972). Separation of poly(2,6-dimethyl-1,4-phenylene oxide) from its blends with other polymers.
-
Zhang, L., et al. (2019). Fine control of the molecular weight and polymer dispersity via a latent monomeric retarder. RSC Publishing. [Link]
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Sako, T., et al. (2008). Synthesis of poly (2,6-dimethyl-1,4-phenylene oxide) by double-step polymerization in supercritical carbon dioxide. Tokyo University of Science. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Ottokemi. (n.d.). Poly(2,6-dimethyl-1,4-phenylene oxide) powder. Product Page. [Link]
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Daniel, C., et al. (2018). Poly(2,6-dimethyl-1,4-phenylene) oxide/atactic poly(styrene) fibers with nanoporous crystalline phase. CNR-IRIS Repository. [Link]
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Fusco, M., & Unverzagt, C. (2020). Progress and challenges in the synthesis of sequence controlled polysaccharides. Beilstein Journal of Organic Chemistry. [Link]
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Fraczek-Szczypta, A., et al. (2020). Morphology and Properties of Poly(2,6-dimethyl-1,4-phenylene oxide)/Polyamide 11 Hybrid Nanocomposites: Effect of Silica Surface Modification. NIH. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6-Diphenyl-p-phenylene oxide. PubChem Compound Database. [Link]
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Zoppe, J. O., et al. (2013). Challenges in Synthesis and Analysis of Asymmetrically Grafted Cellulose Nanocrystals via Atom Transfer Radical Polymerization. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). 2,5-Dibromohydroquinone. PubChem Compound Database. [Link]
-
Scientific Polymer Products, Inc. (n.d.). Poly(2,6-dimethyl-p-phenylene oxide). Product Page. [Link]
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Technical Support Center: Bromination of Hydroquinone
Welcome to the technical support guide for the bromination of hydroquinone. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this electrophilic aromatic substitution. Our goal is to provide field-proven insights and troubleshooting strategies to help you minimize side reactions and maximize the yield and purity of your desired brominated hydroquinone products.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the bromination of hydroquinone, providing the core knowledge needed to understand and control the reaction.
Q1: What are the primary side reactions I should be aware of when brominating hydroquinone?
There are two principal side reactions that complicate the bromination of hydroquinone:
-
Over-bromination (Polybromination): Hydroquinone has a highly activated aromatic ring, making it susceptible to multiple substitutions. Unless tetrabromohydroquinone is the target, controlling the stoichiometry to obtain specific mono-, di-, or tri-substituted products is a significant challenge. The reaction can easily yield a mixture of products with varying degrees of bromination.[1]
-
Oxidation: Hydroquinone is a potent reducing agent and is highly susceptible to oxidation, especially in the presence of an oxidizing agent like bromine.[2][3] The primary oxidation product is p-benzoquinone (a yellow, volatile solid). Furthermore, the brominated hydroquinone products can also be oxidized to their corresponding quinones (e.g., tetrabromohydroquinone can be oxidized to bromanil).[4] This is often indicated by the formation of dark-colored solutions.[5]
Q2: How does the choice of solvent impact these side reactions?
Solvent selection is critical and directly influences both selectivity and the extent of side reactions.
-
Protic vs. Aprotic Solvents: Protic solvents like methanol or acetic acid can lead to the formation of bromanil as the major product instead of tetrabromohydroquinone.[4]
-
Solubility Issues: In solvents like water, chloroform, or carbon tetrachloride, lower brominated intermediates may precipitate out of the solution. This forms an unmanageable slurry and effectively halts the reaction, resulting in an incomplete conversion and a complex mixture.[4]
-
Optimal Solvent Systems: A mixed-solvent system, such as chloroform and methanol, has been shown to be effective for complete bromination to tetrabromohydroquinone. This combination keeps the mono-, di-, and tri-brominated intermediates sufficiently dissolved to allow the reaction to proceed to completion while minimizing the oxidation to bromanil under controlled conditions.[4]
Q3: What is the general mechanism for the formation of the main side products?
The side products arise from two competing pathways that occur alongside the desired electrophilic aromatic substitution. The diagram below illustrates the relationship between the desired bromination pathway and the undesired oxidation and polybromination pathways.
Caption: Fig 1. Reaction pathways in hydroquinone bromination.
The reaction proceeds via sequential electrophilic substitution. However, at each stage, the hydroquinone or its brominated derivatives can be oxidized. Uncontrolled conditions, such as rapid addition of bromine or elevated temperatures, can lead to a mixture of intermediates, which is a common experimental outcome.
Troubleshooting Guide
This guide is structured in a problem-cause-solution format to directly address common issues encountered during the bromination of hydroquinone.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. Low Yield & Poor Selectivity (Mixture of mono-, di-, and poly-brominated products) | A. Incorrect Stoichiometry: The molar ratio of bromine to hydroquinone was not precise for the desired product. B. Rapid Reagent Addition: Adding bromine too quickly creates localized areas of high concentration, promoting multiple substitutions. C. Elevated Temperature: Higher temperatures increase the reaction rate non-selectively.[6] | A. Stoichiometric Control: Carefully calculate and measure the molar equivalents of bromine. For mono- or di-substitution, it may be preferable to use a slight sub-stoichiometric amount of bromine and accept a lower conversion to avoid over-bromination.[1] B. Controlled Addition: Add the bromine solution dropwise over an extended period using an addition funnel. This maintains a low concentration of the electrophile.[4] C. Temperature Management: Submerge the reaction vessel in an ice bath (0 °C) or a dry ice/acetone bath for even lower temperatures to moderate the reaction.[6] |
| 2. Reaction Mixture Turns Dark Brown/Black (Significant Oxidation) | A. Air Oxidation: Hydroquinone and its derivatives are sensitive to atmospheric oxygen, a process that is accelerated at neutral or alkaline pH.[5] B. Excess Bromine: Bromine is a strong oxidizing agent and will oxidize hydroquinone to p-benzoquinone.[7] C. Inappropriate Solvent: Solvents like methanol can promote the formation of quinone-type products (bromanil).[4] | A. Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.[8] B. Precise Stoichiometry: Avoid using a large excess of bromine. A small excess (e.g., 1-2%) may be used to ensure complete conversion if the fully substituted product is desired, but this must be carefully controlled.[4] C. Solvent Choice: Use a non-polar, aprotic solvent or a carefully selected mixed-solvent system (e.g., chloroform/methanol) that is known to favor the desired substitution.[4] |
| 3. Reaction Stalls & Solid Precipitate Forms | A. Poor Solubility of Intermediates: Mono- and di-brominated hydroquinones have lower solubility than the starting material in many common solvents and can precipitate, halting the reaction.[4] | A. Use a Mixed-Solvent System: Employ a solvent mixture capable of keeping the intermediates in solution. A well-documented system for producing tetrabromohydroquinone is a mixture of a chlorinated hydrocarbon (like chloroform) and methanol. The optimal ratio is crucial; typically 3 to 5 volumes of chlorinated hydrocarbon to 1 volume of methanol is preferred.[4] |
| 4. Difficulty Purifying the Final Product | A. Complex Product Mixture: The crude product contains a mix of brominated species and their oxidized counterparts, which may have similar polarities. B. Residual Reagents: Unreacted bromine or other reagents may contaminate the product. | A. Recrystallization: This is the most common method. The choice of solvent is critical. For example, a crude mixture can be dissolved in a suitable hot solvent and allowed to cool slowly, allowing the desired product to crystallize. B. Column Chromatography: For difficult separations, silica gel chromatography can be effective. A gradient elution with a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) can separate components based on polarity. C. Quenching: After the reaction, quench any unreacted bromine with a reducing agent like a dilute aqueous solution of sodium bisulfite or sodium thiosulfate until the color of bromine disappears. This simplifies the workup process. |
Troubleshooting Workflow Diagram
The following diagram provides a logical decision-making process for troubleshooting common issues in hydroquinone bromination.
Caption: Fig 2. A decision tree for troubleshooting hydroquinone bromination.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common procedures discussed in this guide.
Protocol 1: Synthesis of 2,5-Dibromohydroquinone
This protocol is adapted from established procedures and is designed to favor the formation of the dibrominated product.
Materials:
-
Hydroquinone (1.0 eq)
-
Glacial Acetic Acid (solvent)
-
Bromine (2.1 eq)
-
Sodium bisulfite solution (10% aqueous)
-
Deionized Water
-
Three-necked round-bottom flask, addition funnel, magnetic stirrer, ice bath.
Procedure:
-
Setup: Assemble a three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet/outlet.
-
Dissolution: Under a nitrogen atmosphere, dissolve hydroquinone (1.0 eq) in glacial acetic acid (~10 mL per gram of hydroquinone).
-
Cooling: Cool the flask in an ice bath to 0 °C with continuous stirring.
-
Bromine Addition: Dissolve bromine (2.1 eq) in a small amount of glacial acetic acid and add it to the dropping funnel. Add the bromine solution dropwise to the cooled hydroquinone solution over 1-2 hours. A white solid may begin to precipitate.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12 hours.
-
Quenching: Cool the mixture in an ice bath. Slowly add 10% sodium bisulfite solution dropwise until the reddish-brown color of excess bromine has completely disappeared.
-
Precipitation & Filtration: Add cold deionized water to the reaction mixture to precipitate the crude product fully. Collect the white solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the product under vacuum to obtain 2,5-dibromohydroquinone. Further purification can be achieved by recrystallization from ethanol/water.
Reference for procedural concepts:[9]
Protocol 2: Purification by Recrystallization
Procedure:
-
Solvent Selection: Choose a solvent in which the desired product is sparingly soluble at room temperature but highly soluble when hot. A common choice for brominated hydroquinones is an ethanol/water mixture.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., ethanol) required to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored due to oxidized impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
References
- Dow Chemical Co. (1964). Process for making tetrabromohydroquinone.
- Kharat, A. N., et al. (2018). Synthesis, Biological Evaluation, and Docking Analysis of Methyl Hydroquinone and Bromo Methyl Hydroquinone as Potent Cyclooxygenase (COX-1 and COX-2) Inhibitors. Pakistan Journal of Pharmaceutical Sciences, 31(4).
- General Electric. (2002). Bromination of hydroxyaromatic compounds.
-
International Programme on Chemical Safety. (1994). Hydroquinone (EHC 157). INCHEM. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Bromination. [Link]
-
Jack Westin. Oxidation and Reduction (Hydroquinones, Ubiquinones): Biological 2e-Redox Centers. [Link]
-
Wikipedia. Noble gas. [Link]
Sources
- 1. US7053251B2 - Bromination of hydroxyaromatic compounds - Google Patents [patents.google.com]
- 2. jackwestin.com [jackwestin.com]
- 3. reddit.com [reddit.com]
- 4. US3143576A - Process for making tetrabromohydroquinone - Google Patents [patents.google.com]
- 5. Hydroquinone (EHC 157, 1994) [inchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bromination - Wordpress [reagents.acsgcipr.org]
- 8. Noble gas - Wikipedia [en.wikipedia.org]
- 9. 2,5-DIBROMOHYDROQUINONE CAS#: 14753-51-6 [amp.chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for 2,6-Dibromohydroquinone Derivatives
Welcome to the technical support center for the synthesis and derivatization of 2,6-dibromohydroquinone. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered when working with this versatile but sensitive scaffold. Here, we address specific experimental issues in a practical question-and-answer format, grounded in mechanistic principles and field-proven strategies to enhance your experimental success.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues arising during the synthesis and subsequent derivatization of this compound.
Topic 1: Synthesis of the this compound Core
Question 1: My reaction mixture turns dark brown/black during the bromination of hydroquinone. What is causing this, and how can I prevent it?
Answer: This is a classic sign of oxidation. Hydroquinones are highly susceptible to oxidation, converting into their corresponding p-benzoquinones, which are often highly colored.[1] This process can be accelerated by atmospheric oxygen, light, and basic or even neutral pH conditions.
Causality & Prevention Strategy:
-
Mechanism of Oxidation: The two hydroxyl groups on the hydroquinone ring make it electron-rich and easily oxidized. The loss of two protons and two electrons yields the conjugated, colored p-benzoquinone.
-
Inert Atmosphere: The most critical control parameter is the exclusion of oxygen. Always perform the reaction under an inert atmosphere, such as nitrogen or argon.[2] This minimizes the primary oxidant.
-
Solvent Choice: Use freshly degassed solvents. Solvents can be degassed by sparging with nitrogen for 15-30 minutes prior to use.
-
Acidic Conditions: Performing the bromination in a solvent like acetic acid or with an acidic catalyst can help. The protonated hydroquinone is less susceptible to oxidation.
-
Light Sensitivity: Keep the reaction vessel protected from direct light by wrapping it in aluminum foil, as light can photochemically promote oxidation.
Question 2: My bromination reaction yields a mixture of mono-, di-, and poly-brominated products. How can I improve the selectivity for this compound?
Answer: Achieving high selectivity in the bromination of an activated ring like hydroquinone is challenging due to the strong activating effect of the hydroxyl groups. The initial bromine substitution further activates the ring, often leading to over-bromination.
Causality & Control Strategy:
-
Reaction Kinetics: The reaction is an electrophilic aromatic substitution. The rate is highly dependent on the concentration of the electrophile (bromine) and the temperature.
-
Control Bromine Addition: The most effective strategy is to control the stoichiometry and local concentration of bromine. Instead of adding all the bromine at once, add it dropwise as a solution in a suitable solvent (e.g., acetic acid) over an extended period. This keeps the instantaneous concentration of Br₂ low, favoring the desired substitution.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0-5 °C). This slows down the reaction rate, allowing for better control and reducing the likelihood of over-bromination. While lower temperatures decrease the overall rate, they often increase selectivity.
-
Solvent System: Using a solvent system where the product has limited solubility can be advantageous. As the desired this compound forms, it may precipitate out of the solution, effectively protecting it from further bromination. A mixture of a chlorinated hydrocarbon and an alcohol has been used for this purpose in the synthesis of tetrabromohydroquinone, a principle that can be adapted here.[3]
Topic 2: Derivatization of this compound
Question 3: I am attempting a Williamson ether synthesis on this compound, but I'm getting low yields and recovering mostly starting material. What's going wrong?
Answer: Low yields in Williamson ether synthesis with this substrate often stem from three primary issues: incomplete deprotonation of the phenolic hydroxyl group, steric hindrance, or side reactions.
Causality & Optimization Strategy:
-
Acidity of Phenol: The hydroxyl groups of this compound are acidic, but a sufficiently strong base is required for complete deprotonation to the phenoxide, which is the active nucleophile. Weak bases like K₂CO₃ may not be effective, especially for the second deprotonation.
-
Base Selection: Use a stronger, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent choices for ensuring complete formation of the phenoxide.
-
Steric Hindrance: The two bromine atoms ortho to the hydroxyl groups create significant steric hindrance. This can impede the approach of bulky electrophiles (alkyl halides).
-
Electrophile Choice: If possible, use less sterically hindered alkylating agents (e.g., methyl iodide vs. isopropyl bromide).
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance. However, monitor the reaction closely for decomposition.
-
-
Solvent: Use a polar aprotic solvent like DMF or THF. These solvents solvate the cation of the base (e.g., Na⁺) without solvating the phenoxide anion, thus maximizing its nucleophilicity.
Question 4: How can I selectively derivatize only one of the two hydroxyl groups?
Answer: Achieving mono-derivatization requires careful control of stoichiometry and reaction conditions to exploit the subtle differences in the reactivity of the two hydroxyl groups or by using a protecting group strategy.
Causality & Selectivity Strategy:
-
Stoichiometric Control: The most straightforward approach is to use exactly one equivalent of base and one equivalent of the electrophile at a low temperature. Add the base first to generate the mono-phenoxide, followed by the slow addition of the electrophile. This is a kinetically controlled approach and may still yield a mixture of starting material, mono-adduct, and di-adduct that requires careful purification.
-
Protecting Group Strategy: For higher selectivity, an orthogonal protecting group strategy is recommended.[4]
-
Protect one hydroxyl group with a base-stable protecting group that can be removed under different conditions (e.g., a silyl ether like TBDMS).
-
Perform the desired derivatization (e.g., etherification) on the remaining free hydroxyl group.
-
Remove the protecting group under its specific deprotection conditions (e.g., with a fluoride source like TBAF for TBDMS).
-
The workflow for this strategy is visualized below.
Caption: Orthogonal protecting group strategy for selective mono-derivatization.
Topic 3: Purification & Stability
Question 5: My purified this compound derivative is a white powder, but it turns pink or tan upon storage. How can I improve its stability?
Answer: The discoloration indicates gradual oxidation, even in the solid state. As with the initial synthesis, exposure to air and light is the primary cause.[1]
Storage & Handling Protocol:
-
Inert Atmosphere: Store the purified compound in a vial under an inert atmosphere (nitrogen or argon).
-
Low Temperature: Store at a low temperature (e.g., in a freezer at -20 °C) to slow the rate of any potential decomposition or oxidation reactions.
-
Light Protection: Use an amber vial or wrap the vial in aluminum foil to protect it from light.
-
Purity: Ensure the compound is highly pure. Trace amounts of metallic impurities from previous steps can catalyze oxidation. If you suspect metal contamination, purifying by a method that removes ionic species, such as silica gel chromatography followed by recrystallization, can help.
Part 2: Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol is adapted from procedures for the bromination of activated aromatic rings and incorporates troubleshooting strategies.
Materials:
-
Hydroquinone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium bisulfite (NaHSO₃) solution, saturated
-
Deionized water
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure the system is flushed with nitrogen.
-
Dissolution: Dissolve hydroquinone (1.0 eq.) in glacial acetic acid in the flask. Cool the solution to 0-5 °C using an ice bath.
-
Bromine Addition: Prepare a solution of bromine (2.1 eq.) in glacial acetic acid. Add this solution to the dropping funnel. Add the bromine solution dropwise to the stirred hydroquinone solution over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of starting material.
-
Quenching: Slowly pour the reaction mixture into a beaker of cold deionized water containing a small amount of sodium bisulfite to quench any unreacted bromine.
-
Isolation: The white precipitate of this compound is collected by vacuum filtration.
-
Washing: Wash the solid with copious amounts of cold water to remove acetic acid and salts.
-
Drying: Dry the product under vacuum. The product can be further purified by recrystallization.
Protocol 2: Purification by Recrystallization
Recrystallization is a highly effective method for purifying the crude product, removing both unreacted starting materials and side-products.[5]
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system. A mixture of water and ethanol or petroleum ether can be effective. The ideal solvent dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the pure crystals under vacuum. A typical melting point for this compound is around 164 °C.[6]
Data Summary Table
The following table provides a summary of key physical and safety data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₄Br₂O₂ | [6][7] |
| Molecular Weight | 267.90 g/mol | [6][7] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 164 °C | [6] |
| IUPAC Name | 2,6-dibromobenzene-1,4-diol | [7] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6][8] |
Part 3: Mechanistic Visualizations
The following diagrams illustrate key reaction pathways discussed in this guide.
Caption: Stepwise electrophilic bromination of hydroquinone.
Sources
- 1. Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US3143576A - Process for making tetrabromohydroquinone - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. This compound | C6H4Br2O2 | CID 76852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,5-Dibromohydroquinone | C6H4Br2O2 | CID 280945 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing degradation of 2,6-Dibromohydroquinone during storage
Introduction
Welcome to the technical support guide for 2,6-Dibromohydroquinone (CAS 3333-25-3). This document is intended for researchers, chemists, and drug development professionals who utilize this versatile but sensitive chemical intermediate. This compound is a valuable building block in organic synthesis, known for its role in creating bioactive molecules and complex chemical structures.[1] However, its hydroquinone core makes it highly susceptible to degradation, primarily through oxidation. Improper storage and handling can lead to the formation of impurities, compromising experimental results and product integrity.
This guide provides a structured, in-depth approach to understanding and preventing the degradation of this compound. It is organized into a question-and-answer format to directly address common challenges and provide actionable solutions based on established chemical principles.
Section 1: Understanding the Degradation Pathway
The primary cause of this compound degradation is oxidation. Like other hydroquinones, it can be readily oxidized to its corresponding benzoquinone, in this case, 2,6-Dibromo-1,4-benzoquinone.[2][3] This process is accelerated by exposure to atmospheric oxygen, light, and potentially basic conditions.[3]
The oxidation reaction involves the loss of two protons and two electrons from the hydroquinone, forming the conjugated diketone structure of the benzoquinone. This transformation is often accompanied by a distinct color change, as the benzoquinone derivative is typically a colored solid.
Caption: Oxidation of this compound to its benzoquinone derivative.
Section 2: Troubleshooting Guide
This section addresses specific problems that indicate compound degradation.
Q1: My this compound powder, which was initially off-white, has turned pink/yellow/brown. What happened?
A1: A color change is the most common visual indicator of degradation. This is due to the formation of the highly conjugated 2,6-Dibromo-1,4-benzoquinone and potentially other polymeric oxidation byproducts. The likely causes are:
-
Exposure to Air: The container was not properly sealed, or the headspace was not purged with an inert gas, allowing atmospheric oxygen to react with the compound.[4]
-
Exposure to Light: The compound was stored in a clear or translucent container, allowing photo-oxidation to occur.[5][6][7] Light provides the energy to accelerate the oxidation process.
-
Presence of Contaminants: Trace amounts of metal ions or basic residues can catalyze the oxidation of hydroquinones.[8]
Q2: I ran a TLC/HPLC/NMR of my stored this compound and see new, unexpected spots/peaks. Are these degradation products?
A2: Yes, it is highly probable. The primary impurity you will observe is 2,6-Dibromo-1,4-benzoquinone. In TLC, this will likely appear as a more nonpolar, colored spot. In HPLC, a new peak with a different retention time will be visible. In ¹H NMR, the appearance of new signals in the aromatic region, or a change in the integration of the characteristic hydroquinone peaks, indicates impurity formation. The presence of these impurities confirms that the material has been compromised during storage.
Q3: Is my color-changed this compound still usable for my experiment?
A3: This depends entirely on the tolerance of your specific application.
-
For High-Purity Applications (e.g., polymerization, pharmaceutical synthesis): No. The presence of the benzoquinone impurity can act as a reaction inhibitor or initiator, lead to unwanted side products, and compromise the final product's integrity. You should either discard the material or attempt to purify it (e.g., by recrystallization or column chromatography), though prevention is far more effective.
-
For Less Sensitive Applications: It may be usable if the level of degradation is minor (e.g., a very faint pink tinge) and your reaction is robust. However, this introduces a significant variable into your experiment. It is strongly recommended to perform a purity analysis (e.g., qNMR or HPLC with a standard) to quantify the level of degradation before proceeding. Using degraded material without this knowledge can lead to failed reactions and irreproducible results.[9]
Section 3: Proactive Prevention & Storage FAQs
The best troubleshooting is prevention. This section provides answers to frequently asked questions about best practices for storage.
Q4: What are the ideal conditions for storing this compound?
A4: The ideal storage conditions are designed to rigorously exclude the factors that cause degradation: oxygen, light, and moisture.[4][7][10] The recommendations are summarized in the table below.
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Atmosphere | Tightly sealed container with minimal headspace. | Under a dry, inert atmosphere (Argon or Nitrogen). | Prevents oxidation by atmospheric oxygen.[4][11] Argon is denser than air and can provide a better protective blanket. |
| Container | Amber glass vial or bottle with a tight-fitting cap. | Flame-sealed amber glass ampoule or a vial with a PTFE-lined septum cap (e.g., Sure/Seal™).[12][13] | Amber glass blocks UV and visible light, preventing photo-oxidation.[5][7][10] PTFE liners provide a superior chemical barrier. |
| Temperature | Refrigerated (2–8°C).[7] | Frozen (-20°C).[7] | Reduces the kinetic rate of the oxidation reaction.[4] |
| Location | A designated, dry, and dark laboratory refrigerator. | A non-cycling (manual defrost) freezer to avoid temperature fluctuations.[7] | Ensures consistent temperature and protection from ambient lab conditions. |
Q5: Why is an inert atmosphere so critical?
A5: An inert atmosphere, typically argon or nitrogen, is critical because it displaces oxygen from the container.[9] Oxygen is the primary reactant in the degradation pathway that converts the hydroquinone to the benzoquinone. Even small amounts of oxygen in the headspace of a container can cause significant degradation over time, especially for sensitive compounds like this.[12] For long-term storage, creating an oxygen-free environment is the most important step you can take.
Q6: How should I handle the compound when I need to weigh it out for an experiment?
A6: Handling should be done quickly and efficiently to minimize exposure to the laboratory atmosphere.
-
Allow the container to warm to room temperature before opening it. Opening a cold vial will cause moisture from the air to condense on the solid, accelerating degradation.[11]
-
If possible, handle the solid in an inert atmosphere glovebox.[4][12]
-
If a glovebox is not available, open the container, quickly weigh the desired amount, and immediately purge the container headspace with argon or nitrogen before resealing it tightly.
-
Replace the cap immediately and wrap the cap-vial interface with Parafilm® for an extra layer of protection.
Section 4: Standard Operating Protocols
These protocols provide step-by-step instructions for proper handling and storage to ensure the long-term stability of this compound.
Protocol 4.1: Aliquoting and Long-Term Storage Under Inert Gas
This protocol describes how to prepare smaller, experiment-sized aliquots from a larger stock bottle to prevent repeated exposure of the main stock.
Caption: Workflow for aliquoting and storing this compound.
Methodology:
-
Preparation: Remove the main stock bottle of this compound from cold storage and allow it to equilibrate to ambient room temperature for at least 60 minutes. This is critical to prevent moisture condensation.
-
Vial Preparation: Prepare several appropriately sized amber glass vials with PTFE-lined caps. Label them clearly with the compound name, date, and your initials.
-
Inert Atmosphere Transfer: If available, perform the following steps inside a nitrogen or argon-filled glovebox. If not, work quickly next to a source of inert gas flow.
-
Aliquoting: Briefly open the main stock bottle. Using a clean spatula, quickly transfer the desired amount of powder into each of the pre-labeled amber vials.
-
Inerting: Before sealing each new aliquot, insert a needle connected to a gentle stream of argon or nitrogen into the vial's headspace for 15-30 seconds to displace all air.
-
Sealing: While the inert gas is still flowing, quickly remove the needle and immediately seal the vial with its PTFE-lined cap, tightening it securely.
-
Final Steps: Purge the headspace of the main stock bottle with inert gas before resealing it. Wrap the caps of all vials (aliquots and main stock) with Parafilm®.
-
Storage: Place the newly prepared aliquots into a labeled secondary container (e.g., a freezer box) and store at -20°C in a dark freezer.
Protocol 4.2: Self-Validating Purity Check by HPLC
This protocol establishes a baseline purity measurement to validate the integrity of the stored compound over time.
-
Time-Zero Analysis (t=0): Immediately after receiving or synthesizing a new batch of this compound, prepare a standard solution (e.g., 1 mg/mL in methanol or acetonitrile).
-
HPLC Analysis: Analyze this solution using a suitable reversed-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection at ~280-290 nm).
-
Record Data: Save the chromatogram. Record the retention time and the peak area percentage of the main peak. This is your t=0 reference .
-
Periodic Re-analysis: Before using the compound from a stored aliquot for a critical experiment, prepare a new solution from that aliquot using the exact same concentration and solvent.
-
Analyze and Compare: Run the HPLC analysis using the identical method. Compare the new chromatogram to your t=0 reference .
-
Validation:
-
No new peaks and >99% of original purity: The storage method is effective, and the compound is valid for use.
-
Appearance of new peaks or significant decrease in main peak area %: The compound has degraded. Do not use it for sensitive applications. This result indicates a failure in the storage protocol (e.g., a faulty seal or improper inerting).
-
References
-
5 Tips for Handling Photosensitive Reagents. (2024). Labtag Blog. [Link]
-
Proper Storage Conditions for Lab Reagents: Guidelines and Best Practices. Needle.Tube. [Link]
-
Safe Lab Reagent Storage Guide | Best Practices 2025. (2025). Laboratory Disposable Products. [Link]
-
The base-catalyzed aerobic oxidation of hydroquinones to benzoquinones under metal-free conditions. (2022). Green Chemistry (RSC Publishing). [Link]
-
Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, University of Groningen. [Link]
-
How to Store Reagents. Department of Chemistry, University of Rochester. [Link]
-
Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. [Link]
-
Electrochemical Synthesis of Quinones and Hydroquinones. (2024). ACS Electrochemistry. [Link]
-
Oxidation of hydroquinone by copper: chemical mechanism and biological effects. (1998). PubMed. [Link]
-
This compound PubChem Entry. PubChem. [Link]
-
SYNTHESIS OF 1,4-BENZOQUINONE: “IN” AND “ON WATER”. (2018). JETIR. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. needle.tube [needle.tube]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. Oxidation of hydroquinone by copper: chemical mechanism and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 10. labdisposable.com [labdisposable.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: A Troubleshooting Guide for 2,6-Dibromohydroquinone Experiments
Welcome to the technical support center for 2,6-Dibromohydroquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experiments with this versatile chemical intermediate. As your Senior Application Scientist, I will walk you through the key considerations for working with this compound, drawing on established chemical principles and field-proven insights.
Introduction to this compound
This compound, with the IUPAC name 2,6-dibromobenzene-1,4-diol, is a halogenated aromatic organic compound.[1] Its structure, featuring a hydroquinone ring substituted with two bromine atoms, makes it a valuable precursor in organic synthesis, particularly for creating more complex molecules with potential applications in materials science and pharmacology.[2]
Understanding the chemical nature of this compound is paramount. It exists in a redox relationship with its oxidized form, 2,6-dibromo-p-benzoquinone. This equilibrium is a critical factor in its reactivity and stability.
| Property | Value | Reference |
| Molecular Formula | C₆H₄Br₂O₂ | [1] |
| Molecular Weight | 267.90 g/mol | [1] |
| CAS Number | 3333-25-3 | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | 164 °C | [2] |
| Boiling Point | 283 °C (predicted) | [2] |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges in a question-and-answer format to help you navigate your experiments effectively.
FAQ 1: My this compound appears discolored (e.g., yellowish or brownish). Is it still usable?
Discoloration often indicates partial oxidation to the corresponding 2,6-dibromo-p-benzoquinone, which is a yellow solid.[3] While the presence of the benzoquinone may not interfere with all reactions, it is a sign of impurity. For reactions sensitive to stoichiometry or those requiring the pure hydroquinone form, this oxidation can be problematic.
Troubleshooting Steps:
-
Assess the extent of oxidation: A small amount of color change may be acceptable for some applications. You can estimate the impurity level using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purification: If a high purity of the hydroquinone is required, consider recrystallization. While specific solvents for this compound are not widely reported, a solvent system in which the hydroquinone and benzoquinone have different solubilities should be effective. For the related 2,6-dichloro-1,4-benzoquinone, recrystallization from petroleum ether is a documented method.
-
Prevention: Store this compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to minimize oxidation.[2]
FAQ 2: My reaction with this compound is sluggish or not proceeding to completion. What could be the issue?
Several factors can contribute to low reactivity. The hydroquinone form is electron-rich and generally less reactive as an electrophile compared to its oxidized benzoquinone counterpart.
Troubleshooting Workflow for Sluggish Reactions:
Caption: Troubleshooting logic for slow reactions.
Causality behind Experimental Choices:
-
Reagent and Solvent Quality: Hydroquinone reactions can be sensitive to moisture and impurities. Water can act as a competing nucleophile, and other impurities can poison catalysts.
-
Reaction Temperature: Many organic reactions require an activation energy barrier to be overcome. Increasing the temperature can provide this energy, but excessive heat can lead to decomposition.
-
In-situ Oxidation: For reactions where this compound is intended to act as an electrophile (e.g., in nucleophilic aromatic substitution), its reactivity is significantly lower than that of 2,6-dibromo-p-benzoquinone. The latter is a potent electrophile.[4] In such cases, adding a mild oxidant to the reaction mixture can generate the more reactive benzoquinone in situ, driving the reaction forward.
-
Catalyst Activity: If your reaction is catalyzed, the catalyst's activity is crucial. Deactivated or poisoned catalysts are a common cause of reaction failure.
FAQ 3: I am attempting a nucleophilic substitution on this compound, but I am getting a complex mixture of products. How can I improve the selectivity?
Nucleophilic substitution reactions on di-substituted benzene rings can lead to mono- and di-substituted products, as well as other side reactions.
Strategies for Improving Selectivity:
-
Control Stoichiometry: To favor mono-substitution, use a 1:1 molar ratio of the nucleophile to this compound. To favor di-substitution, use an excess of the nucleophile.
-
Consider In-situ Oxidation: As mentioned previously, the hydroquinone is not the active electrophile for nucleophilic aromatic substitution. The reaction likely proceeds through the benzoquinone intermediate. Controlling the rate of oxidation can influence the concentration of the active electrophile and potentially improve selectivity.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the kinetic product over the thermodynamic product, which may be beneficial for selectivity.
-
Choice of Base: If a base is used, its strength and steric bulk can influence the reaction's outcome. A non-nucleophilic, sterically hindered base is often preferred to avoid competition with the primary nucleophile.
FAQ 4: How can I confirm the identity and purity of my this compound or its reaction products?
| Spectroscopic Technique | Expected Features for 2,6-Dibromo-p-benzoquinone | Reference |
| ¹H NMR | A single signal for the two equivalent vinyl protons. | [3] |
| ¹³C NMR | Signals for the carbonyl carbons and the sp² hybridized carbons of the quinone ring. | [3] |
| IR Spectroscopy | Strong absorption bands for the C=O stretching vibrations (typically 1650-1690 cm⁻¹). | [3] |
| Mass Spectrometry | A characteristic isotopic pattern for a compound with two bromine atoms (M, M+2, and M+4 peaks). | [3] |
For this compound itself, you would expect to see signals for the hydroxyl protons in the ¹H NMR spectrum and the absence of the strong carbonyl stretch in the IR spectrum that is characteristic of the benzoquinone.
Experimental Protocol: Nucleophilic Substitution of this compound (via in-situ oxidation)
This protocol is adapted from a general procedure for the synthesis of 2,6-diamino-p-benzoquinones and illustrates the principle of in-situ oxidation.[4]
Objective: To synthesize a 2,6-disubstituted amino-p-benzoquinone derivative from this compound.
Materials:
-
This compound
-
Amine nucleophile (2.2 equivalents)
-
Mild base (e.g., sodium acetate or triethylamine, 2.2 equivalents)
-
Mild oxidant (e.g., manganese dioxide or air bubbled through the solution)
-
Ethanol (or other suitable solvent)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add the amine (2.2 equivalents) and the mild base (2.2 equivalents).
-
Oxidation: Begin the in-situ oxidation by adding the mild oxidant. If using air, bubble it through the reaction mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 3-5 hours.
-
Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent.
Workflow for Nucleophilic Substitution:
Caption: A general workflow for the synthesis of 2,6-diamino-p-benzoquinones.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H4Br2O2). Retrieved from [Link]
-
SpectraBase. (n.d.). 2,6-Dibromo-1,5-dihydroxy-4,8-dinitroanthraquinone. Retrieved from [Link]
-
PubMed. (2021). Nucleophilic and redox properties of polybrominated diphenyl ether derived-quinone/hydroquinone metabolites are responsible for their neurotoxicity. Retrieved from [Link]
-
Journal of Materials Chemistry A. (n.d.). Mapping the frontiers of quinone stability in aqueous media: implications for organic aqueous redox flow batteries. Royal Society of Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Isolation of brominated quinones showing chemiluminescence activity from luminous acorn worm, Ptychodera flava. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry stability for the hydroquinone, hydroquinone + additive (NAC), kojic acid, and ascorbic acid in alkaline solution. Retrieved from [Link]
- Google Patents. (n.d.). Process for stabilizing hydroquinone.
-
YouTube. (2014, February 27). AQA A-Level Chemistry - Nucleophilic Substitution. Retrieved from [Link]
-
YouTube. (2018, January 28). 18.06 Bimolecular Nucleophilic Substitution: Mechanism and Stereochemistry. Retrieved from [Link]
-
National Institutes of Health. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Poor Reproducibility in 2,6-Dibromohydroquinone Reactions
Welcome to the Technical Support Center for 2,6-Dibromohydroquinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and overcome poor reproducibility in reactions involving this versatile but often temperamental reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Introduction: The Challenge of this compound
This compound is a valuable precursor in the synthesis of a variety of complex molecules, including pharmaceuticals and functional materials.[1] However, its reactivity is often plagued by issues of poor reproducibility, leading to inconsistent yields and product profiles. The primary challenges stem from three key areas: the steric hindrance imposed by the ortho-bromine atoms, the propensity for oxidation to the corresponding 2,6-dibromobenzoquinone, and the general sensitivity of Williamson ether synthesis, the most common reaction type for this molecule, to reaction conditions.[2][3]
This guide provides a structured approach to identifying and resolving these issues through a series of troubleshooting guides and frequently asked questions.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments with this compound, particularly in O-alkylation reactions (Williamson ether synthesis).
Issue 1: Low or No Product Yield
Q1: I am attempting a Williamson ether synthesis with this compound, but I am observing very low to no formation of my desired ether product. What are the likely causes and how can I fix this?
A1: Low or no yield in the O-alkylation of this compound is a frequent issue. The root causes can be systematically diagnosed by examining the key components of the reaction: the substrate, the base, the electrophile, and the reaction environment.
Underlying Causes & Solutions:
-
Poor Deprotonation of the Hydroxyl Groups: The phenolic protons of this compound must be removed to form the more nucleophilic phenoxide. Insufficient base strength or poor base solubility can lead to incomplete deprotonation.
-
Solution: Switch to a stronger base. While carbonates like K₂CO₃ are common, they may not be sufficient. Consider stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure the base is fresh and has been stored correctly to avoid deactivation.
-
-
Steric Hindrance: The two bromine atoms ortho to the hydroxyl groups create significant steric bulk, hindering the approach of the alkylating agent to the oxygen nucleophile.[3]
-
Solution: While you cannot change the substrate, you can choose a less sterically demanding alkylating agent if your synthesis allows. For a given alkylating agent, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, be cautious as higher temperatures can promote side reactions.
-
-
Inactivated Alkylating Agent: The alkyl halide or other alkylating agent may have degraded.
-
Solution: Use a freshly opened bottle of the alkylating agent or purify it before use.
-
-
Presence of Water: The Williamson ether synthesis is highly sensitive to moisture. Water can quench the strong base and hydrolyze the alkylating agent.
-
Solution: Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous solvents. Consider adding molecular sieves to the reaction mixture.
-
-
Oxidation of Starting Material: this compound can be easily oxidized to 2,6-dibromo-p-benzoquinone, especially under basic conditions in the presence of air.[4] The quinone will not participate in the desired O-alkylation.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas the solvent before use.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield in this compound reactions.
Issue 2: Formation of Multiple Products and Impurities
Q2: My reaction with this compound is producing a complex mixture of products, making purification difficult. What are the common side reactions, and how can I improve the selectivity?
A2: The formation of multiple products is often due to a combination of side reactions and the inherent reactivity of the starting material and intermediates.
Common Side Reactions and Solutions:
| Side Reaction | Causality | Mitigation Strategy |
| Over-alkylation (Dialkoxy Product) | Use of excess alkylating agent and/or strong base can lead to the alkylation of both hydroxyl groups. | Carefully control the stoichiometry. Use 1.0-1.1 equivalents of the alkylating agent for mono-alkylation. For dialkylation, ensure at least 2.2 equivalents are used. |
| C-Alkylation | While less common for O-alkylation of phenols, under certain conditions, alkylation can occur on the aromatic ring. This is influenced by the solvent and counter-ion. | Use polar aprotic solvents like DMF or acetonitrile, which favor O-alkylation. Avoid protic solvents which can solvate the phenoxide and reduce its O-nucleophilicity. |
| Elimination (E2) of Alkyl Halide | If using a secondary or tertiary alkyl halide, the strong base can promote an E2 elimination reaction, forming an alkene instead of an ether.[2] | Whenever possible, use primary alkyl halides. If a secondary halide is necessary, use a less sterically hindered base and lower the reaction temperature. |
| Oxidation to Benzoquinone | As mentioned previously, oxidation of the hydroquinone starting material or product can occur. | Maintain a strict inert atmosphere throughout the reaction and workup. |
Experimental Protocol: Monitoring Reaction by TLC
Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction and identifying the formation of byproducts.
-
Prepare your TLC plate: Use a silica gel plate.
-
Spot your standards: On the baseline, spot your starting this compound, the alkylating agent, and a co-spot of both.
-
Monitor the reaction: At regular intervals (e.g., every 30-60 minutes), take a small aliquot of the reaction mixture, dilute it, and spot it on the TLC plate.
-
Develop the plate: Use an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize: Observe the plate under UV light and/or stain with an appropriate reagent (e.g., potassium permanganate). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. The presence of multiple new spots suggests the formation of byproducts.
Frequently Asked Questions (FAQs)
Q3: How should I purify and store this compound to ensure its quality?
A3: The purity of your starting material is paramount for reproducibility. Commercial this compound can contain impurities from its synthesis.
-
Purification: Recrystallization is an effective method. A recommended procedure is to dissolve the crude material in a minimum amount of a hot solvent mixture, such as ethanol/water or toluene, and allow it to cool slowly to form pure crystals.[5]
-
Storage: this compound should be stored in a tightly sealed container, protected from light and moisture, preferably in a desiccator.[6] Storing under an inert atmosphere (e.g., in a glovebox or a sealed vial backfilled with argon) is ideal to prevent oxidation.
Q4: What is the best choice of base and solvent for the O-alkylation of this compound?
A4: The choice of base and solvent is critical and interdependent.
-
Base: The pKa of the phenol and the strength of the base are key. For a sterically hindered phenol like this compound, a strong base is often necessary to ensure complete deprotonation. Sodium hydride (NaH) is a good choice as it forms a sodium salt of the phenoxide and hydrogen gas, which bubbles out of the reaction. Potassium carbonate (K₂CO₃) is a milder base and may require higher temperatures and longer reaction times.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are generally preferred for Williamson ether synthesis.[7] They effectively solvate the cation of the base, leaving a "naked" and more reactive phenoxide anion. Protic solvents like ethanol or water can hydrogen-bond with the phenoxide, reducing its nucleophilicity.
Q5: How can I confirm the structure of my product and identify any byproducts?
A5: A combination of analytical techniques is essential for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. You should see the appearance of new signals corresponding to the alkyl group and a shift in the aromatic proton signals.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your product. The isotopic pattern of the two bromine atoms (M, M+2, M+4 peaks in an approximate 1:2:1 ratio) is a characteristic signature.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the starting material and the appearance of a C-O ether stretch in the product are key diagnostic features.
Logical Relationship Diagram:
Caption: Key factors influencing the outcome of this compound reactions.
Detailed Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Place 10 g of crude this compound in a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not fully dissolve, add hot deionized water dropwise until a clear solution is obtained at the boiling point.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Protocol 2: General Procedure for O-Alkylation of this compound
Note: This is a general protocol and may require optimization for your specific substrate and alkylating agent.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of nitrogen. Allow the apparatus to cool to room temperature.
-
Reagents: To the flask, add purified this compound (1.0 eq) and anhydrous DMF (or another suitable polar aprotic solvent).
-
Base Addition: Carefully add sodium hydride (1.1 eq for mono-alkylation, 2.2 eq for di-alkylation) portion-wise at 0 °C. Stir the mixture until hydrogen evolution ceases.
-
Alkylating Agent: Slowly add the alkylating agent (1.05 eq for mono-alkylation, 2.1 eq for di-alkylation) via syringe.
-
Reaction: Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
References
-
[No Author]. (n.d.). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis of Benzoquinones by Oxidation. Organic Reactions. Retrieved from [Link]
-
[No Author]. (n.d.). Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. Retrieved from [Link]
-
[No Author]. (n.d.). The base-catalyzed aerobic oxidation of hydroquinones to benzoquinones under metal-free conditions. Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. Retrieved from [Link]
-
Reddit. (2016, July 15). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. r/chemistry. Retrieved from [Link]
-
Jack Westin. (n.d.). Oxidation And Reduction Hydroquinones Ubiquinones Biological 2e Redox Centers - Phenols - MCAT Content. Jack Westin. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 1,4-dimethoxybenzene. PrepChem.com. Retrieved from [Link]
- Cook, B. P., et al. (2021). Routes to some 3,6-disubstituted phthalonitriles and examples of phthalocyanines derived therefrom: An overview. Dyes and Pigments, 188, 109158.
-
[No Author]. (2024, February 16). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. RSC Publishing. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis of 2-substituted hydroquinone derivatives from 1,4-benzoquinone and allyl ethers. ResearchGate. Retrieved from [Link]
-
Ahmed, A. A., et al. (2009). Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. Academic Journals. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Process for oxygen-alkylation of sterically hindered phenols.
-
PubMed Central. (n.d.). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2012, June 26). Reduction of benzoquinones to hydroquinones via spontaneous reaction with glutathione and enzymatic reaction by S-glutathionyl-hydroquinone reductases. National Center for Biotechnology Information. Retrieved from [Link]
-
RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,4-Benzoquinone, BQ. Organic Chemistry Portal. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]
-
ResearchGate. (2021, October 15). 2,6-Dimethoxybenzyl Bromide. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. Retrieved from [Link]
-
ACS Publications. (n.d.). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2015, August 5). Oxidation of Sterically Hindered Phenols. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds. ResearchGate. Retrieved from [Link]
-
MDPI. (2022, August 18). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US3870744A - Process for oxygen-alkylation of sterically hindered phenols - Google Patents [patents.google.com]
- 4. organicreactions.org [organicreactions.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C6H4Br2O2 | CID 76852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 2,6-Dibromohydroquinone
Welcome to the technical support center for the synthesis of 2,6-dibromohydroquinone. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale operations. We will address common challenges, provide in-depth troubleshooting advice, and offer a validated protocol grounded in chemical principles to ensure a safe, efficient, and reproducible scale-up.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most direct and widely used method is the electrophilic bromination of hydroquinone using elemental bromine (Br₂) as the brominating agent.[1] Typically, a solvent such as glacial acetic acid or a chlorinated solvent is used.[2][3] The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl groups of hydroquinone activate the ring, directing the bromine atoms primarily to the ortho and para positions. The key challenge lies in controlling the reaction's selectivity to favor the desired 2,6-disubstituted product over other isomers and over-brominated species.
Q2: Why is regioselectivity a major issue in the bromination of hydroquinone?
Hydroquinone possesses two strongly activating hydroxyl groups, which direct incoming electrophiles (like Br⁺) to the positions ortho to them (positions 2, 3, 5, and 6). This high degree of activation leads to several challenges:
-
Isomer Formation: The initial bromination can occur at any of the four equivalent positions. The second bromination can then occur at multiple sites on the mono-brominated intermediate, leading to a mixture of 2,3-, 2,5-, and this compound. The 2,5-isomer is a particularly common byproduct.[4]
-
Over-bromination: The high reactivity makes it difficult to stop the reaction at the di-substituted stage, often resulting in the formation of tri- and tetrabromohydroquinone.[3] Controlling reaction parameters like temperature, bromine addition rate, and solvent is therefore critical to maximize the yield of the desired 2,6-isomer.
Q3: What are the primary safety concerns when handling elemental bromine on a larger scale?
Elemental bromine is highly hazardous and requires stringent safety protocols.[5] It is classified as very toxic, corrosive, and dangerous for the environment.[6][7]
-
Toxicity and Corrosivity: Bromine is fatal if inhaled and causes severe skin burns and eye damage.[5][7] All manipulations must be conducted in a well-ventilated chemical fume hood with the sash at the lowest practical height.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, and heavy-duty, chemically resistant gloves (e.g., Viton® or nitrile).[6][8] A lab coat and apron are also mandatory. Disposable gloves are not sufficient.[6]
-
Spill Management: An emergency spill kit containing a neutralizing agent, such as a 1 M solution of sodium thiosulfate, must be readily accessible.[6] This solution quenches bromine's reactivity, converting it to less harmful bromide salts.
-
Reactivity: Bromine is a strong oxidizing agent and reacts violently with reducing agents, including hydroquinone itself.[8]
Q4: How can I effectively monitor the progress of the reaction to avoid over-bromination?
On a laboratory scale, Thin Layer Chromatography (TLC) is a common method.[9] However, for larger-scale operations where sampling may be more complex, High-Performance Liquid Chromatography (HPLC) is a more robust and quantitative technique.[10]
-
HPLC Method: A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. Samples can be taken periodically, quenched immediately (e.g., with a small amount of sodium thiosulfate solution to remove unreacted bromine), diluted, and injected.
-
Monitoring Goals: The goal is to track the disappearance of the hydroquinone starting material and the mono-brominated intermediate, while maximizing the peak corresponding to this compound and minimizing the appearance of tri-brominated and other byproducts. This data allows for precise determination of the reaction endpoint.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the scale-up synthesis in a direct question-and-answer format.
Problem 1: Reaction Stalls or Becomes an Unstirrable Mass
Question: After adding about half of the bromine, the reaction mixture became a thick, unstirrable slurry and the reaction seemed to stop. What is happening and how can I prevent this?
Causality & Solution: This is a classic scale-up problem caused by the poor solubility of the mono- and di-brominated hydroquinone intermediates in common solvents like water or chloroform alone. As these intermediates form, they precipitate out of the solution, coating the unreacted hydroquinone and effectively halting the reaction. This creates an unmanageable, heterogeneous mass.[3]
To overcome this, a mixed solvent system is highly recommended. A patent for a related synthesis found that a mixture of a chlorinated hydrocarbon and methanol keeps the brominated intermediates sufficiently dissolved to allow the reaction to proceed to completion.[3]
-
Recommended Action: Employ a solvent system consisting of approximately 2 to 15 parts by volume of an inert chlorinated solvent (e.g., chloroform, dichloromethane) to one part methanol.[3] This co-solvent system maintains homogeneity, ensuring efficient mass transfer and allowing the reaction to proceed smoothly to the desired endpoint. Efficient overhead stirring is also critical on a larger scale to manage slurry viscosity.
Problem 2: The Final Product is a Complex Mixture and Difficult to Purify
Question: My final product after workup is an inseparable mixture of what appears to be the 2,5- and 2,6-isomers, along with some tri-brominated product. How can I improve the selectivity?
Causality & Solution: This issue stems from the high reactivity of the hydroquinone ring, as discussed in the FAQs. The key to improving selectivity is precise control over the reaction conditions.
-
1. Stoichiometry and Addition Rate: Use a precise stoichiometry of bromine (2.0 to 2.1 equivalents). The rate of bromine addition is paramount. On a larger scale, the reaction's exotherm can create localized hot spots if the bromine is added too quickly. These hot spots dramatically accelerate the reaction, leading to poor selectivity and over-bromination.
-
Recommended Action: Add the bromine dropwise via an addition funnel or a syringe pump over a prolonged period (e.g., 2-4 hours). Ensure the addition is subsurface to promote rapid mixing and dispersion.
-
-
2. Temperature Control: Lower temperatures generally favor better selectivity for electrophilic aromatic substitutions.
-
Recommended Action: Maintain a strict internal reaction temperature between 0-5 °C using an ice bath or a chiller. Monitor the internal temperature, not the bath temperature, as the reaction is exothermic.
-
-
3. Solvent Choice: While acetic acid is common, its acidic nature can increase the electrophilicity of bromine, potentially reducing selectivity. A less polar solvent system might offer better control.
-
Recommended Action: Consider solvents like dichloromethane or a chloroform/methanol mixture which can provide better thermal control and solubility.[3]
-
Problem 3: The Isolated Product is Dark Brown/Purple, Not Off-White
Question: My crude product is a dark, discolored solid. I expected a white or light-tan powder. What causes this discoloration?
Causality & Solution: This discoloration is almost certainly due to the oxidation of hydroquinone or its brominated derivatives into the corresponding benzoquinones, which are highly colored (typically yellow to red/purple).[3][11] Hydroquinones are highly susceptible to oxidation, especially in the presence of air, residual bromine, or metallic impurities, and at elevated temperatures.
-
Recommended Actions:
-
Inert Atmosphere: Conduct the entire reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.
-
Degas Solvents: Before use, degas all solvents by sparging with nitrogen or by freeze-pump-thaw cycles to remove dissolved oxygen.
-
Quench Thoroughly: Ensure all elemental bromine is completely quenched with a slight excess of sodium bisulfite or sodium thiosulfate solution before starting product isolation. The absence of the characteristic orange/brown bromine color is a good indicator, but a starch-iodide test can confirm.
-
Avoid High Temperatures: Minimize exposure to heat during workup and purification. Use rotary evaporation at moderate temperatures (<40 °C) and consider recrystallizing from the minimum amount of hot solvent necessary.
-
Problem 4: Purification by Recrystallization Gives Poor Recovery or an Oily Product
Question: I'm trying to purify the crude product by recrystallization, but the yield is very low, or the product "oils out" instead of forming crystals. What's the issue?
Causality & Solution: This problem usually arises from using an inappropriate recrystallization solvent or the presence of impurities that inhibit crystallization.
-
Solvent Selection: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. The impurities, conversely, should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor).
-
Recommended Solvents: For this compound, consider the following:
-
Glacial Acetic Acid: Often effective for polar aromatic compounds.[9]
-
Toluene or Xylene: Good for moderately polar compounds. The product should precipitate upon cooling.
-
Mixed Solvents: A mixture like Ethanol/Water or Toluene/Heptane can be very effective. Dissolve the crude product in the "good" solvent (e.g., Toluene) at its boiling point, then slowly add the "poor" solvent (e.g., Heptane) until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.
-
-
-
"Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Recommended Action: To prevent this, ensure slow cooling. Do not place the hot flask directly into an ice bath. Allow it to cool to room temperature first, which encourages the formation of larger, purer crystals.[12] If it still oils out, reheat the solution, add more of the "good" solvent, and try cooling again. Seeding the solution with a tiny crystal of pure product can also promote proper crystallization.
-
Section 3: Recommended Scale-Up Protocol
This protocol is designed for the synthesis of this compound on a ~10-gram scale and incorporates best practices for safety, selectivity, and yield.
Quantitative Data Summary
| Parameter | Value | Rationale |
| Reactants | ||
| Hydroquinone | 11.0 g (0.1 mol) | Starting material. |
| Bromine | 33.6 g (10.8 mL, 0.21 mol) | 2.1 equivalents to ensure full conversion while minimizing over-bromination. |
| Solvent System | ||
| Dichloromethane (DCM) | 200 mL | Primary solvent, provides good solubility and is relatively inert. |
| Methanol (MeOH) | 20 mL | Co-solvent to maintain solubility of brominated intermediates.[3] |
| Workup Reagents | ||
| 10% Sodium Bisulfite (aq) | ~50 mL or until color disappears | Quenches excess bromine. |
| Deionized Water | 2 x 100 mL | For washing the organic layer. |
| Brine | 1 x 100 mL | To aid in phase separation. |
| Anhydrous MgSO₄ or Na₂SO₄ | ~10 g | Drying agent. |
| Purification Solvent | ||
| Toluene/Heptane | As required (~1:2 ratio) | Recrystallization solvent system. |
| Expected Yield | 18.8 - 22.8 g (70-85%) | Typical yield for a well-controlled reaction. |
| Expected Purity | >98% (by HPLC) | After recrystallization. |
Experimental Workflow
Step 1: Reaction Setup
-
Assemble a 500 mL three-necked round-bottom flask equipped with an overhead mechanical stirrer, a thermometer, and a 50 mL pressure-equalizing dropping funnel with a nitrogen inlet.
-
Ensure the setup is in a certified chemical fume hood.
-
Place a cooling bath (ice/water or chiller) under the flask.
-
Charge the flask with hydroquinone (11.0 g, 0.1 mol) and the solvent system (200 mL DCM, 20 mL MeOH).
-
Begin stirring and purge the system with nitrogen. Cool the internal temperature to 0-5 °C.
Step 2: Bromine Addition
-
In the fume hood, carefully measure bromine (10.8 mL, 0.21 mol) and transfer it to the dropping funnel. CAUTION: Use appropriate PPE.
-
Begin adding the bromine dropwise to the stirred hydroquinone solution. Maintain the internal temperature below 5 °C throughout the addition. The addition should take approximately 2-3 hours.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. Monitor the reaction by HPLC or TLC until the mono-bromo intermediate is consumed.
Step 3: Workup and Isolation
-
Once the reaction is complete, slowly add 10% aqueous sodium bisulfite solution dropwise while stirring vigorously. Continue adding until the orange/brown color of bromine dissipates completely.
-
Transfer the mixture to a 1 L separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator (water bath < 40 °C) to obtain the crude solid.
Step 4: Purification
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add the minimum amount of hot toluene required to dissolve the solid.
-
Slowly add heptane until the solution becomes persistently cloudy. Add a few drops of toluene to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.
-
Characterize the final product by NMR, melting point (Lit. mp 164 °C[13]), and HPLC to confirm purity.
Section 4: Visual Guides & Diagrams
Reaction Mechanism
The synthesis proceeds via a sequential electrophilic aromatic substitution mechanism. The high activation from the hydroxyl groups makes the reaction rapid and sometimes difficult to control.
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
Scale-Up Reaction Apparatus
A properly configured apparatus is essential for temperature control, efficient mixing, and safe reagent addition.
Caption: Recommended apparatus for the controlled, large-scale synthesis of this compound.
References
- ALPHACHEM Limited. (2017, February 8). Safety Data Sheet: Bromine.
-
Organic Syntheses Procedure. (n.d.). 2,6-dibromoquinone-4-chloroimide. Retrieved from [Link]
-
RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. Retrieved from [Link]
- Dow Chemical Co. (1964, August 4). Process for making tetrabromohydroquinone. U.S. Patent 3,143,576. Google Patents.
-
New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Hydroquinone. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
New Jersey Department of Health. (2009, October). Hazardous Substance Fact Sheet: Bromine. Retrieved from [Link]
-
Horvath, V., Kurin-Csorgei, K., Szalai, I., & Orban, M. (2008). Nonlinear Phenomena in Light-Mediated Bromate-Hydroquinone-Benzoquinone Reactions. The Journal of Physical Chemistry A, 112(28), 6281–6284. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76852, this compound. Retrieved from [Link]
-
Neumann, D. M., et al. (2009). Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase. Bioorganic & Medicinal Chemistry, 17(15), 5349-5361. Retrieved from [Link]
-
Elsadek, A. M., et al. (2009). Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. African Journal of Pure and Applied Chemistry, 3(7), 114-121. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Dibromoquinonechlorimide. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Reaction of hydroquinone with dodecyl bromide. Retrieved from [Link]
-
Sartini, D., et al. (2018). Synthesis, Biological Evaluation, and Docking Analysis of Methyl Hydroquinone and Bromo Methyl Hydroquinone as Potent Cyclooxygenase (COX-1 and COX-2) Inhibitors. Oriental Journal of Chemistry, 34(4). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Bromoform and Dibromochloromethane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10959484, 2,6-Dibromoanthraquinone. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of 2,6-Dibromohydroquinone and Hydroquinone
A Technical Guide for Researchers and Drug Development Professionals
In the realm of antioxidant research, the structure-activity relationship of phenolic compounds is a cornerstone of investigation. This guide provides an in-depth, objective comparison of the antioxidant properties of 2,6-Dibromohydroquinone and its parent compound, hydroquinone. By examining their chemical structures, mechanisms of action, and performance in key antioxidant assays, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate their potential applications.
Introduction: Chemical Structures and Properties
Hydroquinone (1,4-benzenediol) is a simple aromatic organic compound that is a type of phenol. Its antioxidant activity stems from the ability of its two hydroxyl groups to donate hydrogen atoms, thereby neutralizing free radicals.[1][2][3]
This compound is a halogenated derivative of hydroquinone, with bromine atoms substituted at the 2 and 6 positions of the benzene ring.[4][5] This substitution significantly alters the electronic and steric properties of the molecule, which in turn can influence its antioxidant capacity.
Chemical Structures:
-
Hydroquinone: C₆H₆O₂
-
This compound: C₆H₄Br₂O₂[5]
Mechanism of Antioxidant Action
Both hydroquinone and this compound exert their antioxidant effects primarily through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups can donate a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical is relatively stable due to resonance delocalization.
-
Single Electron Transfer (SET): These compounds can also donate an electron to a radical, forming a radical cation. This is a key mechanism in assays like the Ferric Reducing Antioxidant Power (FRAP) assay.
The introduction of electron-withdrawing bromine atoms in this compound is expected to influence the O-H bond dissociation enthalpy and the redox potential of the molecule, thereby modulating its antioxidant activity. Generally, electron-withdrawing groups can increase the stability of the resulting phenoxyl radical, potentially enhancing antioxidant activity.[6]
Diagram of the Antioxidant Mechanism of Hydroquinones
A simplified representation of the hydrogen atom transfer (HAT) mechanism.
Comparative Antioxidant Activity: Experimental Data
To provide a quantitative comparison, the antioxidant activities of hydroquinone and its derivatives are often evaluated using various in vitro assays. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[7]
| Assay | Compound | IC50 (µM) or FRAP Value | Reference(s) |
| DPPH Radical Scavenging | Hydroquinone | 31.96 | [8][9] |
| This compound | Data not readily available in reviewed literature | ||
| Ascorbic Acid (Standard) | 39.48 | [8][9] | |
| ABTS Radical Scavenging | Hydroquinone | 4.57 | [9][10] |
| This compound | Data not readily available in reviewed literature | ||
| Ascorbic Acid (Standard) | 10.45 | [9][10] | |
| FRAP | Hydroquinone | 8.77 mmol/g | [9][10] |
| This compound | Data not readily available in reviewed literature | ||
| Ascorbic Acid (Standard) | 11.32 mmol/g | [9][10] |
Note: IC50 values represent the concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates higher antioxidant potency. FRAP values are expressed as equivalents of a standard.
While direct comparative data for this compound is limited in the reviewed literature, the potent antioxidant activity of hydroquinone is well-documented.[8][9] Studies on other halogenated flavonoids suggest that the presence of a halogen substituent can enhance antioxidant properties.[6][11]
Experimental Protocols
To ensure the reproducibility and validity of antioxidant activity assessment, standardized protocols are crucial. Below are detailed methodologies for the key assays mentioned.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow.[12][13]
Experimental Workflow for DPPH Assay
A stepwise depiction of the DPPH radical scavenging assay protocol.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Dissolve DPPH in methanol to a final concentration of 0.1 mM. This solution should be freshly prepared and kept in the dark.[8]
-
Preparation of Test Samples: Prepare stock solutions of this compound, hydroquinone, and a standard antioxidant (e.g., Ascorbic Acid) in methanol. Create a series of dilutions from these stock solutions.[8]
-
Assay Procedure: In a 96-well plate, add a specific volume of the sample or standard solution to each well. Then, add a fixed volume of the DPPH solution to all wells.[12]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[12]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[8] The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[8]
ABTS Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[14][15]
Step-by-Step Protocol:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.[15]
-
Dilution of ABTS•+ Solution: Dilute the stock ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[16]
-
Preparation of Test Samples: Prepare a dilution series of the test compounds and a standard (e.g., Trolox) in the same solvent used for the ABTS•+ working solution.[16]
-
Assay Procedure: Add a small volume of the sample or standard to a cuvette or well, followed by a larger volume of the ABTS•+ working solution.
-
Incubation and Measurement: Incubate the mixture for a specified time (e.g., 6-10 minutes) at room temperature in the dark. Measure the absorbance at 734 nm.[16]
-
Calculation: Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is monitored spectrophotometrically at 593 nm.[17][18][19]
Step-by-Step Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. This reagent should be freshly prepared and warmed to 37°C before use.[7]
-
Preparation of Test Samples: Prepare a dilution series of the test compounds and a standard (e.g., FeSO₄ or Trolox) in a suitable solvent.[16]
-
Assay Procedure: Add a small volume of the sample or standard to a well, followed by a larger volume of the pre-warmed FRAP reagent.[16]
-
Incubation and Measurement: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes). Measure the absorbance at 593 nm.[16]
-
Calculation: Create a standard curve using the absorbance values of the known concentrations of the standard. Determine the FRAP value of the samples by comparing their absorbance to the standard curve.[16]
Structure-Activity Relationship Insights
The antioxidant activity of phenolic compounds is intricately linked to their chemical structure.[20] For hydroquinones, key factors include:
-
Number and Position of Hydroxyl Groups: The two hydroxyl groups in a para position are crucial for the antioxidant activity of hydroquinone.[2][3]
-
Substitution on the Aromatic Ring: The presence of substituents can either enhance or diminish antioxidant activity. Electron-donating groups generally increase activity, while the effect of electron-withdrawing groups like halogens can be more complex. Studies on other flavonoids have shown that halogen substitution can increase antioxidant activity.[6] This is potentially due to the stabilization of the resulting phenoxyl radical through the inductive effect of the halogen.
Toxicity and Safety Considerations
While hydroquinone is an effective antioxidant, its use, particularly in dermatological applications, is not without concerns. Prolonged use can lead to adverse effects.[21] The toxicity of this compound has not been as extensively studied, and further research is needed to establish its safety profile.
Conclusion
Hydroquinone is a well-established antioxidant with potent free radical scavenging and reducing capabilities.[8][9] While direct comparative experimental data for this compound is not widely available in the reviewed literature, the principles of structure-activity relationships suggest that the dibromo-substitution could potentially modulate its antioxidant activity. Further experimental investigation using standardized assays such as DPPH, ABTS, and FRAP is necessary to fully elucidate the comparative antioxidant efficacy of this compound. Such studies will be invaluable for researchers and professionals in drug development seeking to identify novel and potent antioxidant compounds.
References
- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
- Patsnap Synapse. (2024).
- Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analytical Biochemistry, 239(1), 70-76.
- Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
- Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
- G-Biosciences. (n.d.).
- Sari, D. K., et al. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. Leaves. E3S Web of Conferences, 444, 03014.
- Sakagami, H., et al. (1998). Effect of antioxidants on radical intensity and cytotoxicity of hydroquinone. Anticancer Research, 18(5A), 3329-3332.
- BenchChem. (2025). Dipotassium Hydroquinone: A Comparative Analysis of Antioxidant Activity Using the DPPH Assay.
- Cavin, A., et al. (2003). Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment. Pharmaceutical Research, 20(9), 1431-1435.
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
- Wikipedia. (n.d.). Hydroquinone.
- BenchChem. (n.d.). Application Notes and Protocols for 2,6-Dimethylhydroquinone as an Antioxidant.
- Giner, R. M., Ríos, J. L., & Máñez, S. (2022). Antioxidant Activity of Natural Hydroquinones. Antioxidants, 11(2), 343.
- Munteanu, I. G., & Apetrei, C. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Foods, 10(10), 2351.
- Popova, M., et al. (2021). Antioxidant effects variation (ABTS assay) with phenolic acids (a) and flavonoids (b) distribution.
- Giner, R. M., Ríos, J. L., & Máñez, S. (2022). Antioxidant Activity of Natural Hydroquinones. Antioxidants, 11(2), 343.
- Biosynth. (n.d.). This compound.
- Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). LinkedIn.
- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205.
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- Gîrbea, G., et al. (2022). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Molecules, 27(15), 4983.
- ChemicalBook. (n.d.). 2,5-DIBROMOHYDROQUINONE.
- Giner, R. M., Ríos, J. L., & Máñez, S. (2022). Antioxidant Activity of Natural Hydroquinones. Antioxidants, 11(2), 343.
- CymitQuimica. (n.d.). CAS 14753-51-6: 2,5-DIBROMOHYDROQUINONE.
- El-Sawi, A. A., et al. (2010). Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. African Journal of Pharmacy and Pharmacology, 4(6), 321-326.
- PubChem. (n.d.). 2,5-Dibromohydroquinone.
- Arora, A., Nair, M. G., & Strasburg, G. M. (1998). Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. Free Radical Biology and Medicine, 24(9), 1355-1363.
- Giner, R. M., Ríos, J. L., & Máñez, S. (2022). Antioxidant Activity of Natural Hydroquinones. Antioxidants, 11(2), 343.
- Sigma-Aldrich. (n.d.). 2,5-Dibromohydroquinone 97%.
- Murugan, K., et al. (2021). Secondary Metabolites and their Antioxidant Activities: An Overview. EC Pharmacology and Toxicology, 9(1), 64-75.
- Enguita, F. J., & Martins, L. O. (2013). Hydroquinone: Environmental Pollution, Toxicity, and Microbial Answers.
- Gîrbea, G., et al. (2023).
- Andersen, F. A., et al. (2010). Final amended safety assessment of hydroquinone as used in cosmetics. International Journal of Toxicology, 29(6_suppl), 274S-287S.
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A Comparative Guide to the Electrochemical Properties of Brominated vs. Chlorinated Hydroquinones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle but Significant Impact of Halogenation on Hydroquinone Redox Chemistry
Hydroquinones are fundamental redox-active molecules, playing crucial roles in biological electron transport and serving as versatile scaffolds in medicinal chemistry and materials science.[1][2] Their facile and reversible two-electron, two-proton redox transformation between the hydroquinone and quinone forms is central to their function.[1] The electrochemical properties of the hydroquinone core can be finely tuned through substitution on the aromatic ring. Halogenation, in particular, offers a powerful strategy to modulate these properties due to the strong electron-withdrawing nature of halogens.[3] This guide provides an in-depth comparison of the electrochemical properties of brominated versus chlorinated hydroquinones, offering insights into how the choice of halogen can impact redox potentials, reaction kinetics, and potential applications. While direct, comprehensive comparative studies are sparse in the literature, this guide synthesizes available experimental data and theoretical predictions to provide a clear and objective overview for researchers in the field.
The Halogen Effect: A Tale of Induction and Opposing Forces
The introduction of bromine or chlorine onto the hydroquinone ring significantly influences its electrochemical behavior primarily through the inductive effect. As highly electronegative atoms, both halogens withdraw electron density from the aromatic ring, making the hydroquinone more susceptible to oxidation (and the corresponding quinone more susceptible to reduction).[3] This generally leads to a positive shift in the redox potential.
However, the story is more nuanced than a simple inductive argument would suggest. Computational studies have revealed a "redox leveling" effect, particularly for the overall two-electron, two-proton redox process (Q + 2e⁻ + 2H⁺ ⇌ H₂Q).[4][5] This phenomenon arises from the opposing influences of halogenation on the one-electron reduction potentials and the pKa values of the hydroquinone. While the strong electron-withdrawing nature of halogens significantly raises the first one-electron reduction potential (making the quinone easier to reduce), it also increases the acidity (lowers the pKa) of the hydroquinone's hydroxyl groups. These two effects can partially cancel each other out in the overall two-electron, two-proton process, leading to a less dramatic change in the formal potential than might be expected from considering the one-electron step alone.[4][5]
Comparative Electrochemical Data: Brominated vs. Chlorinated Hydroquinones
To provide a quantitative comparison, the following table summarizes available experimental data for the redox potentials of various brominated and chlorinated hydroquinones. It is important to note that these values are compiled from different sources and experimental conditions may vary. Therefore, the focus should be on the relative trends between the bromo- and chloro-substituted analogs.
| Compound | Substituent(s) | Formal Potential (E°') vs. Reference Electrode | Key Observations & Notes | Reference(s) |
| Hydroquinone | - | ~ +0.117 V vs. SCE (in 0.5 M HClO₄) | Baseline for comparison. The redox potential is highly dependent on pH and solvent. | [6] |
| 2-Chlorohydroquinone | 2-Cl | Expected to be more positive than hydroquinone. | The electron-withdrawing chloro group facilitates oxidation. | [7] |
| 2-Bromohydroquinone | 2-Br | Expected to be more positive than hydroquinone. | The bromo group is also electron-withdrawing, but slightly less so than chlorine. | [8] |
| 2,5-Dichlorohydroquinone | 2,5-diCl | Expected to be significantly more positive than hydroquinone. | The presence of two electron-withdrawing groups enhances the positive shift in potential. | [9] |
| 2,5-Dibromohydroquinone | 2,5-diBr | Expected to be significantly more positive than hydroquinone. | Similar to the dichloro- derivative, but the shift may be slightly less pronounced due to the lower electronegativity of bromine. | [10] |
| Chloranil (Tetrachloro-p-benzoquinone) | 2,3,5,6-tetraCl | E°'(1e⁻) is ~525 mV more positive than benzoquinone. E°'(2e⁻/2H⁺) is only ~56 mV more positive. | Illustrates the "redox leveling" effect. The one-electron potential is significantly shifted, while the two-electron potential is less affected. | [5] |
Note: The table highlights the expected trends based on the principles discussed. Finding directly comparable experimental values from a single study for a full series of brominated and chlorinated hydroquinones is challenging. Researchers are encouraged to perform their own comparative studies under consistent conditions.
Experimental Protocols for Electrochemical Characterization
To facilitate further research and direct comparison, this section provides a detailed, step-by-step methodology for characterizing the electrochemical properties of halogenated hydroquinones using cyclic voltammetry.
Experimental Workflow: Cyclic Voltammetry
Caption: Workflow for Cyclic Voltammetry of Halogenated Hydroquinones.
Detailed Step-by-Step Methodology
-
Preparation of Solutions:
-
Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an aprotic solvent like acetonitrile or dichloromethane. The choice of solvent is critical as it influences the solubility of the analyte and the stability of the electrochemically generated species.
-
Analyte Solution: Prepare a 1-5 mM solution of the brominated or chlorinated hydroquinone in the electrolyte solution.
-
-
Electrode Preparation:
-
Working Electrode: A glassy carbon electrode is a common choice. Before each experiment, polish the electrode surface with alumina slurry on a polishing pad to ensure a clean and reproducible surface. Rinse thoroughly with deionized water and the solvent used for the electrolyte.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) can be used. Ensure the filling solution is fresh and free of air bubbles.
-
Counter Electrode: A platinum wire or gauze is typically used as the counter electrode.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode electrochemical cell containing the analyte solution.
-
Immerse the working, reference, and counter electrodes in the solution, ensuring the reference electrode tip is close to the working electrode surface.
-
-
Cyclic Voltammetry Measurement:
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution during the experiment.
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan over a range that encompasses the redox events of the hydroquinone. A typical starting point is from a potential where no reaction occurs, scanning to a potential beyond the oxidation peak, and then reversing the scan back to the starting potential.
-
Set the scan rate. A typical initial scan rate is 100 mV/s. Varying the scan rate can provide information about the reversibility and kinetics of the electron transfer process.[11]
-
Record the cyclic voltammogram.
-
-
Data Analysis:
-
From the voltammogram, determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the formal redox potential (E°') as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.
-
Determine the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C. Larger separations suggest quasi-reversible or irreversible kinetics.
-
Analyze the relationship between peak current and the square root of the scan rate. A linear relationship is indicative of a diffusion-controlled process.
-
Synthesis of Halogenated Hydroquinones: A Brief Overview
For researchers wishing to synthesize their own brominated and chlorinated hydroquinones for comparative studies, several methods are available.
General Synthetic Approach
Caption: General workflow for the synthesis of halogenated hydroquinones.
-
Chlorination: Chlorinated hydroquinones can be prepared by direct chlorination of hydroquinone or a suitable precursor using reagents like chlorine gas or sulfuryl chloride. For example, 2-chloro-p-benzoquinone can be synthesized by the acid dichromate oxidation of 2-chloro-4-aminophenol.[7]
-
Bromination: Brominated hydroquinones are typically synthesized by reacting hydroquinone with a brominating agent such as bromine in a suitable solvent. The degree of bromination can be controlled by the stoichiometry of the reactants.
Discussion and Future Directions
The available data and theoretical considerations suggest that while both bromination and chlorination shift the redox potential of hydroquinones to more positive values, the magnitude of this shift and the effect on electron transfer kinetics can differ. Bromine, being less electronegative than chlorine, is expected to have a slightly smaller inductive effect, potentially resulting in a less positive redox potential for brominated hydroquinones compared to their chlorinated analogs with the same substitution pattern.
However, the "redox leveling" effect, where the influence on the one-electron potential and pKa can be opposing, complicates direct predictions for the overall two-electron process.[4][5] Furthermore, the larger size of the bromine atom compared to chlorine could introduce steric effects that influence the planarity of the molecule and the solvation of the redox species, thereby affecting the electron transfer kinetics.
Future research should focus on:
-
Systematic Experimental Studies: A comprehensive study that reports the electrochemical data (cyclic voltammetry, differential pulse voltammetry, etc.) for a series of mono- and di-substituted brominated and chlorinated hydroquinones under identical experimental conditions is crucial for a definitive comparison.
-
Kinetic Investigations: Detailed studies on the heterogeneous electron transfer rate constants for these compounds would provide valuable insights into how the different halogens impact the kinetics of the redox process.
-
Computational Modeling: Further high-level computational studies can help to deconvolute the electronic and steric effects of bromine versus chlorine on the redox properties and to predict the behavior of a wider range of halogenated hydroquinones.
Conclusion
The choice between a brominated and a chlorinated hydroquinone for a specific application, be it in drug design or materials science, can have a significant impact on its electrochemical behavior. While both halogens increase the redox potential, the subtle differences in their electronic and steric properties can be exploited to fine-tune the molecule's characteristics. This guide has provided a framework for understanding these differences, based on the current state of knowledge. It is our hope that this will stimulate further research into the direct comparison of these two important classes of halogenated hydroquinones, ultimately enabling a more rational design of redox-active molecules for a variety of applications.
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Synthesis of 2-Hydroxy-1,4-benzoquinone from Hydroquinone: Application Notes and Protocols. Benchchem.
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2-CHLORO-1,4-BENZOQUINONE synthesis. ChemicalBook.
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(PDF) Voltammetry of Electroinactive Species Using Quinone/Hydroquinone Redox: A Known Redox System Viewed in a New Perspective. ResearchGate.
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Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships. PMC - NIH.
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Cyclic voltammetry profiles typical of 0.5 mM hydroquinone in pH 7.4... ResearchGate.
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Redox Potential - Medicinal Chemistry. Pharmacy 180.
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Experimental and Theoretical Reduction Potentials of Some Biologically Active ortho-Carbonyl para-Quinones. PubMed Central.
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Oxidation And Reduction Hydroquinones Ubiquinones Biological 2e Redox Centers - Phenols - MCAT Content. Jack Westin.
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Quinone and non-quinone redox couples in Complex III. PMC - PubMed Central - NIH.
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Simultaneous and selective electrochemical determination of hydroquinone, catechol and resorcinol at poly(1,5-diaminonaphthalene)/glassy carbon-modified electrode in different media. PMC - NIH.
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Application Notes and Protocols: 2,6-Dibromo-p-benzoquinone in Organic Synthesis. Benchchem.
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A Comparative Guide to the Cyclic Voltammetry of 2,5-Dihydroxy-1,4-benzoquinone and its Salts. Benchchem.
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Control of Catechol and Hydroquinone Electron-Transfer Kinetics on Native and Modified Glassy Carbon Electrodes. Chemistry.
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Quinone and non-quinone redox couples in Complex III. PMC - PubMed Central - NIH.
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Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution. PMC - NIH.
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Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution. PubMed.
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2,5-Dichlorohydroquinone | C6H4Cl2O2 | CID 65. PubChem.
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2,5-Dibromohydroquinone | C6H4Br2O2 | CID 280945. PubChem.
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A Senior Application Scientist's Guide to the Validation of an HPLC Method for 2,6-Dibromohydroquinone Quantification
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2,6-Dibromohydroquinone. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A rigorously validated method ensures that the results are reliable, reproducible, and fit for their intended purpose, forming the bedrock of quality control and regulatory compliance.[1][2] This document moves beyond a simple checklist, delving into the scientific rationale behind each validation parameter and providing actionable, field-proven protocols. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][6] This guide will systematically dissect the essential validation characteristics, offering a self-validating system where the successful execution of each protocol provides unequivocal evidence of the method's performance.
The Analytical Challenge: this compound
This compound (DBHQ) is a brominated hydroquinone derivative.[7] Its quantification is critical in various contexts, from monitoring its presence as a potential impurity or degradant in pharmaceutical products to its use in synthetic chemistry.[8] An accurate and precise analytical method is therefore essential. HPLC with UV detection is a common and robust technique for such an analysis.
A suitable starting point for a reverse-phase HPLC method could be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (containing 0.1% Phosphoric Acid) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 290 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
This guide will use this hypothetical method as the basis for the validation protocols.
The Validation Workflow: A Holistic Approach
Method validation is not a singular event but a structured process.[3] The relationship between the key validation parameters is crucial; data from one test often supports another, creating a comprehensive picture of the method's capabilities.
Caption: A typical workflow for HPLC method validation.
Specificity: Proving Uniqueness
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10][11] It is arguably the most critical validation parameter. Without specificity, all other parameters are meaningless. A common pitfall is to only analyze the pure standard. True specificity is demonstrated under stress, proving the method can separate the main analyte from its degradation products.[6][12]
Experimental Protocol for Specificity
-
Prepare Solutions:
-
Blank: Prepare the sample diluent (e.g., mobile phase) and inject it. The chromatogram should show no interfering peaks at the retention time of this compound.
-
Placebo (if applicable): Prepare a mixture of all formulation excipients without the active pharmaceutical ingredient (API). Inject and confirm no interference.
-
Standard Solution: Prepare a solution of this compound reference standard at the target concentration.
-
-
Conduct Forced Degradation Studies:
-
Expose the this compound standard solution to various stress conditions to induce degradation (typically aiming for 5-20% degradation).[12]
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 2 hours.
-
Thermal Degradation: Heat the solid powder or solution at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis:
-
Analyze all stressed samples by HPLC.
-
Use a photodiode array (PDA) detector if available to evaluate peak purity. The peak purity index should be greater than a set threshold (e.g., >0.990) to confirm the main peak is spectrally homogeneous.[12]
-
Data Presentation & Acceptance Criteria
| Condition | Observations | Peak Purity Index | Resolution from Nearest Peak |
| Blank | No peak at analyte RT | N/A | N/A |
| Standard | Single peak at expected RT | > 0.990 | N/A |
| Acid Stressed | Analyte peak present, degradation peaks observed | > 0.990 | > 2.0 |
| Base Stressed | Analyte peak present, degradation peaks observed | > 0.990 | > 2.0 |
| Oxidative Stressed | Analyte peak present, degradation peaks observed | > 0.990 | > 2.0 |
| Thermal Stressed | Analyte peak present, degradation peaks observed | > 0.990 | > 2.0 |
| Photolytic Stressed | Analyte peak present, degradation peaks observed | > 0.990 | > 2.0 |
Trustworthiness: The method is considered specific if the this compound peak is well-resolved from all degradation peaks and any peaks from the blank or placebo, with a resolution (Rs) of ≥ 2.0.[12]
Caption: Resolution demonstrates method specificity.
Linearity and Range
Expertise & Experience: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[13] This is fundamental for quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[13] A common mistake is to force a linear regression through a non-linear response, especially at the extremes of the concentration range.
Experimental Protocol for Linearity
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound reference standard.
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five concentration levels. For an assay, the range typically spans 80% to 120% of the target test concentration.[2] For impurity quantification, the range might span from the reporting limit to 120% of the impurity specification.
-
Analysis: Inject each concentration level in triplicate.
-
Data Evaluation: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).
Data Presentation & Acceptance Criteria
| Level | Concentration (µg/mL) | Peak Area (Replicate 1) | Peak Area (Replicate 2) | Peak Area (Replicate 3) | Average Peak Area |
| 1 | 80 | 798500 | 801000 | 799500 | 799667 |
| 2 | 90 | 901000 | 899500 | 900500 | 900333 |
| 3 | 100 | 1005000 | 1002000 | 1003500 | 1003500 |
| 4 | 110 | 1103000 | 1105500 | 1104000 | 1104167 |
| 5 | 120 | 1208000 | 1206500 | 1209500 | 1208000 |
-
Acceptance Criteria:
-
Coefficient of Determination (r²): ≥ 0.995[14]
-
Y-intercept: Should be insignificant compared to the response at 100% concentration.
-
Visual Inspection: The data points should be randomly scattered around the regression line.
-
Accuracy: Closeness to the Truth
Expertise & Experience: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[10][15] It is typically determined through recovery studies. The key is to spike the analyte into a realistic sample matrix (a placebo, if available) to ensure that the sample preparation and matrix components do not interfere with the quantification.
Experimental Protocol for Accuracy
-
Prepare Samples: Prepare a placebo or blank matrix.
-
Spike Samples: Accurately spike the placebo with known amounts of this compound standard to achieve at least three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate. This results in a total of nine determinations.[2]
-
Analysis: Analyze the nine spiked samples using the HPLC method.
-
Calculate Recovery: Determine the concentration of each sample using the linearity curve and calculate the percent recovery using the formula:
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Data Presentation & Acceptance Criteria
| Spiked Level (%) | Replicate | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80 | 1 | 80.0 | 79.2 | 99.0 |
| 80 | 2 | 80.0 | 80.8 | 101.0 |
| 80 | 3 | 80.0 | 79.6 | 99.5 |
| 100 | 1 | 100.0 | 100.5 | 100.5 |
| 100 | 2 | 100.0 | 99.1 | 99.1 |
| 100 | 3 | 100.0 | 101.2 | 101.2 |
| 120 | 1 | 120.0 | 118.8 | 99.0 |
| 120 | 2 | 120.0 | 121.8 | 101.5 |
| 120 | 3 | 120.0 | 120.6 | 100.5 |
| Average Recovery | 100.2% | |||
| %RSD of Recovery | 1.0% |
-
Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 98.0% to 102.0%, for an assay of a drug substance.[16]
Precision: Consistency and Agreement
Expertise & Experience: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Measures precision over a short interval under the same conditions.[17]
-
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[2]
Experimental Protocol for Precision
-
Repeatability:
-
Prepare six individual samples of this compound at 100% of the target concentration from the same homogeneous batch.
-
Analyze all six samples and calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).
-
-
Intermediate Precision:
-
A second analyst, on a different day and using a different HPLC system (if available), should repeat the repeatability experiment (n=6 samples).
-
Combine the results from both sets of experiments (total n=12) and calculate the overall mean, standard deviation, and %RSD.
-
Data Presentation & Acceptance Criteria
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 | Overall (n=12) |
| Mean Assay (%) | 100.3 | 99.8 | 100.1 |
| Std. Deviation | 0.45 | 0.52 | 0.49 |
| %RSD | 0.45% | 0.52% | 0.49% |
-
Acceptance Criteria: The %RSD for repeatability and intermediate precision should not be more than 2.0%.[1][16]
Limit of Detection (LOD) & Limit of Quantification (LOQ)
Expertise & Experience: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18][19] These parameters are crucial for impurity analysis or trace-level quantification.
There are several methods to determine LOD and LOQ. The two most common are:
-
Based on Signal-to-Noise Ratio (S/N): Requires injecting solutions with decreasing concentrations. LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1.[18]
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is a more statistical approach.[20][21]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
-
Experimental Protocol (S/N Method)
-
Prepare Low-Concentration Solutions: Prepare a series of dilute solutions of this compound.
-
Analysis: Inject these solutions and determine the concentration at which the signal-to-noise ratio is approximately 3 (for LOD) and 10 (for LOQ). The instrument's software can often calculate this automatically.
-
Verification: To verify the LOQ, prepare a sample at the determined LOQ concentration and inject it multiple times (e.g., n=6). The precision (%RSD) should be within an acceptable limit (e.g., ≤ 10%).
Caption: Relationship between Signal, Noise, LOD, and LOQ.
Robustness
Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[22][23] This provides an indication of its reliability during normal usage. Robustness testing is typically performed during method development but is a key part of validation.[4][24] It helps identify which parameters need to be tightly controlled.
Experimental Protocol for Robustness
-
Identify Critical Parameters: Select HPLC parameters that could potentially vary during routine use.
-
Vary Parameters: Prepare a standard solution and analyze it under the normal method conditions and then under systematically varied conditions. Only change one parameter at a time.
-
Flow Rate: ±10% (e.g., 0.9 mL/min and 1.1 mL/min)
-
Column Temperature: ±5°C (e.g., 25°C and 35°C)
-
Mobile Phase Organic Content: ±2% absolute (e.g., 58% and 62% Acetonitrile)
-
Mobile Phase pH: ±0.2 units (if a buffer is used)
-
-
Evaluate Impact: Assess the effect of these changes on system suitability parameters like retention time, peak area, and resolution.
Data Presentation & Acceptance Criteria
| Parameter Varied | Condition | Retention Time (min) | Peak Area | Resolution (from nearest peak) |
| Nominal | 1.0 mL/min, 30°C, 60% ACN | 5.42 | 1003500 | 4.5 |
| Flow Rate | 0.9 mL/min | 6.01 | 1114800 | 4.6 |
| 1.1 mL/min | 4.93 | 912300 | 4.4 | |
| Temperature | 25°C | 5.65 | 1005100 | 4.7 |
| 35°C | 5.21 | 1002800 | 4.3 | |
| % Organic | 58% ACN | 5.98 | 1004500 | 5.1 |
| 62% ACN | 4.99 | 1003100 | 4.0 |
-
Acceptance Criteria: System suitability criteria (e.g., resolution > 2.0, tailing factor < 1.5) must be met under all robustness conditions. The results should not deviate significantly from the nominal conditions.
Conclusion
This guide has outlined a comprehensive and scientifically-grounded approach to validating an HPLC method for the quantification of this compound. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, a laboratory can generate a complete validation package. This not only ensures compliance with global regulatory standards but, more importantly, provides profound confidence in the quality and reliability of the analytical data generated.[1][25] A validated method is a robust tool, indispensable for sound scientific research and the development of safe and effective pharmaceutical products.
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A Comparative Guide to the Polymerization of 2,6-Dibromohydroquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Poly(2,6-dibromohydroquinone)
This compound is a halogenated aromatic compound that serves as a monomer for the synthesis of novel polymers with potential applications in diverse fields, including materials science and biomedicine.[1][2] The resulting poly(this compound)s are structurally related to poly(p-phenylene oxide)s (PPOs), a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance.[3] The bromine substituents on the polymer backbone offer unique functionalities, including increased flame retardancy and sites for further chemical modification, making them attractive targets for advanced material development.
This guide will explore and compare two primary strategies for the polymerization of this compound: Oxidative Coupling Polymerization and Enzymatic Polymerization . Each method will be evaluated based on its reaction mechanism, experimental protocol, and the characteristics of the resulting polymer.
Section 1: Oxidative Coupling Polymerization
Oxidative coupling is a well-established and versatile method for the synthesis of PPOs and their derivatives.[4][5][6][7] The reaction typically involves the use of a copper-amine catalyst system and an oxidant, most commonly oxygen, to facilitate the formation of ether linkages between monomer units.
Mechanistic Overview
The polymerization proceeds via a free-radical mechanism. The copper-amine catalyst facilitates the oxidation of the hydroquinone's hydroxyl groups, generating phenoxy radicals. These radicals then couple to form dimers, trimers, and ultimately, high molecular weight polymers. The regioselectivity of the coupling is influenced by the steric hindrance imposed by the bromine atoms at the 2 and 6 positions, which directs the formation of linear 1,4-phenylene ether chains.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative example of an oxidative coupling polymerization of this compound.
Materials:
-
This compound (monomer)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand)
-
Toluene (solvent)
-
Methanol (precipitating agent)
-
Oxygen (oxidant)
Procedure:
-
Catalyst Complex Formation: In a reaction flask equipped with a magnetic stirrer and an oxygen inlet, dissolve CuBr and TMEDA in toluene. Stir the solution under a gentle stream of oxygen until the catalyst complex forms, indicated by a color change.
-
Monomer Addition: Dissolve this compound in toluene and add it to the catalyst solution.
-
Polymerization: Continue to bubble oxygen through the reaction mixture at a controlled temperature (typically 50-70°C). Monitor the reaction progress by observing the increase in viscosity.
-
Polymer Precipitation and Purification: After several hours, terminate the reaction by pouring the viscous solution into a large volume of methanol. The polymer will precipitate as a solid.
-
Isolation and Drying: Collect the polymer by filtration, wash it thoroughly with methanol to remove residual catalyst and unreacted monomer, and dry it under vacuum at an elevated temperature.
Workflow Diagram
Caption: Workflow for Oxidative Coupling Polymerization.
Key Experimental Considerations and Causality
-
Catalyst System: The choice of the copper source and the amine ligand is critical. TMEDA is a common choice as it forms a soluble and highly active catalyst complex with CuBr. The ligand's role is to solubilize the copper salt in the organic solvent and to modulate the redox potential of the copper ion, thereby influencing the rate of polymerization and the molecular weight of the resulting polymer.
-
Solvent: Toluene is a suitable solvent as it dissolves both the monomer and the growing polymer chains to a certain extent, allowing for a homogeneous reaction environment.
-
Oxygen Flow Rate: The rate of oxygen introduction must be carefully controlled. A high flow rate can lead to over-oxidation and the formation of undesirable side products, such as diphenoquinones, which can act as chain terminators and limit the achievable molecular weight.[6]
-
Reaction Temperature: The temperature affects the rate of polymerization and the solubility of the polymer. Higher temperatures generally lead to faster reaction rates but may also increase the likelihood of side reactions.
Section 2: Enzymatic Polymerization
Enzymatic polymerization offers a greener and more selective alternative to traditional chemical methods.[8][9] This approach utilizes enzymes, such as laccases or peroxidases, to catalyze the polymerization of phenolic compounds under mild reaction conditions.
Mechanistic Overview
Enzymatic polymerization also proceeds through a radical mechanism. The enzyme, in the presence of an oxidizing agent (e.g., hydrogen peroxide for peroxidases or molecular oxygen for laccases), abstracts a hydrogen atom from the hydroxyl group of the hydroquinone monomer to generate a phenoxy radical.[9] These radicals then couple to form the polymer. The high specificity of the enzyme can lead to greater control over the polymer's structure and a reduction in the formation of byproducts.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a typical enzymatic polymerization of this compound using horseradish peroxidase (HRP).
Materials:
-
This compound (monomer)
-
Horseradish Peroxidase (HRP) (enzyme)
-
Hydrogen Peroxide (H₂O₂) (oxidizing agent)
-
Phosphate Buffer (pH 7.0) (reaction medium)
-
Methanol (precipitating agent)
Procedure:
-
Monomer Solution: Dissolve this compound in the phosphate buffer. Gentle heating may be required to aid dissolution.
-
Enzyme Addition: Add the HRP enzyme to the monomer solution and stir to ensure homogeneity.
-
Initiation: Initiate the polymerization by the dropwise addition of a dilute solution of hydrogen peroxide.
-
Polymerization: Allow the reaction to proceed at room temperature for a specified period (e.g., 24 hours). The formation of a precipitate indicates polymer formation.
-
Polymer Isolation and Purification: Collect the precipitated polymer by centrifugation or filtration.
-
Washing and Drying: Wash the polymer repeatedly with distilled water and then with methanol to remove the enzyme and any unreacted monomer. Dry the purified polymer under vacuum.
Workflow Diagram
Caption: Workflow for Enzymatic Polymerization.
Key Experimental Considerations and Causality
-
Enzyme Activity and Stability: The activity of the enzyme is paramount to the success of the polymerization. It is crucial to maintain the optimal pH and temperature for the specific enzyme being used. HRP, for instance, functions well at a neutral pH.
-
Oxidizing Agent Concentration: The concentration of hydrogen peroxide must be carefully controlled. An excess of H₂O₂ can lead to the inactivation of the peroxidase enzyme.[9] A slow, continuous addition is often preferred to maintain a low, steady concentration.
-
Reaction Medium: The use of an aqueous buffer system is a key advantage of this method, as it avoids the use of volatile and often toxic organic solvents.
-
Monomer Solubility: The solubility of the hydrophobic monomer in the aqueous medium can be a limiting factor. The use of co-solvents or surfactants may be necessary to enhance solubility and achieve higher molecular weight polymers.
Section 3: Comparative Analysis and Data
To provide a clear comparison, the following table summarizes the key characteristics and typical outcomes of the two polymerization methods.
| Feature | Oxidative Coupling Polymerization | Enzymatic Polymerization |
| Catalyst | Copper-amine complex (e.g., CuBr/TMEDA) | Enzyme (e.g., Horseradish Peroxidase) |
| Oxidant | Oxygen (O₂) | Hydrogen Peroxide (H₂O₂) or O₂ |
| Solvent | Organic (e.g., Toluene, Chlorobenzene)[3] | Aqueous Buffer |
| Reaction Temperature | Elevated (e.g., 50-70°C) | Mild (e.g., Room Temperature) |
| Byproducts | Potential for diphenoquinones | Primarily water |
| Polymer Yield | Typically high (e.g., >85%)[4] | Variable, can be high |
| Molecular Weight (Mn) | Can achieve high Mn (e.g., 10⁴ - 10⁵ g/mol ) | Generally lower Mn compared to oxidative coupling |
| Polydispersity Index (PDI) | Moderate (e.g., 1.5 - 2.5) | Can be broader due to diffusion limitations |
| Environmental Impact | Use of organic solvents and metal catalysts | "Greener" due to aqueous medium and biodegradable catalyst |
Note: The specific molecular weights and yields are highly dependent on the precise reaction conditions and require empirical optimization.
Conclusion and Recommendations
The choice between oxidative coupling and enzymatic polymerization for the synthesis of poly(this compound) depends on the specific requirements of the application and the available resources.
-
Oxidative Coupling Polymerization is a robust and well-understood method that is capable of producing high molecular weight polymers with good yields. It is the preferred method when the primary goal is to obtain a material with superior mechanical properties and thermal stability. However, the use of organic solvents and a metal-based catalyst raises environmental and potential product contamination concerns.
-
Enzymatic Polymerization represents a more sustainable and environmentally friendly approach. The mild reaction conditions and the use of an aqueous medium are significant advantages. This method is particularly attractive for biomedical applications where biocompatibility and the absence of metallic residues are critical. While achieving very high molecular weights can be more challenging, ongoing research in enzyme engineering and process optimization continues to improve the performance of this technique.
For researchers in drug development and biomedical materials, the enzymatic route, despite its current limitations in achieving ultra-high molecular weights, offers a compelling pathway to producing cleaner, more biocompatible polymers. For applications in high-performance engineering plastics, oxidative coupling remains the more established and predictable method.
References
- Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)
- A New Method for Synthesis of Poly(2,6-dimethyl-1,4-phenylene oxide) and Poly(2,6-diphenyl-1,4-phenyl oxide).
- Preparation and characterization of poly[oxy(2,6‐dimethyl‐1,4‐phenylene)] with functional end groups.
- Poly(2,6-Dimethyl-1,4-Phenylene Oxide)
- Synthesis of poly (2,6-dimethyl-1,4-phenylene oxide) by double-step polymerization in supercritical carbon dioxide. Tokyo University of Science.
- This compound | C6H4Br2O2 | CID 76852. PubChem.
- 2,5-Dibromohydroquinone | C6H4Br2O2 | CID 280945. PubChem.
- Synthesis, Structural Characterization, Enzymatic and Oxidative Polymeriz
- This compound | 3333-25-3 | FD67219. Biosynth.
- CAS 14753-51-6: 2,5-DIBROMOHYDROQUINONE. CymitQuimica.
- 2,6-Dibromoanthraquinone | CAS Number 633-70-5. Ossila.
- Enzyme Initiated Radical Polymeriz
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- 8. Synthesis, Structural Characterization, Enzymatic and Oxidative Polymerization of 2,6-Diaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Spectroscopic Analysis of 2,6-Dibromohydroquinone
This guide provides an in-depth spectroscopic characterization of 2,6-dibromohydroquinone, a vital intermediate in pharmaceutical and chemical synthesis.[1] We will explore its unique spectral signature using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing its spectral data with that of its parent compound, hydroquinone, and its constitutional isomer, 2,5-dibromohydroquinone, this guide offers researchers a definitive framework for unequivocal identification and quality control.
The Imperative for Spectroscopic Verification
In drug development and materials science, the precise molecular structure of a compound dictates its function, efficacy, and safety. This compound (C₆H₄Br₂O₂), a substituted phenol, possesses a unique substitution pattern that must be distinguished from other isomers, such as 2,5-dibromohydroquinone, which can arise during synthesis.[2][3] Spectroscopic methods provide a non-destructive and highly accurate means of confirming molecular identity by probing the molecule's nuclear, vibrational, and electronic properties. This multi-technique approach—leveraging NMR, IR, and MS—creates a self-validating system for structural elucidation, ensuring the integrity of research and development pipelines.
Experimental Workflow & Protocols
The successful characterization of this compound relies on a systematic workflow that ensures data of the highest quality and reproducibility.
Caption: General workflow for spectroscopic analysis.
NMR Spectroscopy Protocol
-
Objective: To determine the carbon-hydrogen framework and connectivity.
-
Methodology:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for hydroquinones as it readily dissolves the compound and allows for the observation of exchangeable hydroxyl protons.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
-
Causality: The choice of a high-field spectrometer enhances signal dispersion and resolution, which is critical for resolving subtle differences in the chemical environments of the aromatic protons and carbons.
IR Spectroscopy Protocol
-
Objective: To identify characteristic functional groups.
-
Methodology:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000–400 cm⁻¹.
-
-
Causality: ATR is a rapid and convenient technique for solid samples, eliminating the need for preparing KBr pellets. It provides high-quality spectra of the key functional groups.
Mass Spectrometry Protocol
-
Objective: To determine the molecular weight and elemental composition, and to study fragmentation patterns.
-
Methodology:
-
Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is used for LC-MS.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
-
Causality: The choice of ionization method is crucial. EI provides characteristic fragmentation patterns useful for structural elucidation, while ESI is a softer technique that often preserves the molecular ion, making it ideal for accurate mass determination.
Data Analysis and Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between isomers. The symmetry and electronic environment of the aromatic ring are directly reflected in the chemical shifts and coupling patterns.
Table 1: Comparative ¹H and ¹³C NMR Data (in DMSO-d₆)
| Compound | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Hydroquinone | 8.65 (s, 2H, OH), 6.57 (s, 4H, Ar-H)[4] | 149.9 (C-O), 116.1 (C-H)[5][6] |
| This compound | ~9.5 (s, 2H, OH), ~7.1 (s, 2H, Ar-H) | ~146 (C-O), ~118 (C-H), ~109 (C-Br) |
| 2,5-Dibromohydroquinone | ~9.2 (s, 2H, OH), 7.14 (s, 2H, Ar-H)[7] | ~147 (C-O), ~119 (C-H), ~107 (C-Br)[3] |
(Note: Exact shifts for this compound are predicted based on substituent effects and may vary slightly with experimental conditions.)
-
Analysis of this compound:
-
¹H NMR: Due to the molecule's C₂ᵥ symmetry, the two aromatic protons (H-3 and H-5) are chemically equivalent and appear as a single sharp singlet. Similarly, the two hydroxyl protons appear as another singlet. The downfield shift of the aromatic protons compared to hydroquinone is less than expected because the electron-withdrawing effect of the bromine atoms is partially offset by their ortho/para directing nature.
-
¹³C NMR: The spectrum is expected to show three distinct signals for the aromatic carbons: one for the two carbons bearing hydroxyl groups (C-1, C-4), one for the two carbons bearing bromine atoms (C-2, C-6), and one for the two carbons bearing hydrogen atoms (C-3, C-5). This simple three-line pattern is a hallmark of its high symmetry.
-
-
Comparison with Alternatives:
-
Hydroquinone: The parent compound exhibits extreme simplicity due to its high D₂ₕ symmetry, showing only one signal for all four aromatic protons and two signals for the carbons.[8]
-
2,5-Dibromohydroquinone: This isomer also has C₂ₕ symmetry and thus shows a single peak for its two equivalent aromatic protons and a single peak for its two hydroxyl protons in the ¹H NMR spectrum.[7] However, the chemical shifts of both its protons and carbons will differ slightly from the 2,6-isomer due to the different electronic environment. ¹³C NMR is particularly decisive: the 2,5-isomer will also show three aromatic carbon signals, but their chemical shifts, especially for the C-Br and C-H carbons, will be distinct from those of the 2,6-isomer.[3]
-
Caption: Predicted NMR assignments for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. For hydroquinones, the key vibrations are the O-H and C-O stretching modes.
Table 2: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Hydroquinone[4] | This compound | 2,5-Dibromohydroquinone[3] | Rationale & Interpretation |
|---|---|---|---|---|
| O-H Stretch (broad) | 3199 | ~3200-3500 | ~3200-3500 | Characteristic of hydrogen-bonded hydroxyl groups in phenols.[9][10] The broadness is a direct result of intermolecular hydrogen bonding. |
| Aromatic C=C Stretch | 1529, 1590 | ~1450-1600 | ~1450-1600 | Medium to strong peaks confirming the presence of the benzene ring.[11] |
| C-O Stretch | 1189 | ~1200-1250 | ~1200-1250 | Strong peak, typical for phenols. Its position is higher than in aliphatic alcohols.[12] |
| C-Br Stretch | N/A | ~500-650 | ~500-650 | Found in the lower frequency "fingerprint" region, confirming the presence of bromine. |
-
Analysis of this compound: The IR spectrum is dominated by a very broad O-H stretching band centered around 3300 cm⁻¹, indicative of strong intermolecular hydrogen bonding.[13] The presence of the aromatic ring is confirmed by C=C stretching absorptions between 1450-1600 cm⁻¹. A strong C-O stretch will be visible around 1220 cm⁻¹. The C-Br stretching vibration, while definitive, appears in the low-wavenumber region and can sometimes be difficult to assign without ambiguity.
-
Comparison with Alternatives: Both hydroquinone and its dibrominated isomers will show the characteristic broad O-H and aromatic C=C stretches. The primary difference lies in the fingerprint region (below 1500 cm⁻¹), where the patterns of C-H bending and the presence of the C-Br stretch in the brominated analogues distinguish them. While IR can confirm the presence of the key functional groups, it is less effective than NMR at differentiating between the 2,5- and 2,6-isomers on its own.
Mass Spectrometry (MS)
MS provides the molecular weight and, through fragmentation analysis, further structural confirmation. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), creates a highly characteristic isotopic pattern.
Table 3: Key Mass Spectrometry Data (m/z)
| Ion/Fragment | Hydroquinone | This compound | 2,5-Dibromohydroquinone | Interpretation |
|---|---|---|---|---|
| [M]⁺ | 110 | 266, 268, 270 | 266, 268, 270 | Molecular ion peak. The A, A+2, A+4 pattern in a ~1:2:1 ratio is definitive for a dibrominated compound.[2] |
| [M-Br]⁺ | N/A | 187, 189 | 187, 189 | Loss of a single bromine radical. A ~1:1 isotopic pattern will remain. |
| [M-HBr]⁺ | N/A | 186, 188 | 186, 188 | Loss of hydrogen bromide. |
| [M-CO]⁺ | 82 | 238, 240, 242 | 238, 240, 242 | A common fragmentation pathway for phenols is the loss of carbon monoxide.[14] |
-
Analysis of this compound:
-
The molecular ion region is the most informative part of the spectrum. An intense cluster of peaks will be observed at m/z 266, 268, and 270, corresponding to the molecules containing (⁷⁹Br, ⁷⁹Br), (⁷⁹Br, ⁸¹Br), and (⁸¹Br, ⁸¹Br), respectively. The relative intensity of these peaks (~1:2:1) is an unmistakable signature of a dibrominated compound.[2]
-
Common fragmentation pathways for halogenated phenols include the loss of a halogen radical (Br•) or a hydrogen halide molecule (HBr). This would lead to fragment ions around m/z 187/189 and 186/188.
-
Caption: Key fragmentation pathways for this compound.
-
Comparison with Alternatives: While both 2,6- and 2,5-dibromohydroquinone will have the same molecular weight and the same characteristic 1:2:1 isotopic pattern for the molecular ion, their fragmentation patterns may show subtle differences in the relative intensities of the fragment ions. However, MS is generally less powerful for distinguishing these specific constitutional isomers compared to NMR. Its primary role here is to confirm the molecular formula (C₆H₄Br₂O₂) and the presence of two bromine atoms.
Conclusion
The comprehensive spectroscopic analysis of this compound demonstrates the power of a multi-technique approach for unambiguous structural verification.
-
NMR Spectroscopy stands as the definitive technique for distinguishing between the 2,6- and 2,5-isomers, based on the unique chemical shifts arising from their distinct symmetries and electronic environments.
-
IR Spectroscopy rapidly confirms the presence of essential functional groups—the phenolic O-H and the C-Br bonds—validating the general structure of a brominated hydroquinone.
-
Mass Spectrometry provides unequivocal proof of the molecular formula and the presence of two bromine atoms through its characteristic isotopic pattern.
By integrating the data from these three orthogonal techniques, researchers can establish a robust and self-validating protocol for the identification and quality assessment of this compound, ensuring the integrity and success of their scientific endeavors.
References
-
Title: infrared spectrum of phenol C6H6O C6H5OH Source: Doc Brown's Advanced Organic Chemistry Revision Notes URL: [Link]
-
Title: Competing Fragmentations in the Mass Spectra of Halogenated Phenols Source: RSC Publishing URL: [Link]
-
Title: 17.11: Spectroscopy of Alcohols and Phenols Source: Chemistry LibreTexts URL: [Link]
-
Title: INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS Source: AdiChemistry URL: [Link]
-
Title: Competing fragmentations in the mass spectra of halogenated phenols Source: Journal of the Chemical Society D: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: IR Spectrum: Alcohols and Phenols Source: Química Organica.org URL: [Link]
-
Title: Infrared spectra of the O– H stretching mode of phenol in carbon... Source: ResearchGate URL: [Link]
-
Title: 2-Bromohydroquinone: structures, vibrational assignments and RHF, B- and B3-based density functional calculations Source: PubMed URL: [Link]
-
Title: this compound Source: PubChem URL: [Link]
-
Title: 1 H-NMR experimental chemical shifts for hydroquinone skeleton Source: ResearchGate URL: [Link]
-
Title: NMR assignment in regioisomeric hydroquinones Source: ResearchGate URL: [Link]
-
Title: 13C NMR Spectrum (1D, 15.08 MHz, DMSO-d6, experimental) (HMDB0002434) Source: Human Metabolome Database URL: [Link]
-
Title: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002434) Source: Human Metabolome Database URL: [Link]
-
Title: On the 1H NMR Spectra of 2-Substituted Benzoquinones Source: AUREMN URL: [Link]
-
Title: 2,5-Dibromohydroquinone Source: PubChem URL: [Link]
-
Title: Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis Source: The Royal Society of Chemistry URL: [Link]
-
Title: Hydroquinone at BMRB Source: BMRB URL: [Link]
-
Title: mass spectrum of phenol C6H6O C6H5OH fragmentation pattern Source: Doc Brown's Advanced Organic Chemistry Revision Notes URL: [Link]
-
Title: Hydroquinone Source: NIST WebBook URL: [Link]
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A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of Synthesized 2,6-Dibromohydroquinone
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and application of halogenated organic compounds.
Introduction: The Criticality of Purity in 2,6-Dibromohydroquinone
This compound is a vital chemical intermediate utilized in diverse research areas, including the synthesis of novel polymers, bioactive molecules, and advanced materials.[1] Its reactivity is largely dictated by the two hydroxyl groups and the bromine substituents on the aromatic ring. The presence of even minor impurities can have profound consequences, leading to unpredictable reaction kinetics, the formation of unwanted byproducts, or altered biological activity in downstream applications.
The synthesis of this compound typically involves the electrophilic bromination of hydroquinone. This process, while effective, can generate a spectrum of structurally related impurities that are often challenging to separate. Common contaminants include unreacted starting material (hydroquinone), regioisomers (e.g., 2,5-dibromohydroquinone), and products of incomplete or excessive bromination (monobromohydroquinone, tribromohydroquinone).[][3] Furthermore, oxidation of the hydroquinone moiety can lead to the formation of the corresponding 2,6-dibromo-p-benzoquinone.
This guide provides a multi-faceted analytical strategy for rigorously assessing the purity of synthesized this compound. We will move beyond simple percentage reporting to build a self-validating analytical workflow that provides a high degree of confidence in the material's identity, strength, and quality. We will compare the utility of chromatographic and spectroscopic methods, providing the causal logic behind our choice of techniques and detailed protocols for their execution.
The Analytical Triad: Orthogonal Methods for Confident Purity Determination
A robust purity assessment should never rely on a single analytical technique. We advocate for an orthogonal approach, where different methods based on distinct chemical and physical principles are employed to build a comprehensive purity profile. Our recommended workflow integrates High-Performance Liquid Chromatography (HPLC) for quantitative analysis with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for definitive structural confirmation.
Caption: A comprehensive workflow for the purity assessment of this compound.
Comparative Analysis of Key Analytical Techniques
The choice of an analytical method is a critical decision driven by the type of information required. While HPLC is the workhorse for quantitative purity, it provides limited structural information. Conversely, NMR and MS are unparalleled for structural elucidation but can be less accurate for quantifying trace impurities without specific standards.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) |
| Principle | Differential partitioning between mobile and stationary phases.[4] | Nuclear spin transitions in a magnetic field. | Mass-to-charge ratio of ionized molecules. | Vibrational transitions of molecular bonds.[5] |
| Information Provided | Quantitative purity (area %), retention time, detection of impurities. | Definitive molecular structure, identification of impurities, positional isomerism. | Molecular weight, isotopic distribution (confirms bromine count), fragmentation pattern. | Presence of key functional groups (e.g., -OH, C-Br, aromatic C=C). |
| Quantitation | Excellent (Primary Method). | Good (with internal standard), but mainly qualitative. | Poor to fair (highly matrix-dependent), but excellent for trace analysis.[6] | Primarily qualitative and semi-quantitative at best. |
| Key Advantage | High sensitivity, excellent for resolving closely related impurities. | Unambiguous structure confirmation. | High sensitivity and specificity for bromine-containing compounds.[7] | Fast, non-destructive, provides quick functional group confirmation. |
| Limitation | Requires reference standards for impurity identification. | Lower sensitivity compared to HPLC/MS. | Provides no information on isomerism. | Provides limited structural detail; not suitable for complex mixtures. |
Experimental Protocols: A Self-Validating System
The trustworthiness of any purity assessment lies in the rigor of the experimental protocols. The following methods are designed to be self-validating, incorporating system suitability checks and clear criteria for data acceptance.
High-Performance Liquid Chromatography (HPLC)
Causality: A reversed-phase HPLC method is chosen due to the polar nature of the hydroxyl groups on this compound. A C18 column provides excellent retention and separation of the analyte from both more polar (unreacted hydroquinone) and less polar (over-brominated or oxidized) impurities. The addition of a small amount of acid to the mobile phase suppresses the ionization of the phenolic hydroxyl groups, resulting in sharper, more symmetrical peaks. A Diode Array Detector (DAD) is superior to a simple UV detector as it provides spectral data, which can help in peak tracking and purity assessment across the peak.[8]
Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Acetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, monitor at 290 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of synthesized this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Dilute the stock solution 1:10 with the same solvent to a final concentration of 0.1 mg/mL for injection.
-
-
Analysis and Data Interpretation:
-
Inject the sample and record the chromatogram.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
Trustworthiness Check: The peak for this compound should be symmetrical (tailing factor between 0.9 and 1.2). The UV spectrum extracted from the apex of the main peak should be consistent across the entire peak, indicating spectral homogeneity.
-
NMR Spectroscopy (¹H and ¹³C)
Causality: NMR spectroscopy is the gold standard for structural elucidation. For this compound, ¹H NMR will confirm the number and environment of the aromatic protons, while ¹³C NMR will confirm the number of unique carbon atoms, consistent with the molecule's C2v symmetry. The choice of DMSO-d₆ as a solvent is strategic; it readily dissolves the compound and its hydroxyl protons are often observable as a broad singlet, which can be exchanged with D₂O for confirmation.
Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected Spectrum: A singlet for the two equivalent aromatic protons (H-3 and H-5) and a broad singlet for the two hydroxyl protons. The aromatic proton signal is expected to be downfield due to the deshielding effects of the electronegative bromine and oxygen atoms.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Spectrum: Due to symmetry, only four distinct carbon signals are expected: C1/C4 (hydroxyl-bearing), C2/C6 (bromine-bearing), C3/C5 (proton-bearing), and the carbons of any residual solvent.
-
-
Data Interpretation:
-
Compare the observed chemical shifts and integration values with established literature or predicted values.
-
The absence of signals corresponding to hydroquinone (which would show a singlet around 6.8 ppm in D2O)[9] or other isomers is a strong indicator of purity.
-
Mass Spectrometry (MS)
Causality: Mass spectrometry provides a direct measure of the molecular weight, offering powerful confirmation of the compound's identity. For halogenated compounds, MS is particularly valuable due to the unique isotopic signatures of halogens. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[7] A compound with two bromine atoms will therefore exhibit a characteristic M, M+2, and M+4 isotopic pattern with a relative intensity ratio of approximately 1:2:1, which is a definitive fingerprint for a dibrominated species.
Protocol:
-
Instrumentation: Mass spectrometer, typically coupled to a GC or LC system, or with a direct infusion probe. Electrospray Ionization (ESI) in negative mode is often effective for phenolic compounds.
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Acquisition:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range (e.g., m/z 100-400).
-
-
Data Interpretation:
-
The molecular formula of this compound is C₆H₄Br₂O₂. The monoisotopic mass is approximately 265.86 Da.[10]
-
Look for the molecular ion cluster [M-H]⁻ in negative mode.
-
Trustworthiness Check: The key is to observe the triplet signal corresponding to the isotopic pattern. For a [M]⁻ ion, expect peaks at roughly m/z 266, 268, and 270 with a ~1:2:1 intensity ratio. The presence of this pattern is irrefutable evidence of a dibrominated compound.
-
Caption: Expected mass spectrum isotopic pattern for a dibrominated compound.
Confirmatory Physical & Elemental Analysis
Melting Point
A simple yet powerful technique. A pure crystalline solid will have a sharp melting point range (typically < 1 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. The literature value for the melting point of this compound is 164 °C.[1] A sharp melting point at or very near this temperature is a strong indicator of high purity.
Elemental Analysis
Elemental analysis provides the fundamental percentage of Carbon, Hydrogen, and in this case, Bromine.[11] This technique compares the experimentally determined elemental composition against the theoretical values calculated from the molecular formula (C₆H₄Br₂O₂). A close match (typically within ±0.4%) provides definitive proof of the empirical formula and is often required for publication or regulatory submission.
Theoretical Composition for C₆H₄Br₂O₂:
-
Carbon (C): 26.89%
-
Hydrogen (H): 1.50%
-
Bromine (Br): 59.66%
-
Oxygen (O): 11.95%
Conclusion: Synthesizing the Data for a Final Purity Statement
Assessing the purity of synthesized this compound requires a multi-pronged, evidence-based approach. A high-purity sample should satisfy all of the following criteria:
-
HPLC: A single major peak with an area percent >99.0%, exhibiting spectral homogeneity.
-
NMR: ¹H and ¹³C spectra that are clean and perfectly match the expected structure of this compound, with no observable signals from starting materials or isomers.
-
MS: A mass spectrum showing the correct molecular ion with the characteristic 1:2:1 isotopic pattern for a dibrominated compound.
-
Physical/Elemental: A sharp melting point near 164 °C and elemental analysis results that align with the theoretical composition.
By integrating these orthogonal techniques, researchers and drug development professionals can move beyond a simple percentage and establish a scientifically sound, verifiable purity profile for their synthesized material, ensuring the reliability and reproducibility of their subsequent work.
References
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved from [Link]
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Groves, J. A., & Cocker, J. (1999). Determination of hydroquinone in air by high performance liquid chromatography. The Annals of Occupational Hygiene, 43(2), 131–141. Retrieved from [Link]
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Liu, F. (2014). Determination of Hydroquinone in Cosmetic Creams by High Performance Liquid Chromatography. Digital Commons@ETSU. Retrieved from [Link]
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Marzuki, F. (2016). Determination of Hydroquinone in Skin Whitening Products by High Performance Liquid Chromatography (HPLC) Equipped with Diode Array Detector (DAD). Universiti Teknologi MARA. Retrieved from [Link]
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Jedziniak, P., et al. (2014). Development and validation of a new RP-HPLC method for the simultaneous determination of hydroquinone, kojic acid, octinoxate, avobenzone, BHA and BHT in skin-whitening cream. Analytical Methods, 6(14), 5055-5063. Retrieved from [Link]
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Humston, E. M., et al. (2011). High-Sensitivity Elemental Ionization for Quantitative Detection of Halogenated Compounds. Journal of The American Society for Mass Spectrometry, 22(10), 1899-1906. (Note: This reference provides context on MS for halogenated compounds, which is analogous to the principles discussed). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76852, this compound. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,6-dibromoquinone-4-chloroimide. Retrieved from [Link]
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Wikipedia. (n.d.). Organobromine chemistry. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). Hydroquinone at BMRB (bmse000293). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002434). Retrieved from [Link]
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University of Technology. (n.d.). Element analysis. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties. Retrieved from [Link]
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Weigel, S., et al. (2004). Natural and man-made organobromine compounds in marine biota from Central Norway. Chemosphere, 55(10), 1349-1358. Retrieved from [Link]
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SpectraBase. (n.d.). 2,6-Dibromo-1,5-dihydroxy-4,8-dinitroanthraquinone - Optional[MS (GC)] - Spectrum. Retrieved from [Link] (Note: This is for a different dibrominated compound but illustrates the principle of MS data availability).
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
ChemBK. (2024). 2,5-DIBROMOHYDROQUINONE. Retrieved from [Link]
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ResearchGate. (n.d.). Fourier-transformed infrared (FTIR) spectra of hydroquinone (HQ), azelaic acid (AA), and bis(4-hydroxyphenyl)nonanedioate (BHN). Retrieved from [Link]
-
IPCP. (2023). Screening of specific brominated flame retardants (BFR) in WEEE plastic without extraction by FT-IR. Retrieved from [Link]
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Yoshino, T., et al. (2005). Isolation of brominated quinones showing chemiluminescence activity from luminous acorn worm, Ptychodera flava. Bioorganic & Medicinal Chemistry, 13(8), 2741–2747. Retrieved from [Link]
-
IARJSET. (2017). Molecular Structure, Vibrational Spectra [FT-IR and FT-Raman], Electronic Spectra [UV-Visible] and NMR Analysis on Hydroquinone. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(21), 6614. Retrieved from [Link]
-
Klick, S., et al. (2012). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection. Journal of Chromatography A, 1262, 196-204. Retrieved from [Link]
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A Comparative Guide to the Biological Efficacy of 2,6-Dibromohydroquinone and Other Antimicrobial Agents
Introduction: The Quest for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates a departure from conventional antibiotic discovery pipelines. Researchers are increasingly turning to novel chemical scaffolds, with marine natural products emerging as a particularly rich reservoir of bioactive compounds.[1] Among these, halogenated, and specifically brominated, phenols and quinones have garnered significant attention for their potent antimicrobial properties.[2][3] This guide focuses on 2,6-Dibromohydroquinone, a member of the brominated hydroquinone class, to provide a comparative perspective on its potential biological efficacy.[4][5] While direct and extensive research on the antimicrobial profile of this compound is still emerging, this document synthesizes data from structurally related compounds, outlines proposed mechanisms of action, and provides robust experimental protocols to guide researchers in evaluating its potential alongside established antimicrobial agents.
Proposed Antimicrobial Mechanism of Action: Insights from Hydroquinones and Quinones
The antimicrobial activity of hydroquinones and their oxidized counterparts, benzoquinones, is often multifactorial, primarily revolving around the induction of oxidative stress.[6] The core hypothesis is that these molecules can undergo redox cycling within the bacterial cell, a process that generates reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.[6] This cascade of events is believed to be a primary driver of their antimicrobial effect.
Key Mechanistic Steps:
-
Cellular Uptake: The molecule penetrates the bacterial cell wall and membrane.
-
Redox Cycling: Inside the cell, the hydroquinone/quinone structure facilitates the transfer of electrons, leading to the formation of ROS.
-
Macromolecular Damage: The surge in ROS overwhelms the bacterium's antioxidant defenses, causing widespread oxidative damage to critical macromolecules, including DNA, proteins (enzymes), and lipids in the cell membrane.[7]
-
Disruption of Cellular Processes: This damage disrupts essential processes like cellular respiration and DNA replication, ultimately leading to growth inhibition and cell death.[6][7]
The bromine substituents on the hydroquinone ring are thought to enhance lipophilicity, potentially improving membrane permeability, and may also modulate the compound's redox potential, thereby influencing its efficacy in generating ROS.
Caption: Proposed mechanism of antimicrobial action for this compound.
Comparative Efficacy: A Landscape of Brominated Compounds
To contextualize the potential of this compound, it is valuable to examine the efficacy of other marine-derived brominated compounds against clinically relevant pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is the gold standard for quantifying antimicrobial potency.[8][9]
The table below summarizes MIC values for several brominated metabolites against Gram-positive and Gram-negative bacteria, offering a benchmark for future studies on this compound.
| Compound | Test Organism | Gram Stain | MIC (µg/mL) | Source |
| Aeroplysinin-1 | Bacillus subtilis | Positive | 12.5 | [10] |
| Staphylococcus aureus | Positive | 25 | [10] | |
| Escherichia coli | Negative | >100 | [10] | |
| Dienone (from Verongia aerophoba) | Bacillus subtilis | Positive | 25 | [10] |
| Staphylococcus aureus | Positive | 50 | [10] | |
| Escherichia coli | Negative | >100 | [10] | |
| (+)-Aeroplysinin-1 | MRSA | Positive | <32 | [11] |
| Vancomycin (Control) | Staphylococcus aureus | Positive | 0.5 - 2.0 | Reference Antibiotic |
| Ciprofloxacin (Control) | Escherichia coli | Negative | 0.015 - 1.0 | Reference Antibiotic |
Note: Data for this compound is not available in the cited literature and is presented here as a compound for future investigation. MRSA: Methicillin-resistant Staphylococcus aureus.
This data highlights a common trend among many natural brominated compounds: a more pronounced activity against Gram-positive bacteria compared to Gram-negative bacteria.[10] The outer membrane of Gram-negative bacteria often presents a formidable barrier to compound entry, which may explain this differential sensitivity.
Experimental Protocols for Efficacy Determination
Accurate and reproducible evaluation of antimicrobial efficacy is paramount. The following protocols, based on established standards from the Clinical and Laboratory Standards Institute (CLSI), provide a framework for testing novel compounds like this compound.[12]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered a gold standard for its quantitative results and reproducibility.[12][13] It determines the minimum concentration of an agent required to inhibit microbial growth in a liquid medium.
Materials:
-
96-well microtiter plates (sterile)
-
Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial culture grown to logarithmic phase
-
0.5 McFarland turbidity standard
-
Sterile diluents, micropipettes, and tips
-
Incubator (35-37°C)
-
Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)
-
Plate reader or spectrophotometer (optional)
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
Create a serial two-fold dilution series of the test compound in MHB directly in the 96-well plate. For example, starting from 128 µg/mL down to 0.25 µg/mL.
-
Include a positive control well (broth with inoculum, no compound) and a negative/sterility control well (broth only).[14]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[15]
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions and to the positive control well. The final volume in each well should be uniform (e.g., 100 or 200 µL).[16]
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-24 hours under ambient atmospheric conditions.[15]
-
-
Determination of MIC:
Caption: Standard workflow for the Broth Microdilution MIC assay.
Protocol 2: Agar Disk Diffusion Method
This qualitative or semi-quantitative method is widely used for routine susceptibility testing.[12] It relies on the diffusion of the antimicrobial agent from a paper disk into the agar, resulting in a zone of growth inhibition.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Test compound solution of a known concentration
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile swabs
-
Incubator (35-37°C)
Step-by-Step Methodology:
-
Preparation of Agar Plates:
-
Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.
-
Create a microbial lawn by streaking the swab evenly across the entire surface of the MHA plate in three different directions.[13]
-
-
Application of Compound:
-
Aseptically apply a sterile paper disk impregnated with a known amount of the test compound onto the surface of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (the area with no bacterial growth) around the disk in millimeters.
-
The size of the zone is proportional to the susceptibility of the organism to the compound.
-
Considerations for Drug Development: Cytotoxicity
A critical aspect of developing any new antimicrobial agent is ensuring it selectively targets microbial cells with minimal toxicity to host cells. Therefore, alongside efficacy testing, in vitro cytotoxicity assays are essential. Studies on related compounds like 2,6-dichloro-1,4-benzoquinone have shown that this class of molecules can induce cytotoxicity in eukaryotic cells, often through ROS-mediated pathways similar to their antimicrobial action.[17] Evaluating compounds like this compound in human cell lines (e.g., HeLa, HEK293) is a necessary step to determine the therapeutic window and assess its potential for safe clinical application.
Conclusion and Future Directions
This compound belongs to a class of brominated marine-derived compounds with demonstrated antimicrobial potential.[1] Based on the activity of structurally related hydroquinones and bromophenols, it is hypothesized to act by inducing oxidative stress within bacterial cells.[6][7] While the existing data on analogous compounds is promising, particularly against Gram-positive pathogens, a comprehensive evaluation of this compound is required.
Future research must focus on systematically determining its MIC against a broad panel of clinically relevant bacteria, including multidrug-resistant strains. These efficacy studies must be paired with rigorous cytotoxicity testing to establish a selectivity index. The protocols detailed in this guide provide a validated roadmap for researchers to undertake this crucial work, paving the way for the potential development of a new class of antimicrobial agents.
References
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- Brambilla, G., et al. (1988). Cytotoxic, DNA-damaging and mutagenic properties of 2,6-dimethoxy-1,4-benzoquinone, formed by dimethophrine-nitrite interaction. Journal of Pharmacology and Experimental Therapeutics, 244(3), 1011-1015.
- Nithya, R., et al. (2018). Biological activity and molecular docking of 2'-bromo-4-methoxy-3-nitro benzil, 2,2'.
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- Ramalingam, S., et al. (2020). GC–MS Analysis of Bio-active Molecules Derived from Paracoccus pantotrophus FMR19 and the Antimicrobial Activity Against Bacterial Pathogens and MDROs. Applied Biochemistry and Biotechnology, 190(4), 1272-1285.
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A Comparative Guide to the Thermal Stability of 2,6-Dibromohydroquinone Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Thermal Stability in Advanced Polymer Applications
The performance and reliability of polymeric materials in demanding applications, such as medical devices, aerospace components, and electronics, are intrinsically linked to their thermal stability. The ability of a polymer to withstand elevated temperatures without significant degradation of its physical and chemical properties is a critical design parameter. Halogenation, particularly bromination, of aromatic polymer backbones is a well-established strategy to enhance thermal stability and impart flame-retardant properties. This guide focuses on the thermal characteristics of polymers incorporating 2,6-dibromohydroquinone, a monomer that introduces both bromine atoms and a hydroquinone moiety into the polymer chain, and compares them with relevant high-performance polymers.
The Influence of Bromine on the Thermal Degradation of Aromatic Polymers
The introduction of bromine atoms into a polymer's structure, such as in polymers derived from this compound, has a multifaceted effect on its thermal stability. The carbon-bromine (C-Br) bond is typically weaker than carbon-hydrogen (C-H) or carbon-carbon (C-C) bonds, which can lead to an earlier onset of degradation. However, the degradation mechanism of brominated aromatic polymers is complex. The released bromine radicals can act as flame retardants in the gas phase by interrupting the radical chain reactions of combustion. In the condensed phase, the presence of bromine can promote char formation, which acts as a thermal barrier, slowing further degradation.
A study on brominated poly(2,6-dimethyl-1,4-phenylene oxide) (BrPPO) revealed a two-step degradation process. The initial degradation, occurring around 312°C, was attributed to the decomposition of the brominated parts of the polymer, followed by the degradation of the main PPO backbone at a higher temperature of 438°C[1]. This behavior highlights that while the C-Br bond may be the initial point of degradation, the overall thermal stability of the polymer can remain high.
Comparative Thermal Stability Analysis
Direct experimental data for the homopolymer of this compound is not extensively available in peer-reviewed literature. However, by examining structurally related polymers and patented materials, we can construct a comparative assessment of its expected thermal performance.
| Polymer | Key Structural Features | Onset of Degradation (Td, 5% weight loss) | Glass Transition Temp. (Tg) | Melting Temp. (Tm) |
| Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) | Aromatic ether backbone | ~438°C[1] | ~215°C[2] | Amorphous |
| Brominated PPO (BrPPO) | PPO with benzylic bromine | ~312°C (brominated parts)[1] | Not Reported | Amorphous |
| Copolyester from Ethoxylated Dibromohydroquinone | Polyester with brominated hydroquinone | Stable up to ~350°C[3] | Not Reported | Not Reported |
| Poly(ether ether ketone) (PEEK) | High-performance semi-crystalline polymer | >500°C | ~143°C | ~343°C |
Analysis and Projections for this compound Polymers:
Based on the available data, a polymer derived from this compound, such as a polyether, is expected to exhibit robust thermal stability. The aromatic hydroquinone unit contributes to a rigid polymer backbone, which generally leads to high thermal stability. The presence of two bromine atoms directly on the aromatic ring would likely result in an onset of degradation lower than that of non-brominated analogs like PPO, potentially in the range of 300-350°C, similar to the initial degradation of BrPPO and the stability limit of the copolyester from ethoxylated dibromohydroquinone[1][3]. However, the overall degradation profile is expected to be complex, with the potential for significant char formation at higher temperatures, contributing to its overall thermal resilience and flame retardancy.
Experimental Protocols for Thermal Analysis
To ensure accurate and reproducible data for comparing the thermal stability of these polymers, standardized thermal analysis techniques are essential. The two primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the thermal stability and decomposition profile of a polymer.
Experimental Workflow:
Caption: Workflow for Thermogravimetric Analysis (TGA).
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a TGA pan (platinum or alumina is recommended for high-temperature analysis).
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the TGA furnace.
-
Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free environment.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the sample weight (as a percentage of the initial weight) as a function of temperature.
-
Determine the onset of degradation temperature (Td), often defined as the temperature at which 5% weight loss occurs.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of decomposition.
-
Determine the percentage of residual mass (char yield) at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
Experimental Workflow:
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup:
-
Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat Scan: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its expected melting point (e.g., 350°C) at a rate of 10°C/min. This step is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample from 350°C back to 25°C at a controlled rate of 10°C/min.
-
Second Heat Scan: Heat the sample again from 25°C to 350°C at 10°C/min. The data from this second scan is typically used for analysis.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the glass transition temperature (Tg) from the step change in the baseline of the second heating scan.
-
Identify the melting temperature (Tm) as the peak of the endothermic transition in the second heating scan.
-
Identify the crystallization temperature (Tc) as the peak of the exothermic transition during the cooling scan.
-
Conclusion
Polymers derived from this compound are anticipated to be high-performance materials with significant thermal stability, making them suitable for applications where heat resistance is crucial. While direct, comprehensive thermal analysis data on the homopolymer is limited, comparisons with structurally similar polymers such as brominated PPO and patented copolyesters provide a strong indication of their performance. The bromine substitution is expected to influence the initial degradation temperature, while the rigid aromatic backbone should ensure high overall thermal resilience and promote char formation. For definitive characterization, rigorous thermal analysis using standardized TGA and DSC protocols, as detailed in this guide, is imperative. This will enable researchers and developers to accurately assess the material's performance limits and unlock its full potential in advanced applications.
References
- Oehlschlaeger, H. F., et al. (1975). Fiber-forming copolyester compositions from brominated ethoxylated hydroquinone. U.S. Patent No. 3,887,523. Washington, DC: U.S.
-
Esmaeili, N., et al. (2021). Poly(2,6-Dimethyl-1,4-Phenylene Oxide)-Based Hydroxide Exchange Separator Membranes for Zinc–Air Battery. Membranes, 11(11), 869. [Link]
-
Wikipedia. (2023). Poly(p-phenylene oxide). [Link]
Sources
Safety Operating Guide
Mastering the Handling of 2,6-Dibromohydroquinone: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Immediate Implementation: A Senior Application Scientist's Guide to the Safe Handling, Personal Protective Equipment (PPE), and Disposal of 2,6-Dibromohydroquinone. This document provides mission-critical safety protocols for all laboratory personnel, including researchers, scientists, and professionals in drug development, who handle this compound. Adherence to these guidelines is mandatory to ensure personal safety and maintain a secure research environment.
Hazard Analysis: Understanding the Risks of this compound
This compound is a halogenated aromatic compound that presents several health hazards. According to its Safety Data Sheet (SDS), it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. While comprehensive toxicological data is not available for this specific isomer, the known hazards of similar compounds and the present classifications necessitate a cautious and well-defined safety protocol. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with detailed specifications to ensure efficacy.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing. This combination protects against both airborne particles and direct splashes. |
| Skin/Body | Chemical-resistant Lab Coat or Apron | A full-length, long-sleeved laboratory coat made of a tightly woven material is mandatory. For tasks with a higher risk of spills, a chemically resistant apron should be worn over the lab coat. |
| Hands | Chemical-resistant Gloves | Nitrile gloves are recommended for incidental contact. For extended contact or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for any signs of degradation or puncture before use. Double-gloving is a recommended practice to increase protection. |
| Respiratory | NIOSH-approved Respirator | A NIOSH-approved N95 respirator is the minimum requirement when handling the powder outside of a certified chemical fume hood. For situations with the potential for higher airborne concentrations or when engineering controls are not available, a half-mask or full-facepiece respirator with P100 cartridges should be used. |
Causality of Glove Selection:
The selection of appropriate gloves is critical. While general-purpose latex gloves may seem convenient, they do not offer adequate protection against many chemicals. Nitrile gloves provide good resistance to a range of chemicals and are a suitable choice for handling this compound in solid form for short durations. However, for prolonged handling or when working with solutions, more robust materials are necessary. The aromatic and halogenated nature of this compound suggests that materials like neoprene and butyl rubber, which have better resistance to these chemical classes, should be used. Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times and degradation information.
Engineering Controls: Creating a Safe Workspace
Whenever possible, engineering controls should be the primary method of exposure reduction.
-
Chemical Fume Hood: All weighing and handling of powdered this compound should be performed in a certified chemical fume hood. This is the most effective way to control the inhalation of hazardous dust.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risk.
Preparation:
-
Designate an Area: Clearly designate a specific area within the chemical fume hood for handling this compound.
-
Assemble Materials: Before starting, gather all necessary equipment, including PPE, spatulas, weighing paper, and waste containers.
-
Verify Fume Hood Operation: Confirm that the chemical fume hood is functioning correctly and that the airflow is within the specified range.
Weighing and Dispensing:
-
Don PPE: Put on all required PPE before opening the chemical container.
-
Minimize Dust: Handle the powder gently to minimize the generation of airborne dust. Use a spatula to carefully transfer the desired amount to a tared weighing vessel.
-
Immediate Sealing: Tightly seal the primary container immediately after dispensing.
Dissolving and Reactions:
-
Add to Solvent: If preparing a solution, slowly add the this compound powder to the solvent in the fume hood.
-
Controlled Conditions: Conduct all subsequent reactions within the fume hood.
Spill Management and Decontamination
Prompt and proper handling of spills is essential to prevent wider contamination.
Small Spills (in a fume hood):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Collect: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Large Spills (or spills outside a fume hood):
-
Evacuate: Immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) department.
-
Restrict Access: Prevent others from entering the contaminated area.
-
Professional Cleanup: Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency response personnel.
Disposal Plan: A Self-Validating System
A robust disposal plan ensures that hazardous waste is handled safely and in compliance with regulations.
Waste Segregation and Collection:
-
Designated Waste Container: All solid waste contaminated with this compound (e.g., gloves, weighing paper, absorbent materials) must be collected in a clearly labeled, dedicated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
Container Compatibility: Use high-density polyethylene (HDPE) or glass containers for waste collection. Avoid using metal containers for acidic or corrosive waste streams.
Labeling and Storage:
-
Clear Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Secure Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials. Keep containers tightly sealed when not in use.
Final Disposal:
-
Licensed Disposal Company: Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company. Follow your institution's procedures for waste pickup and disposal.
Diagrams
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Logical Relationship of Safety Controls
Caption: Hierarchy of controls for mitigating risks associated with this compound.
References
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200).[Link]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards.[Link]
-
University of California, San Diego. Biosafety: Decontamination Methods for Laboratory Use.[Link]
-
McMaster University. SOP Hydroquinone.[Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
